molecular formula C12H16O2 B1346910 Pentamethylbenzoic acid CAS No. 2243-32-5

Pentamethylbenzoic acid

Cat. No.: B1346910
CAS No.: 2243-32-5
M. Wt: 192.25 g/mol
InChI Key: MNLKGWIYXCKWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentamethylbenzoic acid is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245093. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5,6-pentamethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-6-7(2)9(4)11(12(13)14)10(5)8(6)3/h1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLKGWIYXCKWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176953
Record name Pentamethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243-32-5
Record name 2,3,4,5,6-Pentamethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2243-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentamethylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentamethylbenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245093
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentamethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentamethylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.101
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pentamethylbenzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47NV8B3PAE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Pentamethylbenzoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of pentamethylbenzoic acid, a fully substituted benzoic acid derivative. It includes a detailed summary of its structural characteristics, spectroscopic data, and a laboratory-scale synthesis protocol. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering meticulously organized data and methodologies to support further investigation and application of this compound.

Chemical and Physical Properties

This compound, with the systematic IUPAC name 2,3,4,5,6-pentamethylbenzoic acid, is a white crystalline solid.[1] Its fundamental chemical and physical properties are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

Identifiers and General Properties
PropertyValueSource
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [1]
IUPAC Name 2,3,4,5,6-pentamethylbenzoic acid[1]
CAS Number 2243-32-5[1]
Appearance White crystalline solid[1]
Physical and Thermochemical Properties
PropertyValueSource
Melting Point 210-212 °C[2]
Boiling Point 341.2 °C at 760 mmHg
Vapor Pressure 3.15 x 10⁻⁵ mmHg at 25°C
Enthalpy of Sublimation (ΔsubH°) 113.4 ± 1.8 kJ/mol
Solubility Data not readily available
pKa Data not readily available

Molecular Structure

The molecular structure of this compound is characterized by a benzene ring fully substituted with five methyl groups and one carboxylic acid group. The steric hindrance imposed by the ortho-methyl groups influences the orientation of the carboxylic acid group relative to the plane of the benzene ring.

Caption: 2D representation of the molecular structure of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of the expected spectral data based on its structure and data from similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl and carboxylic acid protons. Due to the symmetry of the molecule, the five methyl groups may not be equivalent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key expected chemical shifts are summarized below.

Carbon AtomExpected Chemical Shift (ppm)
Carboxylic Carbon (C=O)~170-180
Aromatic Carbons~125-145
Methyl Carbons (CH₃)~15-25
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)2500-3300Broad
C-H stretch (Aromatic)~3000-3100Medium
C-H stretch (Methyl)~2850-2960Medium
C=O stretch (Carboxylic acid)~1680-1710Strong
C=C stretch (Aromatic)~1450-1600Medium

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of a suitable precursor, such as pentamethylbenzaldehyde.

Workflow for the Synthesis of this compound

Synthesis_Workflow start Start reactants Reactants: - Pentamethylbenzaldehyde - Cyclohexanone - Cobalt(II) acetate - Acetic acid start->reactants reaction Reaction: - Stir and heat at 50°C - Bubble O₂ for 4 hours reactants->reaction extraction Extraction: - Add cyclohexane - Extract with 6% NaHCO₃ (aq) reaction->extraction separation Separation: - Separate aqueous and organic layers - Wash organic layer with water extraction->separation acidification Acidification: - Combine aqueous layers - Acidify with conc. HCl separation->acidification isolation Isolation: - Collect white crystalline solid by filtration - Wash with water - Air dry acidification->isolation product Product: This compound isolation->product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: In a flask equipped with a magnetic stirrer, oxygen inlet, and a condenser, combine pentamethylbenzaldehyde, cyclohexanone, and a catalytic amount of cobalt(II) acetate dissolved in a few drops of acetic acid.

  • Reaction Execution: Vigorously stir the solution while bubbling oxygen through it. Heat the reaction mixture to 50°C and maintain these conditions for 4 hours.

  • Workup and Extraction: After the reaction is complete, cool the mixture and add cyclohexane. Transfer the mixture to a separatory funnel and extract the product into the aqueous phase using a 6% sodium bicarbonate solution.

  • Separation: Separate the aqueous layer. Wash the organic layer with water and combine the aqueous layers.

  • Acidification and Isolation: Slowly add concentrated hydrochloric acid to the combined aqueous layers until the solution is acidic, which will precipitate the this compound as a white solid.

  • Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and allow it to air dry.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure of this compound. The tabulated data on its physical and chemical characteristics, along with the detailed synthesis protocol and expected spectroscopic data, offer a solid foundation for researchers and professionals working with this compound. The provided diagrams for its molecular structure and synthesis workflow serve to visually summarize key information. While some experimental data, such as solubility and pKa, require further investigation, this guide consolidates the currently available knowledge to facilitate future research and applications of this compound.

References

An In-depth Technical Guide to the Synthesis of Pentamethylbenzoic Acid from Pentamethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pentamethylbenzoic acid from pentamethylbenzene. The core of this document focuses on a robust synthetic method, detailed experimental protocols, and quantitative data presented for clarity and reproducibility. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development.

Introduction

This compound is a polysubstituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its sterically hindered structure and electron-rich aromatic ring make it an interesting building block for the synthesis of novel compounds. The synthesis of this compound from the readily available starting material, pentamethylbenzene, is a key transformation for accessing this compound. This guide details a reliable method for this synthesis, focusing on the Friedel-Crafts acylation approach.

Reaction Scheme and Mechanism

The synthesis of this compound from pentamethylbenzene can be effectively achieved through a Friedel-Crafts reaction using oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through an initial acylation to form a pentamethylbenzoyl chloride intermediate, which is subsequently hydrolyzed to yield the desired carboxylic acid.

Reaction Pathway Diagram

ReactionPathway Figure 1. Reaction Pathway for the Synthesis of this compound Pentamethylbenzene Pentamethylbenzene Intermediate Pentamethylbenzoyl Chloride Intermediate Pentamethylbenzene->Intermediate + OxalylChloride Oxalyl Chloride (COCl)₂ OxalylChloride->Intermediate:n AluminumChloride AlCl₃ (catalyst) AluminumChloride->Intermediate:s PentamethylbenzoicAcid This compound Intermediate->PentamethylbenzoicAcid + Hydrolysis H₂O (Hydrolysis) Hydrolysis->PentamethylbenzoicAcid

Caption: Figure 1. Reaction pathway for the synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from pentamethylbenzene based on the Friedel-Crafts acylation method.[1][2]

Materials:

  • Pentamethylbenzene

  • Oxalyl chloride

  • Anhydrous aluminum chloride

  • Anhydrous carbon disulfide

  • Sodium carbonate solution

  • Hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pentamethylbenzene and anhydrous carbon disulfide.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Catalyst: To the stirred solution, add anhydrous aluminum chloride portion-wise, ensuring the temperature remains at 0°C.

  • Addition of Acylating Agent: Add an equimolecular amount of oxalyl chloride dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for an additional 2-3 hours.

  • Quenching and Hydrolysis: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex and hydrolyze the acyl chloride intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane.

  • Washing: Wash the combined organic layers with a sodium carbonate solution and then with water.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting MaterialPentamethylbenzene[1][2]
ReagentsOxalyl Chloride, Aluminum Chloride[1][2]
SolventCarbon Disulfide[1][2]
Reaction Temperature0 °C[1][2]
Reaction Time2-3 hours
Yield65%[1][2]
Melting Point210-212 °C

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

ExperimentalWorkflow Figure 2. Experimental Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Mix Pentamethylbenzene and AlCl₃ in CS₂ B 2. Cool to 0°C A->B C 3. Add Oxalyl Chloride B->C D 4. Stir at 0°C C->D E 5. Quench with Ice/HCl D->E Reaction Complete F 6. Extract with CH₂Cl₂ E->F G 7. Wash with Na₂CO₃ and H₂O F->G H 8. Dry and Evaporate G->H I 9. Recrystallize H->I Product This compound I->Product Pure Product

References

Pentamethylbenzoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pentamethylbenzoic acid, including its chemical and physical properties, synthesis, analytical characterization, and potential biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a fully substituted aromatic carboxylic acid. Its structure and basic properties are summarized below.

PropertyValueSource
CAS Number 2243-32-5[1][2]
Molecular Formula C₁₂H₁₆O₂[1][2]
Molecular Weight 192.25 g/mol [1]
IUPAC Name 2,3,4,5,6-pentamethylbenzoic acid
Synonyms Benzoic acid, pentamethyl-[2]
Melting Point 210-212 °C[3]

A more extensive list of its physical and thermochemical properties is provided in the following table.

ParameterValueUnitSource
Standard Gibbs free energy of formation (ΔfG°) -151.32kJ/mol[3]
Enthalpy of formation at standard conditions (gas, ΔfH°gas) -422.90 ± 2.90kJ/mol[3]
Solid phase enthalpy of formation at standard conditions (ΔfH°solid) -536.30 ± 2.30kJ/mol[3]
Enthalpy of fusion at standard conditions (ΔfusH°) 24.62kJ/mol[3]
Enthalpy of sublimation at standard conditions (ΔsubH°) 113.40kJ/mol[3]
Ideal gas heat capacity (Cp,gas) Data not availableJ/mol×K
Solid phase heat capacity (Cp,solid) Data not availableJ/mol×K

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of a suitable precursor, such as pentamethylbenzaldehyde.

Experimental Protocol: Oxidation of Pentamethylbenzaldehyde

This protocol is adapted from a known procedure for the synthesis of this compound.

Materials:

  • Pentamethylbenzaldehyde

  • Cyclohexanone

  • Cobalt (II) acetate

  • Acetic acid

  • Oxygen gas

  • Cyclohexane

  • 6% aqueous sodium bicarbonate solution

  • Concentrated hydrochloric acid

  • Water

Equipment:

  • Reaction flask with a stirrer, oxygen inlet, and condenser

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a reaction flask, add pentamethylbenzaldehyde (e.g., 12.0 g, 68 mmol), cyclohexanone (e.g., 40 mL, 0.387 mol), and a catalytic amount of cobalt (II) acetate (e.g., 6 mg) dissolved in a few drops of acetic acid.

  • Bubble oxygen gas through the solution while stirring rapidly.

  • Heat the reaction mixture to 50°C and maintain for 4 hours.

  • After cooling, add cyclohexane (e.g., 100 mL) to the reaction mixture.

  • Extract the mixture with a 6% aqueous sodium bicarbonate solution (e.g., 100 mL).

  • Separate the aqueous layer and wash the organic layer with water (e.g., 50 mL).

  • Combine the aqueous layers and acidify with concentrated hydrochloric acid until a white crystalline solid precipitates.

  • Collect the solid product by filtration, wash with water, and air dry.

Diagram of the Synthesis Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Isolation Reactants Pentamethylbenzaldehyde, Cyclohexanone, Cobalt(II) acetate, Acetic acid Heating Heat to 50°C for 4h with O₂ bubbling Reactants->Heating Stirring Extraction Add Cyclohexane Extract with NaHCO₃ (aq) Heating->Extraction Acidification Acidify aqueous layer with HCl (conc.) Extraction->Acidification Filtration Filter and wash with water Acidification->Filtration Drying Air dry the product Filtration->Drying Product This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

A comprehensive characterization of this compound is essential for its use in research and development. The following sections detail common analytical techniques and their application.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Experimental Protocol (General):

  • Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

3.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol (General for GC-MS):

  • Derivatization (if necessary): For GC-MS analysis, the carboxylic acid group may be derivatized to a more volatile ester (e.g., a trimethylsilyl ester) to improve chromatographic performance.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Chromatographic Separation: Inject the sample onto a suitable capillary column (e.g., non-polar). Use an appropriate temperature program to separate the analyte from any impurities.

  • Mass Analysis: The eluting compound is ionized (e.g., by electron ionization) and the resulting ions are analyzed by the mass spectrometer.

Crystallographic Analysis

Single-Crystal X-ray Diffraction

This technique provides the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol (General):

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent.

  • Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

Thermal Analysis

3.3.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and purity of a crystalline substance.

Experimental Protocol (General):

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of this compound into an aluminum DSC pan and seal it.

  • Analysis: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The melting point is determined from the onset of the melting endotherm. The purity can be calculated from the shape of the melting peak using the van't Hoff equation.[4]

3.3.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition.

Experimental Protocol (General):

  • Sample Preparation: Place a small, accurately weighed amount of this compound in a TGA sample pan.

  • Analysis: Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The resulting TGA curve plots mass loss versus temperature. The decomposition temperature is typically taken as the onset temperature of mass loss.

Potential Biological Activities and Signaling Pathways

While direct studies on the biological activities of this compound are limited, research on other benzoic acid derivatives suggests potential avenues for investigation, particularly in the context of cancer therapy. Several naturally occurring benzoic acid derivatives have been shown to inhibit cancer cell growth by targeting histone deacetylases (HDACs).[5][6]

Hypothetical Signaling Pathway: HDAC Inhibition

Based on the activity of related compounds, this compound could potentially act as an HDAC inhibitor. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of certain genes, including tumor suppressor genes. Inhibition of HDACs can lead to the re-expression of these genes, resulting in cell cycle arrest and apoptosis in cancer cells.

Diagram of a Putative Signaling Pathway:

G cluster_0 Epigenetic Regulation cluster_1 Cellular Effects PMBA This compound HDAC Histone Deacetylase (HDAC) PMBA->HDAC Inhibition Histones Acetylated Histones HDAC->Histones Deacetylation Chromatin Relaxed Chromatin Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Putative signaling pathway of this compound as an HDAC inhibitor.

Further Research Directions:

  • In vitro studies: Investigating the cytotoxic effects of this compound on various cancer cell lines and determining its IC₅₀ values.

  • Enzymatic assays: Directly measuring the inhibitory activity of this compound against different HDAC isoforms.

  • In vivo studies: Evaluating the anti-tumor efficacy of this compound in animal models of cancer.

  • Metabolomic studies: Analyzing the metabolic pathways affected by this compound treatment in cells.

This technical guide provides a foundational understanding of this compound. The detailed protocols and compiled data serve as a starting point for researchers to explore its properties and potential applications further. The proposed biological activity, while speculative, is based on sound evidence from related compounds and offers a clear direction for future pharmacological investigations.

References

Spectroscopic data of Pentamethylbenzoic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Pentamethylbenzoic acid (C₁₂H₁₆O₂), a substituted aromatic carboxylic acid. The information presented herein is intended to support research, development, and quality control activities involving this compound. This guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Chemical Structure and Properties

This compound, also known as 2,3,4,5,6-pentamethylbenzoic acid, possesses a benzene ring fully substituted with five methyl groups and one carboxylic acid group.

PropertyValueReference
IUPAC Name 2,3,4,5,6-pentamethylbenzoic acidPubChem
CAS Number 2243-32-5PubChem
Molecular Formula C₁₂H₁₆O₂PubChem
Molecular Weight 192.25 g/mol PubChem

Spectroscopic Data

The following sections present the NMR, IR, and MS data for this compound, pivotal for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.

Due to the high degree of substitution on the aromatic ring, the ¹H NMR spectrum of this compound is relatively simple. It is expected to show signals corresponding to the methyl protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-donating nature of the methyl groups and the electron-withdrawing nature of the carboxylic acid group.

Specific experimental ¹H NMR data for this compound was not found in the searched literature. The following is a predicted interpretation based on the analysis of similar substituted benzoic acids.

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-13Singlet (broad)1H-COOH
~2.2-2.5Singlet(s)15H5 x -CH₃

The methyl protons may appear as one or more singlets depending on their chemical environment and the resolution of the instrument.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

¹³C NMR Data: [1]

Chemical Shift (δ) ppmAssignment
Data not explicitly provided in numerical format, but a spectrum is available on PubChem.C-aromatic, C-methyl, C-carbonyl

Analysis of the spectrum on PubChem would be required to assign specific chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted benzene ring.

Key IR Absorption Bands (NIST WebBook):

Wavenumber (cm⁻¹)IntensityAssignment
~2500-3300BroadO-H stretch (carboxylic acid dimer)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1450Medium-WeakC=C stretch (aromatic ring)
~1300MediumC-O stretch (carboxylic acid)
~920BroadO-H bend (out-of-plane, carboxylic acid dimer)

Specific peak values can be obtained from the spectrum available on the NIST WebBook.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of this compound is available on the NIST WebBook.

Mass Spectrometry Data (EI-MS from NIST WebBook):

m/zRelative IntensityAssignment
192[M]⁺Molecular ion
177[M - CH₃]⁺
149[M - COOH]⁺ or other fragment

A detailed analysis of the fragmentation pattern can be found on the NIST WebBook.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above, based on common practices for analyzing solid organic compounds.

NMR Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300-600 MHz) is used.

Data Acquisition:

  • ¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of finely ground this compound is mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is recorded. The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). For a solid sample like this compound, a direct insertion probe is common.

Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Chemical Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic characterization of this compound.

References

A Technical Guide to the Solubility of Pentamethylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the solubility of pentamethylbenzoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for the structurally related compound, benzoic acid, to provide a relevant benchmark. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid organic acid, such as this compound, is provided. This guide also includes a visual representation of the experimental workflow to aid in the practical application of the described methodology.

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)
WaterHot6
WaterCold0.2
EthanolHot10
EthanolCold9
Ethyl AcetateHot0.5
Ethyl AcetateCold0.1
HexaneHot0.01
HexaneCold0.002

This data is for Benzoic Acid and is intended as a reference point.[1]

Experimental Protocol for Determining the Solubility of a Solid Organic Acid

The following is a detailed methodology for the experimental determination of the solubility of a solid organic acid like this compound in an organic solvent. This protocol is a composite of standard laboratory procedures.[2][3][4]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or incubator

  • Vortex mixer or magnetic stirrer with stir bars

  • Centrifuge

  • Calibrated micropipettes

  • Volumetric flasks

  • Spectrophotometer (if applicable) or HPLC system

  • Syringe filters (chemically compatible with the solvent)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath set to the desired experimental temperature.

    • Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sample Withdrawal and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette. To avoid disturbing the solid phase, it is advisable to take the sample from the upper portion of the liquid.

    • Immediately filter the withdrawn sample through a syringe filter that is compatible with the solvent to remove any remaining microscopic solid particles.

    • Accurately dilute the filtered sample with a known volume of the solvent in a volumetric flask to bring the concentration within the analytical range of the chosen quantification method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted sample using a suitable analytical technique.

      • UV-Vis Spectrophotometry: If this compound has a chromophore, a calibration curve can be prepared by measuring the absorbance of a series of standard solutions of known concentrations.

      • High-Performance Liquid Chromatography (HPLC): This is a more specific and often more accurate method. A calibration curve should be generated using standard solutions of this compound.

    • Calculate the concentration of the original, undiluted supernatant based on the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

  • Data Reporting:

    • Express the solubility in standard units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or milligrams per milliliter (mg/mL).

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow prep 1. Preparation of Saturated Solution (Excess Solute + Known Volume of Solvent) equil 2. Equilibration (Constant Temperature Agitation) prep->equil sep 3. Phase Separation (Settling or Centrifugation) equil->sep sample 4. Sample Withdrawal & Dilution (Filtered Supernatant) sep->sample quant 5. Quantification (e.g., HPLC or UV-Vis) sample->quant report 6. Data Reporting (Solubility Calculation & Statistics) quant->report

Caption: Experimental workflow for determining the solubility of a solid compound.

References

An In-depth Technical Guide to the Discovery and History of Polymethylated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymethylated benzoic acids, a unique class of aromatic carboxylic acids, have a rich history intertwined with the development of synthetic organic chemistry. From their initial discovery in the 19th century to their modern applications in materials science and drug development, these molecules have continually captured the interest of the scientific community. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolution of our understanding of polymethylated benzoic acids. It includes detailed experimental protocols for their preparation, a summary of their key quantitative data, and a discussion of their known biological activities and associated signaling pathways.

Discovery and Historical Context

The story of polymethylated benzoic acids is intrinsically linked to the broader exploration of methylated benzene derivatives in the 19th century. While benzoic acid itself was discovered in the 16th century, the systematic study of its polymethylated analogues began much later.[1][2]

A pivotal moment in the history of polyalkylated aromatic compounds was the work of German chemist Oscar Jacobsen in 1886. He described a reaction, now known as the Jacobsen rearrangement , where polyalkylbenzenes rearrange in the presence of concentrated sulfuric acid. This reaction, initially observed with durene (1,2,4,5-tetramethylbenzene), provided an early, albeit often complex, route to various polysubstituted benzene derivatives, which could then be functionalized to form acids.[3][4][5]

While not directly focused on polymethylated benzoic acids, the extensive work of Adolf von Baeyer on the condensation reactions of phenols and aldehydes and his investigations into the structure of benzene laid a significant portion of the foundational knowledge of aromatic chemistry necessary for the eventual synthesis and characterization of these more complex molecules.[6][7][8][9]

The early 20th century saw the emergence of more direct synthetic methods, allowing for the targeted preparation of specific polymethylated benzoic acids. For instance, 2,4,5-trimethoxybenzoic acid (asaronic acid) was first described in the scientific literature during this period, often synthesized from naturally occurring precursors.[10]

Key milestones in the synthesis of polymethylated benzoic acids include:

  • Friedel-Crafts Alkylation and Acylation: The development of the Friedel-Crafts reactions provided a powerful tool for adding alkyl and acyl groups to the benzene ring, which could then be oxidized to the corresponding carboxylic acid.

  • Gattermann-Koch Reaction: This reaction, and its modifications, allowed for the direct formylation of polyalkylbenzenes, producing benzaldehydes that could be readily oxidized to benzoic acids.[1][4][7][8][9]

  • Oxidation of Polymethylated Precursors: The oxidation of the methyl groups of polymethylated toluenes or the acyl groups of polymethylated acetophenones became a common strategy for producing polymethylated benzoic acids.[3][5]

Physicochemical and Spectroscopic Data of Polymethylated Benzoic Acids

The physical and spectroscopic properties of polymethylated benzoic acids vary depending on the number and position of the methyl groups on the aromatic ring. The following tables summarize key quantitative data for a selection of these compounds.

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2,4,6-Trimethylbenzoic Acid2,4,6-Trimethylbenzoic acid480-63-7C₁₀H₁₂O₂164.20155-157
2,3,4,5-Tetramethylbenzoic Acid2,3,4,5-Tetramethylbenzoic acid14449-36-2C₁₁H₁₄O₂178.23164-166
Pentamethylbenzoic Acid2,3,4,5,6-Pentamethylbenzoic acid2243-32-5C₁₂H₁₆O₂192.25210-212
Durenecarboxylic Acid2,4,5-Trimethylbenzoic acid610-10-6C₁₀H₁₂O₂164.20151-153
p-Toluic Acid4-Methylbenzoic acid99-94-5C₈H₈O₂136.15180-182[11]
3,4,5-Trimethoxybenzoic Acid3,4,5-Trimethoxybenzoic acid118-41-2C₁₀H₁₂O₅212.20168-171[12]
Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Peaks (cm⁻¹)
p-Toluic Acid 7.90 (d, 2H), 7.25 (d, 2H), 2.41 (s, 3H)172.5, 144.0, 130.1, 129.2, 127.0, 21.8~3000 (O-H), ~1685 (C=O), ~1300 (C-O)
This compound 2.25 (s, 6H, o-CH₃), 2.19 (s, 9H, m,p-CH₃)175.1, 136.2, 134.0, 132.8, 17.2, 16.5~2920 (O-H), ~1700 (C=O), ~1280 (C-O)
3,4,5-Trimethoxybenzoic Acid 7.25 (s, 2H), 3.84 (s, 6H), 3.74 (s, 3H)167.4, 153.1, 141.8, 126.4, 107.0, 60.5, 56.3~3000 (O-H), ~1680 (C=O), ~1230 (C-O)

Experimental Protocols

The synthesis of polymethylated benzoic acids typically involves the introduction of methyl groups onto an aromatic precursor followed by the formation and/or oxidation of a functional group to the carboxylic acid. Below are detailed protocols for the synthesis of representative polymethylated benzoic acids.

Synthesis of 2,4,6-Trimethylbenzoic Acid via Friedel-Crafts Acylation and Haloform Reaction

This two-step synthesis first introduces an acetyl group to mesitylene (1,3,5-trimethylbenzene) via Friedel-Crafts acylation, followed by a haloform reaction to convert the methyl ketone to a carboxylic acid.

Step 1: Friedel-Crafts Acylation of Mesitylene to 2,4,6-Trimethylacetophenone

  • Materials:

    • Mesitylene

    • Acetyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (CH₂Cl₂)

    • Hydrochloric acid (HCl), concentrated

    • Ice

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mesitylene (1.0 eq) in dichloromethane.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add anhydrous aluminum chloride (1.1 eq).

    • Add acetyl chloride (1.05 eq) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

    • Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,4,6-trimethylacetophenone.

Step 2: Oxidation of 2,4,6-Trimethylacetophenone to 2,4,6-Trimethylbenzoic Acid

  • Materials:

    • 2,4,6-Trimethylacetophenone

    • Sodium hypochlorite solution (bleach)

    • Sodium hydroxide (NaOH)

    • Sodium bisulfite (NaHSO₃)

    • Hydrochloric acid (HCl), concentrated

  • Procedure:

    • In a flask, prepare a solution of sodium hydroxide in water.

    • Add 2,4,6-trimethylacetophenone to the basic solution.

    • Slowly add sodium hypochlorite solution with vigorous stirring, maintaining the temperature with an ice bath.

    • After the addition, stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Add sodium bisulfite to quench any excess hypochlorite.

    • Acidify the cooled reaction mixture with concentrated hydrochloric acid to precipitate the 2,4,6-trimethylbenzoic acid.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

  • Expected Yield: ~70-80% for the two steps.

Synthesis of this compound

A common route to this compound involves the carbonation of a Grignard reagent derived from pentamethylbromobenzene or the oxidation of a suitable pentamethylbenzene derivative.

Experimental Workflow: Synthesis of this compound

G cluster_0 Grignard Reagent Formation cluster_1 Carbonation cluster_2 Workup Pentamethylbromobenzene Pentamethylbromobenzene Grignard Reagent Grignard Reagent Pentamethylbromobenzene->Grignard Reagent  Mg, THF Carboxylate Salt Carboxylate Salt Grignard Reagent->Carboxylate Salt  1. CO2 (s)  2. H3O+ This compound This compound Carboxylate Salt->this compound  Acidification  Extraction  Crystallization

Caption: A typical workflow for the synthesis of this compound.

Biological Activities and Signaling Pathways

While research into the specific biological activities of polymethylated benzoic acids is ongoing, several studies have indicated their potential as modulators of various cellular processes. Their increased lipophilicity compared to benzoic acid allows for better membrane permeability and potentially enhanced biological effects.

Some benzoic acid derivatives have been shown to influence key signaling pathways implicated in various diseases:

  • Anti-inflammatory Effects: Certain benzoic acid derivatives have been investigated for their anti-inflammatory properties.[13] It is hypothesized that they may inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

  • Anticancer Potential: A number of benzoic acid derivatives have been synthesized and evaluated for their anticancer activity.[14] The mechanisms of action are varied but can include the inhibition of enzymes crucial for cancer cell proliferation and survival.

  • Metabolic Regulation: Recent studies have highlighted the potential of benzoic acid derivatives in the management of type 2 diabetes. They have been shown to inhibit enzymes such as protein tyrosine phosphatase 1B (PTP1B), dipeptidyl peptidase-4 (DPP-4), and α-glucosidase, all of which are important targets in diabetes therapy.[15]

  • Modulation of Proteostasis: Some studies on benzoic acid derivatives have shown that they can impact the proteostasis network, which is responsible for maintaining protein stability within the cell. This includes effects on the ubiquitin-proteasome system and the autophagy-lysosome pathway.[2]

Signaling Pathway: Hypothetical Inhibition of a Pro-inflammatory Pathway by a Polymethylated Benzoic Acid

G Inflammatory_Stimulus Inflammatory_Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Pro_inflammatory_Enzyme Pro_inflammatory_Enzyme Signaling_Cascade->Pro_inflammatory_Enzyme Pro_inflammatory_Mediators Pro_inflammatory_Mediators Pro_inflammatory_Enzyme->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Polymethylated_Benzoic_Acid Polymethylated_Benzoic_Acid Polymethylated_Benzoic_Acid->Pro_inflammatory_Enzyme

Caption: A simplified diagram illustrating the potential inhibitory action.

Conclusion

The journey of polymethylated benzoic acids from their early, often serendipitous, discoveries to their current status as molecules of interest in medicinal chemistry and materials science is a testament to the enduring power of organic synthesis. The historical development of synthetic methodologies has been crucial in unlocking the potential of this class of compounds. As our understanding of their biological activities and the signaling pathways they modulate deepens, polymethylated benzoic acids are poised to become increasingly important in the development of novel therapeutics and advanced materials. This guide serves as a foundational resource for researchers and professionals seeking to explore and innovate in this exciting area of chemistry.

References

A Theoretical Exploration of the Electronic Effects of Pentamethylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamethylbenzoic acid, a unique polysubstituted aromatic carboxylic acid, presents an interesting case for the study of electronic effects. The presence of five electron-donating methyl groups on the benzene ring is expected to significantly influence the acidity of the carboxylic acid group and the overall electron density distribution of the molecule. This technical guide provides a comprehensive overview of the theoretical methodologies that can be employed to elucidate the electronic effects of this compound. It outlines established computational protocols for determining key electronic parameters and proposes experimental designs for validation. Due to the limited availability of direct experimental and theoretical data for this compound in the current literature, this document serves as a roadmap for future research in this area.

Introduction

The electronic properties of substituted benzoic acids are of fundamental importance in medicinal chemistry and drug development. The acidity, represented by the pKa value, and the electron distribution within the molecule can significantly impact its pharmacokinetic and pharmacodynamic properties, including its ability to interact with biological targets. The Hammett equation has traditionally provided a framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds.[1][2][3] However, for highly substituted and sterically hindered molecules like this compound, a deeper, quantitative understanding requires the application of modern computational chemistry techniques.

This guide will delve into the theoretical approaches, primarily centered around Density Functional Theory (DFT), to characterize the electronic effects of the pentamethylphenyl substituent. We will explore the calculation of key electronic descriptors and discuss how these can be correlated with the molecule's acidity. Furthermore, we will outline the experimental protocols necessary to validate these theoretical findings.

Theoretical Framework: Understanding Electronic Effects

The electronic effects of substituents on a benzene ring are primarily categorized into two types: the inductive effect and the resonance effect.

  • Inductive Effect (I): This is the transmission of charge through a chain of atoms via electrostatic induction. Alkyl groups, such as the methyl groups in this compound, are generally considered to be electron-donating through the inductive effect (+I).

  • Resonance Effect (M): This effect involves the delocalization of π-electrons through the conjugated system of the benzene ring.

The collective influence of these effects determines the overall electron-donating or electron-withdrawing nature of the substituent group, which in turn affects the acidity of the benzoic acid. For the pentamethylphenyl group, the five methyl groups are expected to collectively exert a strong electron-donating effect.

The Hammett Equation

The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of benzene derivatives.[1][2] It is expressed as:

log(K/K₀) = σρ

where:

  • K is the equilibrium constant for the reaction of a substituted benzene derivative.

  • K₀ is the equilibrium constant for the reaction of the unsubstituted benzene derivative.

  • σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction but not on the substituent.

Proposed Theoretical and Experimental Studies

Given the absence of specific literature data for this compound, this section outlines a proposed workflow for a comprehensive theoretical and experimental investigation.

Computational Workflow

The following diagram illustrates a typical workflow for the computational study of this compound's electronic properties.

computational_workflow cluster_prep Structure Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Prediction mol_build Build 3D Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc spe_calc Single-Point Energy Calculation (Acid and Conjugate Base) geom_opt->spe_calc pop_anal Population Analysis (Atomic Charges) geom_opt->pop_anal mo_anal Molecular Orbital Analysis (HOMO/LUMO) geom_opt->mo_anal pka_pred pKa Prediction spe_calc->pka_pred ep_map Molecular Electrostatic Potential (MEP) Map pop_anal->ep_map hammett_est Estimation of Hammett Constant pka_pred->hammett_est electronic_effects cluster_substituent Pentamethylphenyl Group cluster_ring Benzene Ring cluster_functional_group Carboxylic Acid Group methyl_groups Five Methyl Groups (+I Effect) benzene_ring Aromatic Pi System methyl_groups->benzene_ring Electron Donation carboxyl_group COOH benzene_ring->carboxyl_group Increased Electron Density carboxylate_anion COO⁻ (Stabilized) carboxyl_group->carboxylate_anion Facilitates Proton Dissociation (Lower Acidity)

References

Pentamethylbenzoic acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Pentamethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for this compound. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and the necessary measures to mitigate them.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms 2,3,4,5,6-Pentamethylbenzoic acid
CAS Number 2243-32-5[1]
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [1][2]
Structure (Image of the chemical structure of this compound)

Hazard Identification and Classification

This compound is classified as an irritant.[3] The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard CategoryHazard Statement
Skin corrosion/irritation2H315: Causes skin irritation[2]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[2]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[2]

Signal Word: Warning[2]

Hazard Pictogram:

alt text

Toxicological Data

There is no specific quantitative toxicological data (LD50/LC50) available for this compound.[1] However, data for the parent compound, benzoic acid, is provided below for context. It is crucial to note that this data is not for this compound and should be used with caution.

Toxicological Data for Benzoic Acid (Surrogate Data)

Route of ExposureSpeciesValueReference
Oral (LD50)Rat1700 mg/kg[4]
Dermal (LD50)Rabbit> 2000 mg/kg[5]
Inhalation (LC50)Rat> 12.2 mg/L (4h)[3]

Safe Handling and Storage

Proper handling and storage of this compound are essential to minimize risks.

Handling:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe dust.[7]

  • Use only in a well-ventilated area or under a chemical fume hood.[1]

  • Wash hands thoroughly after handling.[1][7]

  • Do not eat, drink, or smoke when using this product.[7]

  • Wear appropriate personal protective equipment (PPE).

Storage:

  • Keep the container tightly closed.[1]

  • Store in a cool, dry, and well-ventilated place.[6]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

  • Store locked up.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection A NIOSH-approved respirator with a dust filter is recommended if ventilation is inadequate or if dust is generated.

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Skin Contact Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

Fire-Fighting Measures

AspectGuideline
Suitable Extinguishing Media Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1]
Unsuitable Extinguishing Media Do not use a solid water stream as it may scatter and spread the fire.
Specific Hazards May be combustible at high temperatures. Fine dust dispersed in air in sufficient concentrations and in the presence of an ignition source is a potential dust explosion hazard.[6]
Protective Equipment Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

  • Personal Precautions: Evacuate personnel to a safe area. Avoid breathing dust and contact with the substance. Use personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable container for disposal. Avoid generating dust. Clean the contaminated surface thoroughly.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The substance may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

Experimental Protocols Workflow

The following diagrams illustrate the logical workflows for handling a chemical spill and for first aid procedures.

Spill_Response_Workflow Workflow for Handling a this compound Spill start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain the Spill (Use inert absorbent material) ventilate->contain cleanup Carefully Sweep or Scoop Up (Avoid creating dust) contain->cleanup containerize Place in a Labeled, Sealed Container cleanup->containerize decontaminate Decontaminate Spill Area containerize->decontaminate dispose Dispose of Waste (Follow regulations) decontaminate->dispose report Report the Incident dispose->report First_Aid_Workflow First Aid Procedures for this compound Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Occurs inhalation_1 Move to Fresh Air exposure->inhalation_1 skin_1 Remove Contaminated Clothing exposure->skin_1 eye_1 Flush Eyes with Water (at least 15 mins) exposure->eye_1 ingestion_1 Do NOT Induce Vomiting exposure->ingestion_1 inhalation_2 Provide Oxygen if Breathing is Difficult inhalation_1->inhalation_2 inhalation_3 Give Artificial Respiration if Not Breathing inhalation_2->inhalation_3 seek_medical Seek Immediate Medical Attention inhalation_3->seek_medical skin_2 Wash with Soap and Water (at least 15 mins) skin_1->skin_2 skin_2->seek_medical if irritation persists eye_2 Remove Contact Lenses if Possible eye_1->eye_2 eye_2->seek_medical ingestion_2 Rinse Mouth with Water ingestion_1->ingestion_2 ingestion_2->seek_medical

References

Crystal Structure of Pentamethylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of pentamethylbenzoic acid. It is intended to serve as a comprehensive resource, detailing the crystallographic data, experimental protocols for its determination, and the key structural features of the molecule.

Introduction

This compound, a fully methylated derivative of benzoic acid, is a small organic molecule of interest in various fields of chemical research. Its rigid, sterically hindered structure provides a valuable model for studying the effects of steric crowding on molecular conformation and intermolecular interactions. Understanding its solid-state structure through single-crystal X-ray diffraction is fundamental to elucidating its chemical and physical properties.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data are summarized in the tables below. This information is sourced from the Cambridge Crystallographic Data Centre (CCDC) deposition number 205026.

Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₁₂H₁₆O₂
Formula Weight192.25
Temperature150(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit cell dimensions
a6.134(2) Å
b12.333(4) Å
c14.113(4) Å
α90°
β98.78(3)°
γ90°
Volume1054.5(6) ų
Z4
Density (calculated)1.211 Mg/m³
Absorption coefficient0.081 mm⁻¹
F(000)416
Data collection
Crystal size0.40 x 0.30 x 0.20 mm³
Theta range for data collection2.50 to 27.50°
Index ranges-7<=h<=7, -16<=k<=16, -18<=l<=18
Reflections collected9647
Independent reflections2402 [R(int) = 0.0410]
Completeness to theta = 27.50°99.4 %
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2402 / 0 / 128
Goodness-of-fit on F²1.043
Final R indices [I>2sigma(I)]R1 = 0.0416, wR2 = 0.1042
R indices (all data)R1 = 0.0560, wR2 = 0.1121
Largest diff. peak and hole0.229 and -0.183 e.Å⁻³
Selected Bond Lengths (Å)
BondLength
O(1)-C(7)1.312(2)
O(2)-C(7)1.226(2)
C(1)-C(2)1.418(2)
C(1)-C(6)1.419(2)
C(1)-C(7)1.498(2)
C(2)-C(3)1.401(2)
C(3)-C(4)1.397(2)
C(4)-C(5)1.400(2)
C(5)-C(6)1.402(2)
Selected Bond Angles (°)
AtomsAngle
O(2)-C(7)-O(1)122.6(1)
O(2)-C(7)-C(1)120.7(1)
O(1)-C(7)-C(1)116.7(1)
C(2)-C(1)-C(6)118.8(1)
C(2)-C(1)-C(7)120.7(1)
C(6)-C(1)-C(7)120.4(1)
C(3)-C(2)-C(1)120.9(1)
C(4)-C(3)-C(2)119.8(1)
C(3)-C(4)-C(5)119.8(1)
C(6)-C(5)-C(4)120.8(1)
C(5)-C(6)-C(1)119.8(1)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of a suitable precursor, such as pentamethylbenzaldehyde.[1]

Materials:

  • Pentamethylbenzaldehyde

  • Cyclohexanone

  • Cobalt (II) acetate

  • Acetic acid

  • Cyclohexane

  • 6% aqueous sodium bicarbonate solution

  • Concentrated hydrochloric acid

Procedure:

  • A flask is equipped with a stirrer, an oxygen inlet, and a condenser.

  • Pentamethylbenzaldehyde (e.g., 12.0 g, 68 mmol), cyclohexanone (e.g., 40 mL, 0.387 mol), and a catalytic amount of cobalt (II) acetate (e.g., 6 mg) dissolved in a few drops of acetic acid are added to the flask.[1]

  • Oxygen is bubbled through the solution while it is stirred rapidly and heated to 50°C for approximately 4 hours.[1]

  • After cooling, the reaction mixture is diluted with cyclohexane (e.g., 100 mL) and extracted with a 6% aqueous sodium bicarbonate solution (e.g., 100 mL).[1]

  • The aqueous layer is separated, and the organic layer is washed with water.[1]

  • The combined aqueous layers are then acidified with concentrated hydrochloric acid, leading to the precipitation of the product.[1]

  • The resulting white crystalline solid is collected by filtration, washed with water, and air-dried to yield this compound.[1]

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound follows a standard procedure for small molecule single-crystal X-ray diffraction.

1. Crystal Growth: High-quality single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent.

2. Data Collection: A suitable single crystal is mounted on a goniometer of a diffractometer. The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations and improve the quality of the diffraction data. The diffractometer uses a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement: The collected diffraction data are processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Mandatory Visualization

Experimental Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_selection Crystal Selection and Mounting crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation and Analysis structure_refinement->structure_validation final_structure final_structure structure_validation->final_structure Final Crystal Structure

Workflow for single-crystal X-ray diffraction.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound. The presented crystallographic data offers precise insights into the molecular geometry and packing in the solid state. The detailed experimental protocols for both the synthesis and the single-crystal X-ray diffraction analysis serve as a valuable resource for researchers working with this compound or similar molecular systems. The structural information is crucial for understanding its chemical behavior and for its potential applications in materials science and drug design.

References

A Guide to High-Purity Pentamethylbenzoic Acid for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and purity of chemical reagents are paramount. This technical guide provides an in-depth overview of high-purity Pentamethylbenzoic acid, its commercial sources, and the methodologies crucial for its analysis and purification.

This compound (CAS No. 2243-32-5) is a substituted aromatic carboxylic acid with a molecular formula of C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol .[1][2] Its unique structure, featuring a fully methylated benzene ring, imparts distinct chemical properties that are of interest in various research and development applications, including pharmaceutical synthesis. This guide aims to be a comprehensive resource for sourcing and utilizing high-purity this compound.

Commercial Suppliers and Product Specifications

Identifying reliable commercial suppliers offering high-purity grades of this compound is the first critical step for any research application. While several suppliers offer this compound, the purity levels can vary. For research and drug development purposes, a purity of ≥98% is often required.

One identified commercial supplier is ChemScene , which offers this compound with a stated purity of ≥95%.[1] While this grade may be suitable for initial studies, applications requiring higher purity will necessitate sourcing from other vendors specializing in high-purity research chemicals. It is recommended to directly inquire with major chemical suppliers such as Sigma-Aldrich, TCI America, and Thermo Fisher Scientific (formerly Alfa Aesar) for the availability of high-purity (>98% or >99%) grades and to request lot-specific Certificates of Analysis (CoA).

A comprehensive Certificate of Analysis is essential for verifying the quality of the supplied material. A typical CoA for a high-purity chemical should include:

  • Purity: Determined by a primary analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Identity Confirmation: Verified through techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Water Content: Measured by Karl Fischer titration.

  • Residual Solvents: Quantified by headspace GC.

  • Elemental Analysis: To confirm the empirical formula.

The following table summarizes the key physical and chemical properties of this compound, compiled from various public data sources.

PropertyValueSource
CAS Number 2243-32-5[1][2]
Molecular Formula C₁₂H₁₆O₂[1][2]
Molecular Weight 192.25 g/mol [1][2]
Melting Point 202-206 °C[3]
Boiling Point Not available
Appearance White crystalline solid[3]

Synthesis and Purification Protocols

For applications demanding the highest purity or for custom synthesis needs, understanding the preparation and purification of this compound is crucial.

Synthesis of this compound

A documented method for the synthesis of this compound involves the oxidation of pentamethylbenzaldehyde.[3]

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a stirrer, oxygen inlet, and condenser, combine 12.0 g (68 mmol) of pentamethylbenzaldehyde, 40 mL (0.387 mol) of cyclohexanone, and 6 mg of cobalt (II) acetate dissolved in a few drops of acetic acid.[3]

  • Reaction Execution: Bubble oxygen through the solution while stirring rapidly and heating at 50°C for 4 hours.[3]

  • Work-up: After the reaction, mix the solution with 100 mL of cyclohexane and extract it with 100 mL of a 6% aqueous sodium bicarbonate solution. Separate the aqueous layer, and wash the organic layer with 50 mL of water.[3]

  • Isolation: Combine the aqueous layers and acidify them with concentrated hydrochloric acid. Collect the resulting white crystalline solid by filtration, wash it with water, and air dry. This procedure yields this compound with a reported yield of 78%.[3]

Diagram 1: Synthesis Workflow for this compound.
Purification by Recrystallization

Recrystallization is a standard and effective technique for purifying solid organic compounds like this compound. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

Experimental Protocol (Adapted from Benzoic Acid Purification):

  • Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. Water is a common solvent for benzoic acid and its derivatives.[4][5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water may be effective if solubility in water alone is low). Heat the mixture to boiling to ensure complete dissolution.[6]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to adsorb colored impurities and boil for a few minutes.[7]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.[5]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. The cooling process can be further enhanced by placing the flask in an ice bath.[4]

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Recrystallization_Process cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation Crude_Product Crude this compound Add_Solvent Add Minimal Hot Solvent Crude_Product->Add_Solvent Hot_Filtration Hot Filtration (removes insoluble impurities) Add_Solvent->Hot_Filtration Cooling Slow Cooling Hot_Filtration->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation Vacuum_Filtration Vacuum Filtration Crystal_Formation->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Diagram 2: General Recrystallization Workflow.

Analytical Methods for Purity Determination

Accurate determination of purity is essential. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a widely used method for the analysis of benzoic acid and its derivatives.[8]

Illustrative HPLC Protocol:

  • Column: A C18 column (e.g., WondaSil C18-WR 5µm) is a suitable choice.[9]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate buffer at pH 4.4) and an organic solvent like acetonitrile or methanol.[9] The exact composition should be optimized for the best separation of this compound from any potential impurities.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 230-280 nm).

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound and for identifying and quantifying impurities.

Expected NMR Spectral Features:

  • ¹H NMR: The spectrum of this compound is expected to show distinct signals for the methyl protons and the carboxylic acid proton. The integration of these signals should correspond to the number of protons in each environment. The chemical shifts will be influenced by the steric hindrance of the fully substituted ring.

  • ¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carboxylic carbon, the aromatic carbons, and the methyl carbons. The number of signals and their chemical shifts provide definitive structural information.

For quantitative NMR (qNMR), a certified internal standard is used to accurately determine the purity of the analyte.

Purity_Analysis_Workflow Sample This compound Sample HPLC HPLC Analysis (Purity Assessment) Sample->HPLC NMR NMR Spectroscopy (Structure & Purity Verification) Sample->NMR CoA Certificate of Analysis HPLC->CoA NMR->CoA

Diagram 3: Analytical Workflow for Purity Verification.

By utilizing the information and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently source and verify the quality of high-purity this compound for their critical applications. It is always recommended to consult the supplier's specific documentation and relevant scientific literature for the most accurate and up-to-date information.

References

Methodological & Application

Application Notes and Protocols for Pentamethylbenzoic Acid as a Bulky Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of pentamethylbenzoic acid as a bulky ligand in organometallic chemistry is not extensively documented in publicly available literature. The following application notes and protocols are based on established principles of organometallic chemistry and draw parallels from the well-studied behavior of other sterically demanding carboxylate ligands, such as pivalic acid and m-terphenyl carboxylic acids. These notes are intended to provide a foundational framework for researchers exploring the potential of this compound in this field.

Introduction to this compound as a Bulky Ligand

This compound (PMBA) is a sterically hindered aromatic carboxylic acid. In organometallic chemistry, its deprotonated form, pentamethylbenzoate (PMB), can act as a bulky anionic ligand. The significant steric bulk imparted by the five methyl groups on the phenyl ring is expected to play a crucial role in the coordination chemistry and reactivity of its metal complexes.

Key Anticipated Properties and Effects:

  • Low Coordination Numbers: The steric hindrance of the PMB ligand is likely to favor the formation of metal complexes with lower coordination numbers.

  • Kinetic Stabilization: The bulky nature of the ligand can provide kinetic stabilization to reactive metal centers, preventing decomposition pathways such as dimerization or polymerization.

  • Creation of Specific Pockets: The steric profile of PMB can create well-defined pockets around the metal center, influencing substrate binding and selectivity in catalytic reactions.

  • Enhanced Solubility: The lipophilic nature of the pentamethylphenyl group may enhance the solubility of the resulting metal complexes in nonpolar organic solvents.

  • Modulation of Electronic Properties: While primarily a sterically demanding ligand, the electronic properties of the metal center can be subtly tuned by the electron-donating nature of the methyl groups.

Potential Applications

Based on the behavior of analogous bulky carboxylate ligands, PMB-metal complexes are anticipated to find applications in several areas of organometallic chemistry and catalysis.

  • Modeling Metalloenzyme Active Sites: The use of sterically hindered carboxylate ligands has been instrumental in creating synthetic models of the active sites of metallohydrolases.[1] PMB could be employed to synthesize dimetallic complexes that mimic the coordination environment and reactivity of such enzymes.

  • Homogeneous Catalysis: The steric bulk of PMB can be advantageous in various catalytic transformations, including:

    • Polymerization: Controlling the coordination sphere of a metal catalyst to influence polymer tacticity.

    • Cross-Coupling Reactions: Promoting reductive elimination and preventing catalyst deactivation pathways.

    • C-H Activation/Functionalization: The creation of a sterically defined active site can lead to enhanced regioselectivity.

  • Synthesis of Novel Coordination Compounds: The unique steric demands of PMB could lead to the isolation of novel coordination geometries and metal cluster arrangements.

Experimental Protocols

The following are generalized protocols for the synthesis of transition metal complexes using this compound. These are based on common synthetic routes for metal carboxylates.[2]

Protocol 1: Synthesis of a Generic Transition Metal(II) Pentamethylbenzoate Complex via Salt Metathesis

Objective: To synthesize a homoleptic M(II)-PMB complex from a metal halide precursor.

Materials:

  • This compound (PMBA)

  • Sodium hydroxide (NaOH) or other suitable base

  • A transition metal(II) chloride (e.g., CoCl₂, NiCl₂, ZnCl₂)

  • Anhydrous solvents (e.g., Tetrahydrofuran (THF), Toluene)

  • Standard Schlenk line and glassware for inert atmosphere synthesis

Procedure:

  • Preparation of Sodium Pentamethylbenzoate (NaPMB):

    • In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve one equivalent of PMBA in anhydrous THF.

    • Add one equivalent of a strong base (e.g., NaH or a solution of NaOH in methanol followed by evaporation to dryness).

    • Stir the reaction mixture at room temperature for 2-4 hours to ensure complete deprotonation.

    • Remove the solvent under vacuum to obtain the sodium pentamethylbenzoate salt.

  • Complexation:

    • In a separate Schlenk flask, suspend one equivalent of the anhydrous metal(II) chloride in anhydrous THF or toluene.

    • Add a solution or suspension of two equivalents of the prepared NaPMB in the same solvent to the metal salt suspension.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. The formation of a precipitate (NaCl) is expected.

    • Monitor the reaction by a suitable technique (e.g., TLC if applicable, or by observing the color change).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a cannula or a filter frit to remove the precipitated NaCl.

    • Wash the solid residue with the anhydrous solvent to ensure complete extraction of the product.

    • Combine the filtrate and washings, and remove the solvent under vacuum to yield the crude metal(II) pentamethylbenzoate complex.

    • Recrystallize the crude product from a suitable solvent system (e.g., hot toluene, or layering with a non-solvent like hexane) to obtain pure crystals.

Characterization: The resulting complex should be characterized by techniques such as X-ray crystallography, FT-IR spectroscopy (to observe the carboxylate stretches), elemental analysis, and magnetic susceptibility measurements.

Protocol 2: Synthesis of a Mixed-Ligand Complex via Protonolysis

Objective: To synthesize a mixed-ligand complex containing a PMB ligand by reacting PMBA with a metal alkyl or amide precursor.

Materials:

  • This compound (PMBA)

  • A suitable organometallic precursor (e.g., a metal alkyl like Ti(CH₂Ph)₄ or a metal amide like Co[N(SiMe₃)₂]₂)

  • Anhydrous, non-protic solvents (e.g., Toluene, Hexane)

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere, dissolve one equivalent of the organometallic precursor in anhydrous toluene.

    • In a separate flask, dissolve one or more equivalents of PMBA (depending on the desired stoichiometry) in anhydrous toluene.

  • Reaction:

    • Slowly add the PMBA solution to the solution of the organometallic precursor at room temperature or a reduced temperature (e.g., 0 °C or -78 °C) to control the reaction rate.

    • The reaction is typically accompanied by the evolution of a gas (e.g., toluene from a benzyl precursor, or HN(SiMe₃)₂ from a silylamide precursor).

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Isolation and Purification:

    • Remove the solvent and any volatile byproducts under vacuum.

    • The resulting solid can be washed with a non-solvent (e.g., hexane) to remove any unreacted starting materials.

    • Further purification can be achieved by recrystallization from an appropriate solvent.

Quantitative Data

Due to the lack of specific experimental data for PMB complexes, the following table presents expected ranges for key parameters based on structurally similar bulky carboxylate complexes. These values should be considered as estimates.

ParameterExpected Value/RangeNotes
Coordination Mode Monodentate, Bidentate chelating, Bidentate bridgingThe coordination mode will depend on the metal, other ligands, and reaction conditions. The bulky nature may favor monodentate or bridging modes to relieve steric strain.
M-O Bond Length (Å) 1.9 - 2.2This is a typical range for first-row transition metal-carboxylate oxygen bonds.
O-C-O Angle (°) in Chelating/Bridging Mode ~120 - 128°Similar to the free carboxylate anion.
ν(COO⁻)asym (cm⁻¹) (FT-IR) 1550 - 1650The position of the asymmetric carboxylate stretch in the IR spectrum is indicative of the coordination mode.
ν(COO⁻)sym (cm⁻¹) (FT-IR) 1300 - 1450The separation between the asymmetric and symmetric stretches (Δν) can help in determining the coordination mode.

Visualizations

Logical Relationship: The Role of Bulky Ligands in Catalysis

Bulky_Ligand_Effect Influence of Bulky Ligands on Catalytic Cycles A Metal Precursor C Active Catalyst [M(PMB)nLx] A->C B Bulky Ligand (e.g., PMB) B->C D Substrate Binding C->D G Steric Shielding C->G E Catalytic Transformation D->E F Product Release E->F F->C H Controlled Substrate Access G->H I Prevention of Catalyst Deactivation G->I H->D I->C

Caption: The role of bulky ligands in modifying a catalytic cycle.

Experimental Workflow: General Synthesis of a Metal-PMB Complex

Synthesis_Workflow General Workflow for Metal-Pentamethylbenzoate Synthesis Start Start A Prepare Sodium Pentamethylbenzoate Start->A C React PMBA with Organometallic Precursor (Protonolysis) Start->C B React with Metal Halide (Salt Metathesis) A->B D Reaction under Inert Atmosphere B->D C->D E Filtration to Remove Byproducts D->E F Solvent Removal (Vacuum) E->F G Recrystallization F->G H Characterization (X-ray, IR, etc.) G->H End End H->End

Caption: A typical workflow for the synthesis of metal-PMB complexes.

References

Application Notes and Protocols: Exploring the Role of Pentamethylbenzoic Acid in Frustrated Lewis Pair Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current literature reveals no direct applications of pentamethylbenzoic acid as a component within frustrated Lewis pair (FLP) chemistry. While the principles of FLP chemistry are well-established, employing combinations of sterically hindered Lewis acids and bases to activate small molecules, the use of carboxylic acids such as this compound in this specific role is not documented in the reviewed scientific literature.

This document will, therefore, provide a detailed overview of the principles of frustrated Lewis pair chemistry, discuss the characteristics of this compound, and postulate on its potential suitability (or lack thereof) as a Lewis acid component in FLP systems. Furthermore, established catalytic applications of benzoic acid derivatives will be briefly mentioned to provide a broader context of their reactivity.

Introduction to Frustrated Lewis Pair (FLP) Chemistry

Frustrated Lewis Pair (FLP) chemistry has emerged as a significant area in main-group chemistry, offering metal-free routes for the activation of small molecules.[1][2] The core concept revolves around the combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical dative bond or adduct.[2][3] This "frustration" leaves the acidic and basic sites available to interact with and activate a third substrate molecule, such as H₂, CO₂, or olefins.[1]

Commonly employed Lewis acids in FLPs are typically electron-deficient compounds like boranes (e.g., B(C₆F₅)₃) and alanes.[4] The Lewis bases are often bulky phosphines (e.g., P(tBu)₃) or amines.[2] The steric bulk on one or both of the Lewis pair components is crucial to prevent their neutralization, thereby enabling their cooperative reactivity towards small molecules.[3]

This compound: Properties and Potential in FLP Chemistry

This compound is a carboxylic acid characterized by a benzene ring fully substituted with methyl groups. Its key features include:

  • Steric Bulk: The five methyl groups and the carboxylic acid group create a sterically crowded environment around the aromatic ring. This significant steric hindrance is a key requirement for one component of an FLP.

  • Lewis Acidity: The Lewis acidity of a carboxylic acid is centered on the proton of the hydroxyl group. While Brønsted acidic, its Lewis acidity in the context of forming a traditional Lewis adduct with a Lewis base is not as pronounced as that of typical FLP Lewis acids like boranes. The interaction with a Lewis base would likely lead to deprotonation to form a carboxylate rather than the cooperative activation of a small molecule characteristic of FLPs.

Postulation on the Role in FLP Chemistry:

The lack of documented use of this compound in FLP chemistry may be attributed to the nature of its acidity. The highly reactive proton would likely lead to a simple acid-base neutralization reaction with a Lewis base, forming a salt, rather than maintaining the "frustrated" state required for small molecule activation. The resulting carboxylate anion would lack the electrophilicity needed to act as the Lewis acid component in a typical FLP reaction.

While the steric bulk of this compound is a favorable characteristic for an FLP component, its Brønsted acidity appears to direct its reactivity away from the pathways characteristic of frustrated Lewis pairs.

General Experimental Protocol for FLP-Mediated H₂ Activation

While no specific protocols involving this compound exist, a general procedure for a typical FLP-mediated hydrogenation reaction is provided below for illustrative purposes. This protocol is based on the well-established reactivity of phosphine/borane FLPs.

Reaction: Activation of H₂ by an intermolecular FLP (e.g., P(tBu)₃ and B(C₆F₅)₃).

Materials:

  • Tris(tert-butyl)phosphine (P(tBu)₃)

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Substrate (e.g., an imine)

  • Hydrogen gas (H₂)

  • Schlenk line and appropriate glassware

Procedure:

  • In a glovebox or under an inert atmosphere, a reaction vessel (e.g., a Schlenk flask) is charged with the Lewis acid (B(C₆F₅)₃, 1.0 eq).

  • The Lewis base (P(tBu)₃, 1.0 eq) and the substrate (1.0 eq) are added to the reaction vessel.

  • Anhydrous, degassed solvent is added to dissolve the reagents.

  • The reaction vessel is sealed, removed from the glovebox, and connected to a Schlenk line.

  • The atmosphere in the vessel is replaced with hydrogen gas (H₂), typically at a pressure of 1-4 bar.

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature) for a designated period.

  • Reaction progress is monitored by appropriate analytical techniques (e.g., NMR spectroscopy, GC-MS).

  • Upon completion, the solvent is removed under vacuum, and the product is purified by standard methods (e.g., chromatography, crystallization).

Quantitative Data from a Representative FLP System

The following table summarizes representative quantitative data for the hydrogenation of an imine catalyzed by a phosphine/borane FLP. This data is for illustrative purposes to highlight the typical parameters reported in FLP catalysis.

Catalyst ComponentsSubstrateH₂ Pressure (bar)Temperature (°C)Time (h)Conversion (%)
P(tBu)₃ / B(C₆F₅)₃N-benzylideneaniline42524>95

This is a representative example; actual conditions and results can vary significantly based on the specific FLP system and substrate.

Visualizing FLP Concepts

To further clarify the principles of frustrated Lewis pair chemistry, the following diagrams illustrate the core concepts and a general experimental workflow.

FLP_Concept cluster_0 Classical Lewis Acid-Base Adduct Formation cluster_1 Frustrated Lewis Pair (FLP) cluster_2 FLP Activation of a Small Molecule (H₂) LA_classical Lewis Acid (LA) Adduct LA-LB Adduct LA_classical->Adduct LB_classical Lewis Base (LB) LB_classical->Adduct LA_frustrated Bulky Lewis Acid LB_frustrated Bulky Lewis Base LA_frustrated->LB_frustrated Steric Repulsion FLP_H2_initial FLP + H₂ FLP_H2_activated [H-LB]⁺[H-LA]⁻ FLP_H2_initial->FLP_H2_activated Heterolytic Cleavage

Caption: Conceptual diagram of FLP chemistry.

FLP_Workflow start Start: Reagents in Inert Atmosphere reagents Combine Lewis Acid, Lewis Base, and Substrate in Anhydrous Solvent start->reagents reaction_setup Seal Vessel and Introduce H₂ Atmosphere reagents->reaction_setup reaction Stir Reaction Mixture at Controlled Temperature and Pressure reaction_setup->reaction monitoring Monitor Reaction Progress (e.g., NMR, GC-MS) reaction->monitoring workup Quench Reaction and Remove Solvent monitoring->workup Upon Completion purification Purify Product (e.g., Chromatography) workup->purification end End: Characterized Product purification->end

Caption: General experimental workflow for FLP hydrogenation.

Established Catalytic Role of Benzoic Acids

It is important to note that while not utilized in FLP chemistry, benzoic acids and their derivatives are effective organocatalysts for other types of reactions. For instance, they have been shown to catalyze the isomerization of allylic alcohols. This reactivity, however, proceeds through a different mechanistic pathway, typically involving protonation of the substrate by the Brønsted acidic proton of the carboxylic acid, and does not involve the cooperative action of a Lewis acid and base pair in the manner of FLPs.

Conclusion

References

Application Notes and Protocols: Synthesis of Metal Complexes Using Pentamethylbenzoic Acid Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Availability of Information:

Introduction

Pentamethylbenzoic acid, a fully methylated derivative of benzoic acid, presents an interesting ligand for the synthesis of metal complexes. The presence of five methyl groups on the aromatic ring introduces significant steric bulk and increases the electron-donating nature of the carboxylate group compared to unsubstituted benzoic acid. These characteristics can influence the coordination geometry, stability, and reactivity of the resulting metal complexes. Potential applications for such complexes could span catalysis, materials science, and medicinal chemistry, leveraging the unique steric and electronic properties imparted by the pentamethylbenzoate ligand.

General Principles of Synthesis

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the deprotonated form of the ligand. The general reaction can be represented as:

Mn+ + n(C6(CH3)5COOH) + n(Base) → M(C6(CH3)5COO)n + n(Base-H)+

Where:

  • Mn+ is a metal ion (e.g., Cu2+, Co2+, Ni2+, Zn2+, Rh+, etc.)

  • C6(CH3)5COOH is this compound.

  • Base is a proton acceptor, such as a hydroxide, alkoxide, or amine, used to deprotonate the carboxylic acid.

The choice of solvent, temperature, and stoichiometry of reactants are critical parameters that will influence the structure and purity of the final product. Common coordination modes for carboxylate ligands include monodentate, bidentate chelating, and bidentate bridging, leading to mononuclear, binuclear, or polymeric structures.

Experimental Protocols (General)

The following are generalized protocols for the synthesis of transition metal complexes with this compound. These should be considered starting points for experimental design.

Synthesis of a Generic Transition Metal (II) Pentamethylbenzoate Complex

This protocol describes a general method for the synthesis of a divalent transition metal complex, such as those of copper(II), cobalt(II), or nickel(II).

Materials:

  • This compound (C12H16O2)

  • A soluble metal(II) salt (e.g., chloride, nitrate, or acetate salt of Cu2+, Co2+, or Ni2+)

  • Sodium hydroxide (NaOH) or triethylamine (Et3N)

  • Ethanol or Methanol

  • Deionized water

  • Diethyl ether

Procedure:

  • Ligand Preparation: Dissolve this compound (2 mmol) in 50 mL of ethanol in a round-bottom flask.

  • Deprotonation: While stirring, slowly add a stoichiometric amount of a base (e.g., 2 mmol of NaOH in 10 mL of water or 2 mmol of triethylamine) to the ligand solution to form the sodium or triethylammonium pentamethylbenzoate salt in situ.

  • Metal Salt Addition: In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimal amount of deionized water or ethanol.

  • Complexation: Slowly add the metal salt solution to the stirred ligand solution. A precipitate should form immediately or upon stirring for a period.

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete reaction. Gentle heating (50-60 °C) may be employed to increase the reaction rate, but this should be monitored to prevent decomposition.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with deionized water, ethanol, and finally with diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: Dry the resulting metal complex in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Experimental Workflow Diagram:

SynthesisWorkflow cluster_ligand Ligand Preparation cluster_deprotonation Deprotonation cluster_metal Metal Salt Preparation cluster_reaction Complexation and Reaction cluster_workup Isolation and Purification Ligand This compound Dissolve1 Dissolve Ligand->Dissolve1 Solvent1 Ethanol Solvent1->Dissolve1 Ligand_sol Ligand Solution Dissolve1->Ligand_sol Add_Base Add Base Ligand_sol->Add_Base Base Base (e.g., NaOH) Base->Add_Base Deprotonated_Ligand Deprotonated Ligand Add_Base->Deprotonated_Ligand Mix Mix & Stir Deprotonated_Ligand->Mix Metal_Salt Metal(II) Salt Dissolve2 Dissolve Metal_Salt->Dissolve2 Solvent2 Water/Ethanol Solvent2->Dissolve2 Metal_sol Metal Salt Solution Dissolve2->Metal_sol Metal_sol->Mix Precipitate Precipitate Formation Mix->Precipitate React Stir (2-4h) Precipitate->React Filter Vacuum Filtration React->Filter Wash Wash (Water, EtOH, Ether) Filter->Wash Dry Vacuum Drying Wash->Dry Final_Product Metal Complex Dry->Final_Product

Caption: General workflow for the synthesis of a transition metal pentamethylbenzoate complex.

Characterization Techniques

The synthesized complexes should be thoroughly characterized to confirm their identity, purity, and structure.

TechniqueInformation Obtained
Elemental Analysis (C, H, N) Determines the empirical formula of the complex.
FT-IR Spectroscopy Confirms the coordination of the carboxylate group to the metal center by observing the shift in the C=O stretching frequency. The difference between the asymmetric (νas) and symmetric (νs) stretching frequencies of the COO- group can provide insight into the coordination mode.
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex, which can be indicative of the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, square planar).
Magnetic Susceptibility Determines the magnetic moment of the complex, which helps in deducing the oxidation state and spin state of the metal ion, and can provide information on magnetic coupling in polynuclear complexes.
Single-Crystal X-ray Diffraction Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and the overall coordination geometry.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the complex and can indicate the presence of coordinated or lattice solvent molecules.

Potential Applications

While specific applications for metal complexes of this compound are not well-documented, based on related compounds, potential areas of investigation include:

  • Catalysis: The steric bulk of the pentamethylbenzoate ligand could influence the selectivity of catalytic reactions, such as oxidation, reduction, or C-C coupling reactions. Rhodium complexes, for instance, are known to be active catalysts in a variety of organic transformations.

  • Materials Science: The ligand could be used to construct Metal-Organic Frameworks (MOFs) with unique pore sizes and functionalities due to its bulky nature.

  • Bioinorganic Chemistry and Drug Development: The lipophilic nature of the pentamethylbenzoate ligand might enhance the cellular uptake of metal-based drugs. The biological activity of such complexes against various cell lines or pathogens would be an interesting avenue for research.

Signaling Pathway Visualization (Hypothetical):

Should a metal complex of this compound be developed as a potential anticancer agent that, for instance, induces apoptosis through the intrinsic pathway, a hypothetical signaling diagram would be as follows.

ApoptosisPathway cluster_stimulus External Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Drug Metal-Pentamethylbenzoate Complex Bax Bax/Bak Activation Drug->Bax induces MOMP MOMP Bax->MOMP promotes CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Assembly CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 activates ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis executes

Caption: Hypothetical intrinsic apoptosis pathway induced by a metal-pentamethylbenzoate complex.

Data Presentation (Illustrative)

Due to the lack of specific data for this compound complexes, the following tables are illustrative templates of how quantitative data should be presented.

Table 1: Synthesis Yields and Physical Properties

Metal IonFormulaYield (%)ColorMelting Point (°C)
Cu(II)[Cu(C12H15O2)2(H2O)2]---
Co(II)[Co(C12H15O2)2(H2O)2]---
Ni(II)[Ni(C12H15O2)2(H2O)2]---
Zn(II)[Zn(C12H15O2)2]---

Table 2: Key FT-IR Spectroscopic Data (cm-1)

Compoundνas(COO-)νs(COO-)Δν (νas - νs)
This compound1685 (C=O)--
Na(C12H15O2)---
[Cu(C12H15O2)2(H2O)2]---
[Co(C12H15O2)2(H2O)2]---

Table 3: Electronic Spectral Data and Magnetic Moments

Complexλmax (nm)Assignmentμeff (B.M.)
[Cu(C12H15O2)2(H2O)2]-d-d transitions-
[Co(C12H15O2)2(H2O)2]-d-d transitions-
[Ni(C12H15O2)2(H2O)2]-d-d transitions-

Disclaimer: The protocols and data presented are generalized and illustrative. Researchers are strongly encouraged to consult the primary literature for specific procedures related to their metal of interest and to perform thorough safety assessments before conducting any experiments.

Application Notes and Protocols: Sterically Hindered Carboxylic Acids in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterically hindered carboxylic acids have emerged as powerful ligands and additives in a variety of catalytic transformations. Their bulky nature can significantly influence the reactivity, selectivity, and stability of catalytic systems. The steric bulk of these acids can accelerate rate-determining steps, prevent catalyst deactivation, and control regioselectivity in reactions such as C-H activation and cross-coupling. This document provides detailed application notes and experimental protocols for the use of sterically hindered carboxylic acids in key catalytic reactions, offering valuable insights for researchers in organic synthesis and drug development.

Palladium-Catalyzed C-H Activation and Arylation

Sterically hindered carboxylic acids, most notably pivalic acid ((CH₃)₃CCO₂H), have proven to be highly effective in palladium-catalyzed C-H activation and arylation reactions. They often act as a ligand and a proton shuttle, facilitating the C-H cleavage step, which is typically rate-determining.

Application Note: Direct Arylation of Benzene using Pivalic Acid

The combination of a palladium catalyst with a catalytic amount of pivalic acid enables the direct arylation of unactivated arenes like benzene, a transformation that is otherwise challenging. The pivalate anion is believed to play a crucial role in the concerted metalation-deprotonation (CMD) pathway, lowering the energy barrier for C-H bond cleavage.[1][2] This methodology provides a more atom- and step-economical approach to biaryl synthesis compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Table 1: Palladium-Catalyzed Direct Arylation of Benzene with Various Aryl Bromides using Pivalic Acid.

EntryAryl BromideProductYield (%)
14-Bromoanisole4-Methoxybiphenyl85
24-Bromotoluene4-Methylbiphenyl82
34-Bromobenzotrifluoride4-(Trifluoromethyl)biphenyl75
41-Bromo-4-(tert-butyl)benzene4-(tert-Butyl)biphenyl80
51-Bromonaphthalene1-Phenylnaphthalene78
Experimental Protocol: General Procedure for the Direct Arylation of Benzene

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)

  • Pivalic acid

  • Potassium carbonate (K₂CO₃)

  • Aryl bromide

  • Benzene

  • N,N-Dimethylacetamide (DMA)

  • Anhydrous toluene

Procedure:

  • To a flame-dried sealed tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), DavePhos (0.03 mmol, 3 mol%), pivalic acid (0.3 mmol, 30 mol%), and K₂CO₃ (2.5 mmol).

  • The tube is evacuated and backfilled with argon.

  • Add the aryl bromide (1.0 mmol), benzene (10 mL), and DMA (2 mL).

  • The tube is sealed and the reaction mixture is stirred at 120 °C for 16 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Catalytic Cycle: Proposed Mechanism for Palladium-Catalyzed Direct Arylation of Benzene

The catalytic cycle is believed to proceed via a concerted metalation-deprotonation (CMD) mechanism where the pivalate anion acts as a proton shuttle.[1][2]

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd ArBr PdII_Ar Ar-Pd(II)-Br(L_n) OxAdd->PdII_Ar CMD Concerted Metalation- Deprotonation (CMD) (Benzene, PivO⁻) PdII_Ar->CMD Benzene, PivO⁻ PdII_Ar_Ph Ar-Pd(II)-Ph(L_n) (PivOH) CMD->PdII_Ar_Ph RedElim Reductive Elimination PdII_Ar_Ph->RedElim RedElim->Pd0 Product Ar-Ph RedElim->Product Catalyst_Regen Catalyst Regeneration

Figure 1: Proposed catalytic cycle for the Pd-catalyzed direct arylation of benzene.

Rhodium-Catalyzed Intramolecular C-H Insertion

Sterically hindered carboxylic acids can also serve as internal directing groups in rhodium-catalyzed intramolecular C-H insertion reactions. The carboxylate group coordinates to the rhodium center, bringing a specific C-H bond in proximity for activation and subsequent cyclization.

Application Note: Synthesis of Dihydrobenzofurans

Rhodium(III)-catalyzed intramolecular C-H activation directed by a carboxylic acid provides an efficient route to synthesize dihydrobenzofurans and other heterocyclic structures. The use of an appropriate oxidant allows for the regeneration of the active Rh(III) catalyst.

Table 2: Rhodium(III)-Catalyzed Intramolecular C-H Activation/Cyclization.

EntrySubstrateProductYield (%)
12-Phenoxyacetic acidDihydrobenzofuran-3(2H)-one85
22-(4-Methoxyphenoxy)acetic acid6-Methoxydihydrobenzofuran-3(2H)-one78
32-(4-Chlorophenoxy)acetic acid6-Chlorodihydrobenzofuran-3(2H)-one82
42-(Naphthalen-2-yloxy)acetic acidDihydronaphtho[2,1-b]furan-2(1H)-one75
Experimental Protocol: General Procedure for Rh(III)-Catalyzed Intramolecular Cyclization

Materials:

  • [RhCp*Cl₂]₂

  • Copper(II) acetate (Cu(OAc)₂)

  • Carboxylic acid substrate

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a screw-capped vial, add the carboxylic acid substrate (0.2 mmol), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and Cu(OAc)₂ (0.02 mmol, 10 mol%).

  • Add 1,2-dichloroethane (2 mL).

  • The vial is sealed and the reaction mixture is stirred at 100 °C for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired cyclized product.

Catalytic Cycle: Proposed Mechanism for Rh(III)-Catalyzed Intramolecular C-H Activation

The reaction is initiated by C-H activation to form a rhodacycle intermediate, followed by migratory insertion and reductive elimination.

G RhIII [Rh(III)Cp*X₂]₂ Active_RhIII Active Rh(III) Catalyst RhIII->Active_RhIII Substrate_Coord Substrate Coordination Active_RhIII->Substrate_Coord Substrate Rhodacycle Rhodacycle Intermediate (C-H Activation) Substrate_Coord->Rhodacycle Migratory_Insertion Migratory Insertion Rhodacycle->Migratory_Insertion Intermediate Intermediate Migratory_Insertion->Intermediate Red_Elim Reductive Elimination Intermediate->Red_Elim Product Cyclized Product Red_Elim->Product RhI Rh(I) Species Red_Elim->RhI Oxidation Oxidation (Cu(OAc)₂) RhI->Oxidation Cu(OAc)₂ Oxidation->Active_RhIII

Figure 2: Proposed catalytic cycle for Rh(III)-catalyzed intramolecular C-H activation.

Asymmetric Catalysis

Sterically hindered chiral carboxylic acids and their derivatives can act as powerful catalysts or ligands in asymmetric transformations, inducing high levels of stereocontrol.

Application Note: Asymmetric Acetalization of Carboxylic Acids

N-Heterocyclic carbenes (NHCs) can catalyze the asymmetric acetalization of carboxylic acids to provide chiral phthalidyl esters, which are valuable prodrug motifs. This reaction proceeds under mild, transition-metal-free conditions. The enantioselectivity is controlled by the chiral NHC catalyst.

Table 3: NHC-Catalyzed Asymmetric Acetalization of Various Carboxylic Acids.

EntryCarboxylic AcidProduct Enantiomeric Ratio (er)Yield (%)
1Benzoic acid95:588
24-Chlorobenzoic acid96:492
3Phenylacetic acid94:685
4Ibuprofen97:390
5Naproxen98:291
Experimental Protocol: General Procedure for Asymmetric Acetalization

Materials:

  • Chiral N-heterocyclic carbene (NHC) precatalyst

  • Base (e.g., DBU)

  • Carboxylic acid

  • o-Phthalaldehyde

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a dried flask under an inert atmosphere, add the chiral NHC precatalyst (0.02 mmol, 10 mol%) and the base (0.02 mmol, 10 mol%).

  • Add the anhydrous solvent (1 mL) and stir for 10 minutes at room temperature.

  • Add the carboxylic acid (0.2 mmol) and o-phthalaldehyde (0.3 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral phthalidyl ester.

Reaction Pathway: Proposed Mechanism for NHC-Catalyzed Asymmetric Acetalization

The reaction is initiated by the addition of the NHC to one of the aldehyde groups of o-phthalaldehyde, followed by a series of steps leading to the enantioselective formation of the phthalidyl ester.

G NHC Chiral NHC Breslow_Int Breslow Intermediate NHC->Breslow_Int Phthalaldehyde o-Phthalaldehyde Phthalaldehyde->Breslow_Int Oxidation Oxidation Breslow_Int->Oxidation Acyl_Azolium Acyl Azolium Intermediate Oxidation->Acyl_Azolium Addition Addition of R-COOH Acyl_Azolium->Addition Carboxylic_Acid R-COOH Carboxylic_Acid->Addition Tetrahedral_Int Tetrahedral Intermediate Addition->Tetrahedral_Int Cyclization Intramolecular Cyclization Tetrahedral_Int->Cyclization Product Chiral Phthalidyl Ester Cyclization->Product Catalyst_Regen Catalyst Regeneration Cyclization->Catalyst_Regen Catalyst_Regen->NHC

Figure 3: Proposed pathway for NHC-catalyzed asymmetric acetalization of carboxylic acids.

Conclusion

Sterically hindered carboxylic acids are versatile and powerful tools in modern catalysis. Their application can lead to significant improvements in reaction efficiency and selectivity. The protocols and data presented here offer a starting point for researchers to explore and exploit the unique properties of these reagents in their own synthetic endeavors, from fundamental research to the development of novel pharmaceuticals. Further investigation into the design of new sterically demanding carboxylic acid ligands and their application in a broader range of catalytic reactions is a promising area for future research.

References

Application Notes and Protocols for Polymerization Reactions Involving Pentamethylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentamethylbenzoic acid and its derivatives represent a unique class of monomers for polymer synthesis. The pentasubstituted benzene ring offers significant steric bulk, which can impart advantageous properties to the resulting polymers, such as enhanced thermal stability, amorphous character, and altered solubility. However, this steric hindrance also presents challenges for polymerization. Direct polymerization of this compound is not feasible due to the absence of a second reactive group for chain extension. Therefore, polymerization strategies focus on functionalized derivatives, primarily pentamethylphenol and pentamethylaniline, or by utilizing the carboxylic acid group in multi-component reactions.

These application notes provide an overview of potential polymerization methodologies for this compound derivatives and explore their prospective applications, particularly in the biomedical field. Due to the specialized nature of these monomers, literature providing specific quantitative data is limited. Consequently, the following protocols and data are presented as generalized procedures based on established methods for sterically hindered aromatic monomers.

I. Polymerization of Pentamethylphenol: Oxidative and Enzymatic Approaches

Pentamethylphenol can be polymerized through oxidative coupling reactions, which can be achieved either chemically or enzymatically. These methods involve the formation of phenoxy radicals, which then couple to form the polymer chain.

A. Enzymatic Polymerization of Pentamethylphenol

Enzymatic polymerization offers a green and selective alternative to traditional chemical methods, often proceeding under mild conditions. Peroxidases, such as horseradish peroxidase (HRP) and soybean peroxidase (SBP), are commonly employed for the polymerization of phenolic compounds.

Experimental Protocol: Enzymatic Polymerization of Pentamethylphenol

This protocol is a generalized procedure for the enzymatic polymerization of sterically hindered phenols.

Materials:

  • Pentamethylphenol

  • Horseradish Peroxidase (HRP) or Soybean Peroxidase (SBP)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Solvent: 1,4-Dioxane/Buffer (e.g., phosphate buffer, pH 7.0) mixture (e.g., 80/20 v/v)

  • Methanol (for precipitation)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer

  • Syringe pump

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve a known concentration of pentamethylphenol (e.g., 0.1 M) in the chosen solvent mixture.

  • Enzyme Addition: Add the peroxidase enzyme (e.g., 1 mg/mL) to the monomer solution and stir until fully dissolved.

  • Initiation: Begin the slow, dropwise addition of an equimolar amount of hydrogen peroxide solution (diluted in the reaction buffer) using a syringe pump over a period of 4-8 hours. A gradual addition is crucial to prevent enzyme deactivation.

  • Polymerization: Allow the reaction to proceed at room temperature with continuous stirring for 24 hours. The formation of a precipitate may be observed as the polymer is insoluble in the reaction medium.

  • Polymer Isolation: After the reaction is complete, pour the mixture into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Purification: Collect the polymer by filtration, wash thoroughly with methanol to remove any unreacted monomer and enzyme, and dry under vacuum at 60 °C.

Data Presentation: Hypothetical Polymer Properties

The following table presents hypothetical data for poly(pentamethylphenol) based on typical results for the enzymatic polymerization of sterically hindered phenols.

PropertyExpected Value Range
Number Average Molecular Weight (Mn)2,000 - 10,000 g/mol
Polydispersity Index (PDI)1.5 - 3.0
Glass Transition Temperature (Tg)180 - 250 °C
Decomposition Temperature (Td)> 400 °C
Yield60 - 85%

Experimental Workflow: Enzymatic Polymerization of Pentamethylphenol

G cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_purification Isolation & Purification Monomer Pentamethylphenol Dissolve Dissolve Monomer Monomer->Dissolve Solvent Dioxane/Buffer Solvent->Dissolve Enzyme Peroxidase (HRP/SBP) AddEnzyme AddEnzyme Enzyme->AddEnzyme Add to solution Dissolve->AddEnzyme ReactionVessel Reaction Vessel (Stirring, 24h, RT) AddEnzyme->ReactionVessel H2O2 H₂O₂ Solution SyringePump Syringe Pump H2O2->SyringePump SyringePump->ReactionVessel Slow Addition Precipitation Precipitate in Methanol ReactionVessel->Precipitation Filtration Filtration Precipitation->Filtration Washing Wash with Methanol Filtration->Washing Drying Vacuum Drying Washing->Drying FinalPolymer FinalPolymer Drying->FinalPolymer Poly(pentamethylphenol)

Workflow for enzymatic polymerization of pentamethylphenol.

II. Polymerization of Pentamethylaniline Derivatives

Polyanilines are a class of conducting polymers with diverse applications. The polymerization of aniline derivatives can be achieved through chemical or electrochemical oxidation. For pentamethylaniline, the steric hindrance of the methyl groups will significantly influence the polymerization process and the properties of the resulting polymer.

Experimental Protocol: Chemical Oxidative Polymerization of Pentamethylaniline

This protocol is a generalized procedure for the chemical oxidative polymerization of substituted anilines.

Materials:

  • Pentamethylaniline

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • 1 M Hydrochloric acid (HCl)

  • Methanol

  • Ammonium hydroxide solution

  • Reaction vessel (beaker or flask)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Monomer Solution: Dissolve a known amount of pentamethylaniline in 1 M HCl in a reaction vessel. Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Oxidant Solution: Separately, dissolve an equimolar amount of ammonium persulfate in 1 M HCl and cool it to 0-5 °C.

  • Polymerization: Slowly add the chilled oxidant solution to the monomer solution dropwise with vigorous stirring. The reaction mixture will typically change color, indicating the onset of polymerization.

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for 2 hours, and then allow it to stir at room temperature for an additional 22 hours.

  • Polymer Isolation: Collect the precipitated polymer by filtration.

  • Purification: Wash the polymer powder sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oligomers, and oxidant.

  • Doping/De-doping: The polymer is obtained in its conductive (doped) emeraldine salt form. To obtain the non-conductive emeraldine base, the polymer can be de-doped by stirring in a 0.1 M ammonium hydroxide solution for several hours, followed by filtration, washing with deionized water, and drying.

  • Drying: Dry the final polymer product in a vacuum oven at 60 °C.

Data Presentation: Expected Polymer Properties

The following table presents expected data for poly(pentamethylaniline), acknowledging that the high degree of substitution may lead to lower molecular weights and conductivity compared to unsubstituted polyaniline.

PropertyExpected Value Range
Number Average Molecular Weight (Mn)1,000 - 8,000 g/mol
Polydispersity Index (PDI)2.0 - 4.0
Electrical Conductivity (doped)10⁻⁵ - 10⁻² S/cm
Decomposition Temperature (Td)350 - 450 °C
Yield50 - 75%

Experimental Workflow: Chemical Oxidative Polymerization of Pentamethylaniline

G cluster_prep Solution Preparation cluster_reaction Polymerization cluster_purification Isolation & Purification Monomer Pentamethylaniline MonomerSol Monomer Solution (0-5°C) Monomer->MonomerSol Dissolve in HCl1 1M HCl HCl1->MonomerSol Oxidant Ammonium Persulfate OxidantSol Oxidant Solution (0-5°C) Oxidant->OxidantSol Dissolve in HCl2 1M HCl HCl2->OxidantSol Reaction Reaction Vessel (Stirring, 24h) MonomerSol->Reaction OxidantSol->Reaction Slow Addition Filtration1 Filtration Reaction->Filtration1 Washing Wash with HCl, H₂O, Methanol Filtration1->Washing Drying Vacuum Drying Washing->Drying DopedPolymer DopedPolymer Drying->DopedPolymer Poly(pentamethylaniline) (Emeraldine Salt) DeDoping De-doping with NH₄OH DopedPolymer->DeDoping Optional BasePolymer BasePolymer DeDoping->BasePolymer Poly(pentamethylaniline) (Emeraldine Base)

Workflow for chemical oxidative polymerization of pentamethylaniline.

III. Applications in Drug Development

Polymers derived from highly substituted aromatic monomers like this compound derivatives hold potential in drug delivery applications. The inherent hydrophobicity and rigidity of these polymers could be exploited for the encapsulation of hydrophobic drugs, leading to the formation of stable nanoparticles for controlled release.

Conceptual Application: Nanoparticle-based Drug Delivery

The general principle involves encapsulating a therapeutic agent within a polymeric matrix to protect it from degradation, improve its solubility, and control its release profile.

General Protocol for Nanoparticle Formulation (Conceptual):

  • Polymer-Drug Solution: Co-dissolve the synthesized polymer (e.g., poly(pentamethylphenol)) and a hydrophobic drug in a suitable organic solvent (e.g., tetrahydrofuran, dichloromethane).

  • Nanoprecipitation: Add the organic solution dropwise to a larger volume of an aqueous solution containing a surfactant (e.g., Pluronic F127, PVA) under vigorous stirring or sonication. The rapid solvent exchange causes the polymer and drug to precipitate into nanoparticles.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.

  • Purification: Purify the nanoparticle suspension by dialysis or centrifugation to remove the surfactant and any unencapsulated drug.

Signaling Pathways: A Note on Polyphenols

While specific signaling pathways directly modulated by polymers of this compound derivatives have not been identified, it is noteworthy that polyphenolic compounds, in general, are known to interact with various cellular signaling pathways.[1][2] These interactions are often linked to their antioxidant properties and can influence pathways related to inflammation, cell proliferation, and apoptosis.[3][4][5] For instance, some polyphenols can modulate kinase signaling cascades and affect the expression of genes involved in cell cycle regulation.[1] The potential for polymers derived from pentamethylphenol to exhibit such bioactivity is an area for future research.

Logical Relationship: Monomer Structure to Potential Application

G Monomer This compound Derivative Monomer Polymerization Polymerization Monomer->Polymerization Polymerization Properties Polymer Properties: - High Steric Hindrance - Thermal Stability - Hydrophobicity - Rigidity Applications Potential Applications Properties->Applications DrugDelivery Drug Delivery: - Nanoparticle Formulation - Controlled Release of  Hydrophobic Drugs Applications->DrugDelivery AdvancedMaterials Advanced Materials: - High-Performance Coatings - Membranes Applications->AdvancedMaterials Polymerization->Properties

Relationship between monomer structure and potential polymer applications.

IV. Conclusion

The polymerization of this compound derivatives presents both a synthetic challenge and an opportunity to develop novel materials with unique properties. The steric bulk imparted by the pentamethylphenyl group is expected to result in polymers with high thermal stability and amorphous character. While direct polymerization of the parent acid is not viable, its functionalized analogues, such as pentamethylphenol and pentamethylaniline, can be polymerized through oxidative and enzymatic methods. The resulting polymers are promising candidates for applications in advanced materials and, with further functionalization, in the field of drug delivery. The protocols and data provided herein serve as a foundational guide for researchers venturing into this specialized area of polymer chemistry. Further research is warranted to fully elucidate the structure-property relationships and explore the potential bioactivities of these unique polymers.

References

Pentamethylbenzoic Acid: A Sterically Hindered Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Pentamethylbenzoic acid (PMBA) is an aromatic carboxylic acid characterized by the presence of five methyl groups on the phenyl ring. This extensive methylation imparts significant steric bulk, which can be strategically exploited in the design of novel materials with unique properties. While specific literature on the applications of this compound in materials science is emerging, its structural characteristics suggest its potential as a valuable building block for creating specialized polymers and metal-organic frameworks (MOFs). These materials could find applications in fields ranging from drug delivery to catalysis and separations.

The steric hindrance provided by the pentamethylphenyl group can be leveraged to control intermolecular interactions, influence polymer chain packing, and dictate the porosity and topology of coordination networks. These application notes provide an overview of the potential uses of this compound in materials development and offer detailed protocols for its incorporation into polymeric and metal-organic structures.

I. Application in Polymer Synthesis

The incorporation of bulky side groups into polymer chains is a well-established strategy for modifying their physical and chemical properties. This compound, when used as a monomer or a modifying agent, is expected to influence polymer characteristics in several key ways.

Key Anticipated Effects on Polymer Properties:

  • Increased Glass Transition Temperature (Tg): The rigid and bulky pentamethylphenyl group is expected to restrict the rotational freedom of the polymer backbone, leading to a higher glass transition temperature.[1] This can result in materials with enhanced thermal stability.

  • Reduced Crystallinity: The steric hindrance from the five methyl groups is likely to disrupt regular chain packing, leading to more amorphous polymers.[2] This can improve solubility in organic solvents and enhance optical clarity.

  • Modified Mechanical Properties: Polymers with bulky side groups often exhibit altered mechanical properties, such as increased stiffness and potentially improved impact resistance, although this is highly dependent on the overall polymer architecture.[3][4]

  • Controlled Intermolecular Interactions: The bulky nature of the pentamethylphenyl group can shield the polymer backbone from close contact, potentially influencing properties like gas permeability and chemical resistance.

Hypothetical Polymer Properties

The following table presents a hypothetical comparison of properties for a polyester synthesized from a standard aromatic hydroxy acid (like 4-hydroxybenzoic acid) versus one derived from a hypothetical hydroxy-functionalized this compound.

PropertyPoly(4-hydroxybenzoate)Poly(hypothetical-hydroxy-pentamethylbenzoate)Rationale for Difference
Glass Transition Temp. (Tg) ~180-220 °C> 250 °C (estimated)Increased steric hindrance restricts chain mobility.[1]
Crystallinity Semi-crystallineAmorphousBulky side groups disrupt regular chain packing.[2]
Solubility Limited to specific solventsPotentially improved in common organic solventsReduced crystallinity can enhance solubility.
Tensile Strength HighModerateDisrupted chain packing may lead to lower tensile strength.
Thermal Stability HighPotentially higherBulky groups can protect the polymer backbone.

II. Application in Metal-Organic Frameworks (MOFs) and Coordination Polymers

In the realm of crystal engineering, the geometry and steric profile of organic linkers are critical determinants of the final structure and properties of MOFs and coordination polymers. The use of this compound as a ligand offers intriguing possibilities for creating novel porous materials.

Key Anticipated Effects on MOF/Coordination Polymer Properties:

  • Control of Network Topology: The steric bulk of the pentamethylphenyl group can direct the coordination of metal ions, potentially leading to the formation of unique and predictable network topologies.

  • Modulation of Porosity: The bulky ligands can act as "struts" that create larger pores or prevent the interpenetration of networks, a common phenomenon in MOF chemistry. This can lead to materials with higher surface areas and void volumes.[5]

  • Enhanced Host-Guest Selectivity: The contoured surface created by the bulky methyl groups within the pores of a MOF can lead to enhanced selectivity for specific guest molecules based on size and shape.[6]

  • Structural Stability: While steric hindrance can sometimes lead to weaker coordination bonds, in other cases, it can shield the coordination core and enhance the overall stability of the framework.[7]

Hypothetical MOF Properties

The table below compares the expected properties of a hypothetical MOF constructed with this compound to a well-known MOF like HKUST-1, which is based on a less sterically hindered linker.

PropertyHKUST-1 (from Benzene-1,3,5-tricarboxylic acid)Hypothetical MOF (from a tricarboxylate derivative of a pentamethylbenzene core)Rationale for Difference
Porosity High (Microporous)Potentially higher with larger poresBulky linkers can prevent network interpenetration.[5]
Surface Area (BET) ~1800 m²/g> 2000 m²/g (estimated)Larger pores and non-interpenetrated structure.
Network Topology tbo Potentially a non-interpenetrated topologySteric hindrance can favor less dense packing.
Guest Selectivity Good for small gas moleculesPotentially enhanced for larger organic moleculesContoured pore surface from bulky groups.[6]

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of novel materials incorporating this compound. These protocols are based on standard methodologies for similar compounds and have been adapted to account for the anticipated challenges posed by the steric hindrance of the pentamethylphenyl group.

Protocol 1: Synthesis of a Polyester via Melt Polycondensation

This protocol describes the synthesis of a hypothetical polyester from a hydroxy-functionalized derivative of this compound. The significant steric hindrance may slow down the polymerization rate, necessitating higher temperatures and longer reaction times.[8]

Materials:

  • Hydroxy-pentamethylbenzoic acid (hypothetical monomer)

  • Antimony(III) oxide (catalyst)

  • High-boiling point solvent for purification (e.g., diphenyl ether)

  • Methanol (for precipitation)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Reactor Setup: A three-neck round-bottom flask is charged with the hydroxy-pentamethylbenzoic acid monomer and a catalytic amount of antimony(III) oxide (approx. 0.05 mol%). The flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head.

  • Inert Atmosphere: The system is purged with dry nitrogen for 20-30 minutes to remove oxygen and moisture. A gentle flow of nitrogen is maintained throughout the initial stages of the reaction.

  • Esterification: The reaction mixture is heated to a temperature approximately 10-20 °C above the melting point of the monomer to form a homogenous melt. The temperature is then slowly increased to 200-220 °C to initiate the esterification reaction. Water, the byproduct of the reaction, is continuously removed by distillation. This stage is maintained for 4-6 hours.

  • Polycondensation: The temperature is gradually raised to 250-280 °C. A vacuum is slowly applied to the system to facilitate the removal of the final traces of water and drive the polymerization reaction to completion. This stage is typically continued for 6-10 hours.

  • Purification: The resulting polymer is cooled and dissolved in a minimal amount of a high-boiling point solvent. The polymer is then precipitated by pouring the solution into a large volume of methanol. The purified polymer is collected by filtration and dried in a vacuum oven at 60 °C for 24 hours.

Characterization:

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC).

  • Thermal Properties: Glass transition temperature (Tg) and melting temperature (Tm) are measured using Differential Scanning Calorimetry (DSC). Thermal stability is assessed by Thermogravimetric Analysis (TGA).

  • Structure: Confirmed by Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Polymer_Synthesis_Workflow cluster_setup Reactor Setup cluster_reaction Polymerization cluster_purification Purification & Characterization Monomer Hydroxy-PMBA Reactor Three-Neck Flask Monomer->Reactor Catalyst Sb2O3 Catalyst->Reactor Esterification Esterification (200-220 °C, N2) Reactor->Esterification Heat Polycondensation Polycondensation (250-280 °C, Vacuum) Esterification->Polycondensation Increase Temp, Apply Vacuum Dissolution Dissolve in Solvent Polycondensation->Dissolution Precipitation Precipitate in Methanol Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying Characterization GPC, DSC, TGA, NMR, FTIR Drying->Characterization

Workflow for the synthesis of a polyester from a hydroxy-functionalized this compound.
Protocol 2: Synthesis of a Coordination Polymer via Solvothermal Reaction

This protocol outlines a general procedure for the synthesis of a coordination polymer or MOF using this compound as an organic linker. The choice of metal salt and solvent is crucial and may require optimization.

Materials:

  • This compound (PMBA)

  • A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) acetate monohydrate)

  • A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Ethanol and Dichloromethane for washing

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Precursor Solution: In a glass vial, dissolve this compound and the chosen metal salt in the solvent (e.g., DMF). The molar ratio of ligand to metal salt will influence the final structure and should be systematically varied (e.g., 1:1, 2:1).

  • Solvothermal Reaction: The vial is sealed in a Teflon-lined stainless steel autoclave. The autoclave is then placed in an oven and heated to a specific temperature (typically between 80 °C and 150 °C) for a period ranging from 24 to 72 hours.

  • Isolation of Crystals: After the reaction, the autoclave is allowed to cool slowly to room temperature. The resulting crystalline product is collected by decanting the mother liquor.

  • Washing and Activation: The crystals are washed several times with fresh DMF to remove any unreacted starting materials. Subsequently, the solvent is exchanged by soaking the crystals in a more volatile solvent like ethanol or dichloromethane for 24 hours. The crystals are then collected by centrifugation or filtration.

  • Drying: The final product is dried in a vacuum oven at a moderate temperature (e.g., 80-100 °C) to remove the solvent molecules from the pores, a process known as activation.

Characterization:

  • Crystallinity and Phase Purity: Analyzed by Powder X-ray Diffraction (PXRD).

  • Structure Determination: Single-crystal X-ray diffraction is used to determine the precise crystal structure.

  • Thermal Stability: Assessed by Thermogravimetric Analysis (TGA).

  • Porosity: The surface area and pore size distribution are determined by gas adsorption measurements (e.g., N₂ at 77 K).

  • Coordination Environment: Investigated using Fourier-Transform Infrared (FTIR) spectroscopy.

MOF_Synthesis_Workflow Start Start Mixing Dissolve PMBA and Metal Salt in DMF Start->Mixing Reaction Solvothermal Reaction (Autoclave, 80-150 °C, 24-72h) Mixing->Reaction Cooling Slow Cooling to Room Temperature Reaction->Cooling Isolation Isolate Crystals Cooling->Isolation Washing Wash with DMF and Solvent Exchange Isolation->Washing Activation Activate under Vacuum Washing->Activation Characterization PXRD, SC-XRD, TGA, BET, FTIR Activation->Characterization End Final Material Characterization->End

General workflow for the solvothermal synthesis of a coordination polymer using this compound.

Conclusion

This compound represents an intriguing, albeit under-explored, building block for the creation of novel materials. Its significant steric bulk is a key structural feature that can be harnessed to impart unique properties to both polymers and metal-organic frameworks. The protocols and application notes provided here offer a foundational framework for researchers to begin exploring the potential of this sterically hindered molecule in the development of next-generation advanced materials. Further research will undoubtedly uncover specific applications where the unique structural attributes of this compound can be fully realized.

References

Application Notes: Derivatization of Pentamethylbenzoic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentamethylbenzoic acid is a unique aromatic carboxylic acid characterized by a sterically hindered carboxyl group due to the presence of five methyl groups on the benzene ring. This steric hindrance imparts distinct chemical reactivity and physical properties. In pharmaceutical research, the derivatization of this compound into various esters, amides, and other analogs is a key strategy for developing novel therapeutic agents. The bulky, lipophilic pentamethylphenyl moiety can serve as a scaffold to orient pharmacophoric groups, enhance metabolic stability, and modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides detailed protocols for the derivatization of this compound and discusses the potential applications of its derivatives in drug discovery.

Applications in Pharmaceutical Research

Derivatives of benzoic acid are integral to numerous therapeutic classes, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] The derivatization of this compound allows for the exploration of new chemical space, aiming to enhance efficacy, selectivity, and drug-like properties.[3] Key applications include:

  • Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic functional groups (bioisosteres) like tetrazoles to improve metabolic stability and bioavailability.[4] This strategy is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's physicochemical properties.[5][6]

  • Amide and Ester Prodrugs: Conversion of the carboxylic acid to an ester or amide can create prodrugs that improve absorption and distribution, later releasing the active carboxylic acid moiety through enzymatic cleavage in the body.

  • Novel Scaffolds for Drug Design: The rigid structure of the pentamethylphenyl group can be exploited as a scaffold to which various functional groups can be attached, leading to the synthesis of libraries of compounds for screening against various biological targets.[7][8] For instance, different amine or alcohol moieties can be introduced to probe interactions with specific receptor pockets.

Experimental Protocols

The following protocols describe common methods for the derivatization of this compound into amides and esters. These methods involve the initial activation of the carboxylic acid, typically by converting it to a more reactive intermediate such as an acyl chloride.

Protocol 1: Synthesis of Pentamethylbenzoyl Chloride

Objective: To activate this compound for subsequent derivatization by converting it to pentamethylbenzoyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Dry glassware under an inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask dried in an oven, suspend this compound (1.0 eq.) in anhydrous DCM or toluene under an inert atmosphere.

  • To this suspension, add thionyl chloride (2.0-3.0 eq.) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for DCM or 110°C for toluene) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude pentamethylbenzoyl chloride, a solid, can be used directly in the next step or purified by recrystallization or distillation under reduced pressure.

Protocol 2: Synthesis of this compound Amides

Objective: To synthesize amide derivatives from pentamethylbenzoyl chloride.

Materials:

  • Pentamethylbenzoyl chloride (from Protocol 1)

  • Primary or secondary amine (1.0-1.2 eq.)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (as a base, 2.0-3.0 eq.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer

Procedure:

  • Dissolve the desired primary or secondary amine (1.0-1.2 eq.) and triethylamine (2.0-3.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Dissolve the crude pentamethylbenzoyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude amide.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: Synthesis of this compound Esters

Objective: To synthesize ester derivatives from pentamethylbenzoyl chloride.

Materials:

  • Pentamethylbenzoyl chloride (from Protocol 1)

  • Alcohol (primary or secondary, 1.0-1.5 eq.)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (as a base and catalyst, 2.0-3.0 eq.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer

Procedure:

  • Dissolve the desired alcohol (1.0-1.5 eq.) and pyridine (2.0-3.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the crude pentamethylbenzoyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled alcohol solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude ester by column chromatography on silica gel or distillation.

Data Presentation

The following table provides representative data for the synthesis of hypothetical derivatives of this compound, illustrating the expected outcomes of the above protocols.

DerivativeAmine/Alcohol UsedMethodYield (%)Purity (%) (by HPLC)
Amide 1 AnilineProtocol 285>98
Amide 2 BenzylamineProtocol 288>99
Amide 3 MorpholineProtocol 292>99
Ester 1 MethanolProtocol 390>98
Ester 2 EthanolProtocol 391>98
Ester 3 PhenolProtocol 378>97

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of this compound.

G cluster_0 Activation Step cluster_1 Derivatization Pathways cluster_2 Purification This compound This compound Pentamethylbenzoyl Chloride Pentamethylbenzoyl Chloride This compound->Pentamethylbenzoyl Chloride SOCl₂ or (COCl)₂ Amine (R-NH₂) Amine (R-NH₂) Pentamethylbenzoyl Chloride->Amine (R-NH₂) Alcohol (R-OH) Alcohol (R-OH) Pentamethylbenzoyl Chloride->Alcohol (R-OH) Amide Derivative Amide Derivative Amine (R-NH₂)->Amide Derivative Ester Derivative Ester Derivative Alcohol (R-OH)->Ester Derivative Purification Purification Amide Derivative->Purification Ester Derivative->Purification

Derivatization workflow of this compound.
Hypothetical Signaling Pathway

This diagram illustrates a hypothetical mechanism where a this compound derivative acts as an inhibitor of a kinase signaling pathway, a common target in cancer therapy.[1]

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade (e.g., MAPK) Signaling Cascade (e.g., MAPK) Receptor Tyrosine Kinase->Signaling Cascade (e.g., MAPK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK)->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Apoptosis Apoptosis Transcription Factors->Apoptosis Derivative Pentamethylbenzoic Acid Derivative Derivative->Signaling Cascade (e.g., MAPK)

Inhibition of a kinase pathway by a derivative.

References

Application Notes and Protocols for the Anhydrous Esterification of Pentamethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamethylbenzoic acid is a sterically hindered aromatic carboxylic acid. Its bulky structure, with five methyl groups flanking the carboxylic acid moiety, presents a significant challenge for standard esterification reactions. This document provides detailed application notes and protocols for the successful esterification of this compound under anhydrous conditions, a critical consideration for sensitive substrates and for maximizing reaction yields. Two primary methods are presented: a modified Fischer-type esterification and the Steglich esterification. Additionally, an alternative approach via the corresponding acid chloride is discussed. These protocols are designed to provide researchers and drug development professionals with reliable methods for the synthesis of this compound esters, which can be valuable intermediates in various chemical and pharmaceutical applications.

Introduction to the Esterification of Sterically Hindered Carboxylic Acids

The esterification of carboxylic acids is a fundamental transformation in organic synthesis. However, when the carboxylic acid is sterically hindered, as is the case with this compound, the reaction rate is significantly reduced due to the difficulty of the alcohol to access the carbonyl carbon. To overcome this steric hindrance, specific strategies are required that either employ forcing conditions or utilize highly reactive intermediates.

Anhydrous conditions are often preferred for esterification reactions to prevent the reverse hydrolysis reaction and to avoid side reactions with water-sensitive reagents. This is particularly important when aiming for high conversion and product purity.

This application note details two primary protocols for the anhydrous esterification of this compound:

  • Modified Fischer-type Esterification: This method utilizes a strong acid catalyst and an excess of the alcohol, with removal of water to drive the reaction equilibrium towards the ester product. Due to the steric hindrance of this compound, this reaction may require elevated temperatures and prolonged reaction times.

  • Steglich Esterification: This mild and efficient method employs a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[1] This reaction proceeds at room temperature and is well-suited for substrates that are sensitive to acidic conditions.[1]

An alternative two-step method involving the conversion of this compound to its more reactive acid chloride followed by reaction with an alcohol is also presented as a viable strategy.

Data Presentation

Carboxylic AcidAlcoholMethodCatalyst/ReagentSolventTemperatureTimeYield (%)Reference
2,4,6-Trimethylbenzoic AcidMethanolFischer-type (modified)H₂SO₄MethanolReflux24h~85[2]
2,5-Cyclohexadiene-1-carboxylic acidMethanolSteglich EsterificationDCC, DMAPDichloromethaneRT3h95
Benzoic AcidMethanolFischer EsterificationH₂SO₄MethanolReflux4h87
Benzoic AcidVarious AlcoholsZr/Ti Solid Acid CatalystZrO₂-TiO₂-SO₄²⁻Methanol120 °C24h80-95

Experimental Protocols

Synthesis of this compound (Starting Material)

Reaction: Oxidation of Pentamethylbenzaldehyde

Procedure: [3]

  • To a flask equipped with a stirrer, oxygen inlet, and condenser, add pentamethylbenzaldehyde (12.0 g, 68 mmol), 40 mL of cyclohexanone, and 6 mg of cobalt (II) acetate dissolved in a few drops of acetic acid.

  • Bubble oxygen through the solution while stirring rapidly and heating at 50°C for 4 hours.

  • After cooling, mix the solution with 100 mL of cyclohexane and extract with 100 mL of 6% aqueous sodium bicarbonate solution.

  • Separate the aqueous layer and wash the organic layer with 50 mL of water.

  • Combine the aqueous layers and acidify with concentrated hydrochloric acid.

  • Collect the resulting white crystalline solid by filtration, wash with water, and air-dry to obtain this compound.

Expected Yield: Approximately 10.3 g (78%).[3] Melting Point: 202-206°C.[3]

Protocol 1: Modified Fischer-type Esterification of this compound

This protocol is adapted from general procedures for the esterification of benzoic acid and is optimized for a sterically hindered substrate.

Materials:

  • This compound

  • Anhydrous Methanol (or other anhydrous alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Diethyl ether or Dichloromethane

Equipment:

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Attach a reflux condenser fitted with a drying tube and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Due to the steric hindrance, the reaction may require an extended period (e.g., 24-48 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether or dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Steglich Esterification of this compound

This method is particularly useful for acid-sensitive substrates and proceeds under mild, anhydrous conditions.[1]

Materials:

  • This compound

  • Anhydrous Alcohol (e.g., Methanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Citric acid solution (for workup)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure: [1]

  • In a dry round-bottom flask, dissolve this compound (1.0 eq), the anhydrous alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture.

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring at room temperature for 3-24 hours, monitoring the reaction progress by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Once the reaction is complete, filter off the DCU precipitate.

  • Wash the filtrate with a dilute solution of citric acid (to remove DMAP), followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Alternative Protocol: Esterification via Pentamethylbenzoyl Chloride

This two-step approach involves the initial conversion of the carboxylic acid to the more reactive acid chloride, which then readily reacts with an alcohol.

Step 1: Synthesis of Pentamethylbenzoyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane or Toluene

  • A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend this compound (1.0 eq) in an excess of thionyl chloride or in an anhydrous solvent like dichloromethane or toluene with oxalyl chloride (1.2-1.5 eq).

  • If using oxalyl chloride, add a catalytic amount of DMF.

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

  • After the reaction is complete, carefully remove the excess thionyl chloride or oxalyl chloride and solvent by distillation under reduced pressure.

  • The resulting crude pentamethylbenzoyl chloride can be used directly in the next step or purified by distillation or recrystallization.

Step 2: Esterification of Pentamethylbenzoyl Chloride

Materials:

  • Pentamethylbenzoyl chloride

  • Anhydrous Alcohol (e.g., Methanol)

  • Anhydrous Pyridine or Triethylamine (optional, to scavenge HCl)

  • Anhydrous Dichloromethane or Diethyl ether

Procedure:

  • Dissolve the crude or purified pentamethylbenzoyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane or diethyl ether.

  • Cool the solution to 0°C.

  • Slowly add the anhydrous alcohol (1.1-1.5 eq) to the solution. Anhydrous pyridine or triethylamine (1.1 eq) can be added to neutralize the HCl formed during the reaction.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • After completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the pyridine or triethylamine hydrochloride, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or recrystallization.

Visualizations

Diagrams

Esterification_Workflow cluster_start Starting Materials cluster_methods Esterification Methods cluster_workup Workup & Purification This compound This compound Fischer-type Fischer-type This compound->Fischer-type Steglich Steglich This compound->Steglich Acid Chloride Acid Chloride This compound->Acid Chloride Anhydrous Alcohol Anhydrous Alcohol Anhydrous Alcohol->Fischer-type Anhydrous Alcohol->Steglich Extraction Extraction Fischer-type->Extraction Steglich->Extraction Acid Chloride->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification Drying->Purification Final Ester Product Final Ester Product Purification->Final Ester Product

Caption: General workflow for the esterification of this compound.

Steglich_Mechanism This compound This compound O-Acylisourea Intermediate O-Acylisourea Intermediate This compound->O-Acylisourea Intermediate DCC DCC DCC->O-Acylisourea Intermediate Acyl-DMAP Intermediate Acyl-DMAP Intermediate O-Acylisourea Intermediate->Acyl-DMAP Intermediate + DMAP DCU DCU O-Acylisourea Intermediate->DCU DMAP DMAP Ester Ester Acyl-DMAP Intermediate->Ester + Alcohol Alcohol Alcohol

Caption: Simplified signaling pathway of the Steglich esterification.

Conclusion

The esterification of the sterically hindered this compound requires specialized methods to achieve good yields under anhydrous conditions. The modified Fischer-type esterification offers a classical approach, though it may necessitate harsh conditions. The Steglich esterification provides a milder and often more efficient alternative. For particularly challenging cases, conversion to the highly reactive pentamethylbenzoyl chloride followed by reaction with an alcohol is a robust strategy. The choice of method will depend on the specific alcohol being used, the scale of the reaction, and the sensitivity of any other functional groups present in the molecules. The protocols and data presented herein provide a solid foundation for researchers to successfully synthesize esters of this compound for their applications in drug development and other scientific endeavors.

References

Troubleshooting & Optimization

Overcoming solubility issues of Pentamethylbenzoic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pentamethylbenzoic Acid Solubility

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a hydrophobic molecule and, like many carboxylic acids with a large hydrocarbon portion, it exhibits low solubility in aqueous solutions. Its solubility is significantly better in many common organic solvents. While specific quantitative data for this compound is not broadly published, its behavior can be inferred from data on its parent compound, benzoic acid. The bulky pentamethyl substitution further increases its lipophilicity, suggesting lower solubility in polar solvents compared to benzoic acid.

Table 1: Approximate Solubility of Benzoic Acid in Various Solvents (for reference) Note: This data is for Benzoic Acid and should be used as a qualitative guide for solvent selection for this compound. Actual solubility will differ.

SolventMolar Solubility (M)Solvent Type
Dimethyl sulfoxide (DMSO)~5.87Aprotic Polar
Dimethylformamide (DMF)~5.29Aprotic Polar
1,4-Dioxane~3.09Non-polar Ether
Tetrahydrofuran (THF)High (Miscible)Polar Ether
2-Propanol~2.38Protic Polar
1-Butanol~2.15Protic Polar
Acetonitrile (ACN)ModerateAprotic Polar
Methanol~1.90Protic Polar
Water~0.027Protic Polar

Data compiled from various sources for benzoic acid as a proxy.[1][2]

Q2: My reaction requires a polar medium, but this compound is insoluble. What should I do?

A2: When facing insolubility in a polar reaction medium, the most effective strategy is to convert the carboxylic acid into a more soluble salt form in situ.[3][4] This involves adding a suitable base to the reaction mixture to deprotonate the carboxylic acid, forming a highly polar and soluble carboxylate salt.[4]

Troubleshooting Steps:

  • Assess Base Compatibility: Ensure the chosen base will not interfere with your reactants or catalyze unwanted side reactions. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH), or non-nucleophilic organic bases like triethylamine (NEt₃) or DBU.

  • Select an Appropriate Solvent: Polar aprotic solvents like DMF, DMSO, or THF are often excellent choices for reactions involving carboxylate salts.

  • Perform In-Situ Salt Formation: Add the base to a suspension of the this compound in the chosen solvent and stir. The suspension should clarify as the soluble salt is formed.

Troubleshooting Guides

Guide 1: Overcoming Insolubility in Non-Polar Solvents

Issue: this compound is not dissolving sufficiently in a non-polar solvent (e.g., Toluene, Hexane) required for my reaction.

Solution: Employ a co-solvent system. A small amount of a miscible, more polar solvent can significantly enhance solubility without drastically changing the overall polarity of the medium.[5][6]

Recommended Co-solvents:

  • Tetrahydrofuran (THF): An excellent choice as it is miscible with many non-polar solvents and is a good solvent for carboxylic acids.

  • 1,4-Dioxane: Another effective option with similar properties to THF.

  • Dimethyl Sulfoxide (DMSO): Use sparingly, as even small amounts can greatly increase polarity. Common in formulations to enhance solubility.[7]

Workflow Diagram: Solubility Troubleshooting

G start Insoluble This compound solvent_type What is the primary solvent type? start->solvent_type nonpolar Non-Polar (e.g., Toluene, Hexane) solvent_type->nonpolar Non-Polar polar Polar (e.g., Acetonitrile, Water) solvent_type->polar Polar add_cosolvent Strategy: Add a Co-solvent nonpolar->add_cosolvent salt_formation Strategy: In-Situ Salt Formation polar->salt_formation cosolvent_options Try small amounts of: - THF - Dioxane add_cosolvent->cosolvent_options proceed Proceed with Reaction cosolvent_options->proceed base_compat Is a base compatible with the reaction? salt_formation->base_compat yes_base Yes base_compat->yes_base Yes no_base No base_compat->no_base No protocol_salt Follow Protocol for In-Situ Salt Formation yes_base->protocol_salt alt_strategy Consider alternative solvent system or a different synthetic route. no_base->alt_strategy protocol_salt->proceed

Caption: Decision workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: General Solubility Assessment

This protocol provides a method to quickly assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., THF, DMF, DMSO, Acetonitrile, Toluene, Methanol)

  • Small vials (2 mL) with caps

  • Magnetic stir plate and stir bars

  • Analytical balance

Methodology:

  • Weigh 10 mg of this compound directly into a vial.

  • Add 1.0 mL of the selected solvent to the vial. This corresponds to a concentration of ~10 mg/mL.

  • Add a small magnetic stir bar and cap the vial.

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Visually inspect the solution.

    • Soluble: The solid has completely dissolved, and the solution is clear.

    • Partially Soluble: Some solid remains, but a significant portion has dissolved.

    • Insoluble: The vast majority of the solid remains undissolved.

  • If the substance dissolved, repeat from step 1, but incrementally increase the mass of the acid to determine the approximate saturation point.

Protocol 2: In-Situ Salt Formation for Improved Solubility

This protocol details the conversion of this compound to its corresponding salt within the reaction vessel to enhance solubility in polar solvents.

Materials:

  • This compound (1 equivalent)

  • Anhydrous polar aprotic solvent (e.g., THF or DMF)

  • A suitable base (e.g., Potassium Carbonate (K₂CO₃, 1.5 equiv.) or Triethylamine (NEt₃, 1.2 equiv.))

  • Reaction vessel with a magnetic stirrer and inert atmosphere setup (e.g., Nitrogen or Argon)

Methodology:

  • To the reaction vessel under an inert atmosphere, add the this compound.

  • Add the anhydrous polar aprotic solvent to create a suspension (concentration will be reaction-dependent).

  • Begin vigorous stirring.

  • Slowly add the chosen base to the suspension.

    • If using a solid base like K₂CO₃, add it in portions.

    • If using a liquid base like NEt₃, add it dropwise via syringe.

  • Stir the mixture at room temperature. Observe the suspension.

  • The mixture should become a clear, homogeneous solution as the carboxylate salt forms. This typically occurs within 15-60 minutes, depending on the base and solvent.

  • Once the solution is clear, the soluble Pentamethylbenzoate salt has formed, and you may proceed by adding the other reagents for your reaction.

Diagram: Principle of Salt Formation for Solubility

G cluster_0 Before Base Addition cluster_1 After Base Addition Acid This compound (R-COOH) Insoluble in Polar Solvent Salt Pentamethylbenzoate Salt (R-COO⁻ M⁺) Soluble in Polar Solvent Acid->Salt Deprotonation Base Base (e.g., K₂CO₃) Base->Acid

Caption: Salt formation increases polarity and solubility.

References

Technical Support Center: Optimizing Pentamethylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Pentamethylbenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for the most common synthesis methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • Oxidation of a suitable pentamethyl-substituted aromatic precursor: This typically involves the oxidation of the methyl group of a hexamethylbenzene derivative.

  • Grignard Reaction: This method involves the formation of a pentamethylphenyl Grignard reagent from a pentamethylphenyl halide (e.g., bromopentamethylbenzene) followed by carboxylation with carbon dioxide.

Q2: Which synthesis method generally provides a higher yield?

A2: The yield can vary significantly depending on the specific reaction conditions and the purity of the starting materials. The Grignard reaction, when performed under strictly anhydrous conditions, can offer a high yield. However, the oxidation of a suitable precursor can also be very efficient if optimized correctly. A direct comparison of yields is presented in the tables below.

Q3: What are the main challenges associated with the synthesis of this compound?

A3: The primary challenges stem from the steric hindrance caused by the five methyl groups on the benzene ring. In the Grignard synthesis, this can make the formation of the Grignard reagent more difficult. In the oxidation method, the steric bulk can influence the reactivity of the benzylic protons.

Q4: How can I purify the final this compound product?

A4: The most common and effective purification method is recrystallization.[1][2] A solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature is ideal. A mixture of ethanol and water is often a suitable choice.[3] Acid-base extraction can also be employed to remove non-acidic impurities.

Troubleshooting Guides

Method 1: Oxidation of Hexamethylbenzene

This method involves the oxidation of one of the methyl groups of hexamethylbenzene to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) in an alkaline solution are typically used.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add hexamethylbenzene and an aqueous solution of sodium carbonate.

  • Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate in water to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the hot solution to remove the manganese dioxide byproduct.

  • Acidification: Acidify the filtrate with a strong acid (e.g., hydrochloric acid) until the this compound precipitates.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.[3]

Issue Possible Cause Recommended Solution
Low Yield Incomplete reaction.Increase the reaction time or the amount of oxidizing agent. Ensure vigorous stirring to improve phase mixing.
Over-oxidation leading to ring cleavage.Use milder reaction conditions (e.g., lower temperature) or a less potent oxidizing agent.
Loss of product during work-up.Ensure complete precipitation by adjusting the pH carefully during acidification. Minimize the amount of solvent used for washing the product.
Product is difficult to purify Presence of unreacted starting material.Optimize the reaction conditions to drive the reaction to completion. Use a suitable recrystallization solvent to separate the product from the starting material.
Formation of byproducts from over-oxidation.Adjust reaction conditions as mentioned above. Column chromatography may be necessary for purification in severe cases.
Reaction does not start Inactive oxidizing agent.Use a fresh batch of potassium permanganate.
Insufficient heating.Ensure the reaction mixture is maintained at a consistent reflux temperature.
Oxidizing Agent Reaction Time (h) Temperature (°C) Reported Yield (%)
KMnO₄/Na₂CO₃6100 (Reflux)75-85
CrO₃/H₂SO₄48060-70

Note: Yields are approximate and can vary based on specific experimental conditions.

Method 2: Grignard Reaction of Bromopentamethylbenzene

This synthesis involves the formation of a Grignard reagent from bromopentamethylbenzene, followed by its reaction with carbon dioxide (dry ice) to form the carboxylate salt, which is then protonated to yield this compound.[5][6]

  • Preparation of Grignard Reagent:

    • Ensure all glassware is rigorously dried to prevent moisture contamination.

    • In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, place magnesium turnings.

    • Add a solution of bromopentamethylbenzene in anhydrous diethyl ether dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction.[7]

    • The reaction is exothermic and should be controlled by the rate of addition. Gentle reflux should be maintained.[5]

  • Carboxylation:

    • Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

    • Slowly and carefully pour the Grignard solution onto an excess of crushed dry ice (solid CO₂).[8]

  • Work-up and Purification:

    • Allow the excess dry ice to sublime.

    • Add dilute hydrochloric acid to the reaction mixture to protonate the carboxylate salt and dissolve any unreacted magnesium.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization.[3]

Issue Possible Cause Recommended Solution
Low Yield Grignard reagent did not form. Ensure all glassware and reagents are completely anhydrous.[7] Use fresh, high-purity magnesium turnings. Activate the magnesium with a small crystal of iodine or by crushing the turnings.[7]
Steric hindrance. The five methyl groups can hinder the approach of the aryl halide to the magnesium surface. Use a higher boiling point ether solvent (e.g., THF) to allow for a higher reaction temperature.
Side reactions (e.g., Wurtz coupling). Add the aryl halide slowly to the magnesium to maintain a low concentration of the halide in the reaction mixture.
Incomplete carboxylation. Use a large excess of freshly crushed, high-quality dry ice to ensure complete reaction with the Grignard reagent.[8]
Product contaminated with biphenyl impurity Wurtz coupling side reaction.This is a common side reaction in Grignard preparations.[7] Purify the final product by recrystallization. The biphenyl impurity is typically more soluble in nonpolar solvents.
Oily product obtained Presence of unreacted starting material or solvent.Ensure the reaction has gone to completion. Thoroughly dry the product after recrystallization.
Starting Material Solvent Reaction Time (h) Temperature (°C) Reported Yield (%)
BromopentamethylbenzeneDiethyl Ether335 (Reflux)80-90
IodopentamethylbenzeneDiethyl Ether235 (Reflux)85-95

Note: Yields are approximate and can vary based on specific experimental conditions and the purity of reagents.

Visualizations

Experimental Workflow: Oxidation Method

Oxidation_Workflow Oxidation Synthesis of this compound start Start: Hexamethylbenzene step1 Add aq. Na2CO3 and KMnO4 start->step1 step2 Reflux step1->step2 step3 Cool and Filter (remove MnO2) step2->step3 step4 Acidify with HCl step3->step4 step5 Vacuum Filtration step4->step5 step6 Recrystallization step5->step6 end End: Pure this compound step6->end

Caption: Workflow for the oxidation synthesis of this compound.

Experimental Workflow: Grignard Reaction Method

Grignard_Workflow Grignard Synthesis of this compound cluster_grignard Grignard Reagent Formation cluster_carboxylation Carboxylation and Work-up start_grignard Start: Bromopentamethylbenzene + Mg step1_grignard Add anhydrous ether start_grignard->step1_grignard step2_grignard Initiate with Iodine step1_grignard->step2_grignard step3_grignard Maintain gentle reflux step2_grignard->step3_grignard end_grignard Pentamethylphenylmagnesium Bromide step3_grignard->end_grignard step4_carboxylation Pour onto Dry Ice (CO2) end_grignard->step4_carboxylation step5_carboxylation Acidify with HCl step4_carboxylation->step5_carboxylation step6_carboxylation Extract with Ether step5_carboxylation->step6_carboxylation step7_carboxylation Dry and Evaporate step6_carboxylation->step7_carboxylation step8_purification Recrystallization step7_carboxylation->step8_purification end_product End: Pure this compound step8_purification->end_product

Caption: Workflow for the Grignard synthesis of this compound.

Troubleshooting Logic: Low Yield in Grignard Synthesis

Low_Yield_Troubleshooting Troubleshooting Low Yield in Grignard Synthesis start Low Yield Observed q1 Was the reaction mixture cloudy/did it reflux? start->q1 a1_yes Grignard likely formed. Check carboxylation step. q1->a1_yes Yes a1_no Grignard likely did not form. q1->a1_no No q3 Was a large excess of fresh dry ice used? a1_yes->q3 q2 Were glassware and reagents anhydrous? a1_no->q2 a2_yes Consider steric hindrance. Use higher boiling solvent or activate Mg. q2->a2_yes Yes a2_no Dry all glassware and use anhydrous solvents. q2->a2_no No a3_yes Check for loss during work-up (extraction, purification). q3->a3_yes Yes a3_no Repeat with sufficient, high-quality CO2. q3->a3_no No

Caption: Decision tree for troubleshooting low yields in Grignard synthesis.

References

Technical Support Center: Purification of Crude Pentamethylbenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude pentamethylbenzoic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying this compound?

Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent generally increases with temperature.[1] In this process, the crude this compound is dissolved in a hot solvent to form a saturated solution. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals. Soluble impurities remain in the cold solvent (mother liquor), while insoluble impurities can be removed by hot filtration.[2]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent should:

  • Completely dissolve the this compound at elevated temperatures but have low solubility at room or cold temperatures.[2]

  • Either not dissolve the impurities at all or dissolve them very well, even at low temperatures, so they remain in the mother liquor.[2]

  • Not react chemically with the this compound.[2]

  • Be volatile enough to be easily removed from the purified crystals.[2]

  • Be non-toxic, readily available, and inexpensive.

Given the structure of this compound (an aromatic carboxylic acid), suitable solvents to investigate would include ethanol, methanol, acetic acid, or a mixed solvent system such as ethanol/water.[3]

Q3: What are the common impurities in crude this compound?

Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. For instance, if synthesized by the oxidation of a precursor, incompletely oxidized products could be present.[4]

Q4: How can I improve the yield of my recrystallization?

To maximize yield:

  • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5]

  • Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of smaller, less pure crystals and trap impurities.

  • Ensure the final filtration is done with an ice-cold solvent to minimize the loss of product in the wash.

Q5: What is "oiling out" and how can I prevent it?

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute. To prevent this, you can try adding more solvent to the hot solution or using a lower-boiling point solvent.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod to provide a surface for crystal nucleation.[3]- Add a seed crystal of pure this compound.[3]
Crystals form too quickly. - The solution was cooled too rapidly.- Reheat the solution to redissolve the crystals and allow it to cool more slowly at room temperature before placing it in an ice bath.
The product "oils out" instead of crystallizing. - The melting point of the crude solid is below the boiling point of the solvent.- High concentration of impurities.- Reheat the solution and add more solvent.- Try a different solvent with a lower boiling point.- Consider a preliminary purification step if the material is highly impure.
The purified crystals are colored. - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[6]
Low recovery of purified product. - Too much solvent was used.- The crystals were washed with a solvent that was not cold enough.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent.- Ensure the washing solvent is ice-cold.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration.

Data Presentation

Table 1: General Solubility Characteristics of this compound in Common Solvents

SolventSolubility at Room TemperatureSolubility at Boiling PointSuitability for Recrystallization
WaterLowModeratePotentially suitable, especially for removing highly polar or ionic impurities.
EthanolModerateHighGood candidate; may require a co-solvent like water to reduce room temperature solubility.[7]
MethanolModerateHighGood candidate; similar properties to ethanol.[7]
AcetoneHighVery HighLikely a poor choice as solubility at room temperature is too high for good recovery.
Ethyl AcetateModerateHighA possible candidate to investigate.
TolueneLowModerate to HighGood candidate, especially for removing non-polar impurities.
HexaneVery LowLowUnlikely to be a good primary solvent but could be used as an anti-solvent in a mixed solvent system.

Note: This table provides a generalized guide. Experimental determination of solubility is recommended for optimal results.

Experimental Protocol: Recrystallization of Crude this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.

1. Solvent Selection:

  • Based on preliminary solubility tests (see Table 1), select a suitable solvent or solvent pair. Ethanol or an ethanol/water mixture is a good starting point.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring.

  • Continue to add the hot solvent in small portions until the solid has just completely dissolved.[8] Avoid adding an excess of solvent.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal and then gently reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • Preheat a filtration apparatus (a funnel with fluted filter paper and a receiving Erlenmeyer flask) by pouring hot solvent through it.[5]

  • Quickly filter the hot solution to remove any insoluble impurities and activated charcoal. This step should be performed rapidly to prevent premature crystallization.

5. Crystallization:

  • Cover the flask containing the filtrate with a watch glass and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

7. Drying:

  • Allow the crystals to dry completely on the filter paper under vacuum for a period of time.

  • For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

8. Analysis:

  • Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.

  • Calculate the percent recovery.

Visualizations

experimental_workflow start Start: Crude this compound dissolution 1. Dissolve in Minimum Hot Solvent start->dissolution decolorization 2. Add Activated Charcoal (if needed) dissolution->decolorization hot_filtration 3. Hot Filtration to Remove Insoluble Impurities decolorization->hot_filtration crystallization 4. Cool Slowly to Form Crystals hot_filtration->crystallization ice_bath 5. Further Cooling in Ice Bath crystallization->ice_bath vacuum_filtration 6. Isolate Crystals by Vacuum Filtration ice_bath->vacuum_filtration washing 7. Wash Crystals with Cold Solvent vacuum_filtration->washing drying 8. Dry the Purified Crystals washing->drying end End: Pure this compound drying->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_guide start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent Check concentration supersaturated Supersaturated solution? no_crystals->supersaturated Induce nucleation solvent_bp Solvent BP > Solute MP? oiling_out->solvent_bp premature_crystallization Premature crystallization? low_yield->premature_crystallization wash_loss Loss during washing? low_yield->wash_loss boil_off Boil off excess solvent too_much_solvent->boil_off scratch_or_seed Scratch flask or add seed crystal supersaturated->scratch_or_seed add_solvent Add more solvent and re-cool solvent_bp->add_solvent Yes change_solvent Choose lower boiling point solvent solvent_bp->change_solvent No/Still oils out preheat_funnel Preheat filtration apparatus premature_crystallization->preheat_funnel use_cold_wash Use ice-cold washing solvent wash_loss->use_cold_wash

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Identifying and removing byproducts in Pentamethylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pentamethylbenzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is commonly synthesized through two main routes:

  • Friedel-Crafts reaction: This involves the carboxylation of pentamethylbenzene using a carboxylating agent like oxalyl chloride or phosgene in the presence of a Lewis acid catalyst (e.g., aluminum chloride).[1] Another approach is the Friedel-Crafts acylation of a less methylated benzene derivative, such as durene (1,2,4,5-tetramethylbenzene), followed by oxidation.

  • Oxidation of pentamethylbenzaldehyde: This method involves the oxidation of pentamethylbenzaldehyde to the corresponding carboxylic acid using an oxidizing agent like potassium permanganate or hydrogen peroxide.

Q2: What are the most common byproducts I should expect?

A2: The byproducts largely depend on the synthetic route employed:

  • From Friedel-Crafts reactions:

    • Hexamethylbenzene: This is a very common byproduct resulting from a competing methylation reaction, especially if the starting material is pentamethylbenzene.[1]

    • Tetramethylbenzoic acids: If starting from durene or other tetramethylbenzene isomers, incomplete methylation can lead to the formation of various tetramethylbenzoic acid isomers.

    • Benzophenone derivatives: The reaction of the acid chloride intermediate with another molecule of the aromatic starting material can lead to the formation of highly substituted benzophenones.[1]

    • Unreacted starting material: Incomplete reaction will leave residual pentamethylbenzene or other precursors.

  • From oxidation of pentamethylbenzaldehyde:

    • Unreacted pentamethylbenzaldehyde: Incomplete oxidation is a common issue.

    • Over-oxidation products: While less common for this specific substrate, harsh oxidation conditions could potentially lead to ring-opened byproducts, though this is not a major reported issue.

    • Impurities from the starting material: The purity of the starting pentamethylbenzaldehyde will directly impact the purity of the final product.

Q3: How can I identify the byproducts in my crude product mixture?

A3: A combination of analytical techniques is recommended for accurate byproduct identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for identifying and quantifying byproducts. The methyl protons of this compound, hexamethylbenzene, and potential tetramethylbenzoic acid isomers will have distinct chemical shifts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile byproducts like hexamethylbenzene and identifying them based on their mass-to-charge ratio.

  • Melting Point Analysis: A broad and depressed melting point of your crude product compared to the literature value for pure this compound (typically around 210-212 °C) is a strong indicator of the presence of impurities.

Troubleshooting Guides

Problem 1: My 1H NMR spectrum shows unexpected peaks in the methyl region.

Possible Cause & Solution

Observed 1H NMR Signal Potential Byproduct Identification & Confirmation Recommended Removal Method
Single sharp peak around 2.2-2.3 ppmHexamethylbenzeneCompare the chemical shift with an authentic sample or literature data. The signal for hexamethylbenzene is a sharp singlet.[1][2]Sublimation is highly effective as hexamethylbenzene is more volatile than this compound. Recrystallization from a suitable solvent can also be effective.
Multiple singlets in the 2.0-2.5 ppm rangeIsomers of tetramethylbenzoic acidThe pattern of singlets will be more complex than for this compound. Comparison with literature data for tetramethylbenzoic acid isomers is necessary.Fractional crystallization can be used to separate isomers with different solubilities. Column chromatography may also be effective but can be more laborious.
A singlet around 9.9-10.1 ppmUnreacted pentamethylbenzaldehydeThis distinctive downfield signal corresponds to the aldehydic proton.Acid-base extraction will separate the acidic this compound from the neutral aldehyde. The aldehyde will remain in the organic layer.
Problem 2: The melting point of my product is low and has a broad range.

Possible Cause & Solution

A low and broad melting point is a classic sign of impurities. The troubleshooting steps are similar to those for unexpected NMR peaks. The primary goal is to identify the impurity and then select the appropriate purification method.

  • Step 1: Identification. Use 1H NMR or GC-MS to identify the likely impurities as described in the FAQ section.

  • Step 2: Purification. Based on the identified impurities, choose the most suitable purification technique as outlined in the table above and the detailed experimental protocols below.

Experimental Protocols

Purification by Recrystallization

This method is effective for removing byproducts with different solubility profiles from this compound.

Methodology:

  • Solvent Selection: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Common solvents for recrystallizing benzoic acid derivatives include ethanol, acetic acid, or a mixed solvent system like ethanol/water.[3] For this compound, toluene or a mixture of ethanol and water are often good choices.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of the chosen hot solvent in an Erlenmeyer flask. Add the solvent gradually until all the solid dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can be placed in an ice bath to maximize the yield once it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Removal of Hexamethylbenzene by Sublimation

Hexamethylbenzene has a significantly higher vapor pressure than this compound, allowing for its selective removal by sublimation.

Methodology:

  • Apparatus Setup: Place the crude product containing hexamethylbenzene in a sublimation apparatus. A simple setup can consist of a beaker or flask with a cold finger or a watch glass with cold water on top.

  • Heating: Gently heat the apparatus on a hot plate in a fume hood. The temperature should be high enough to sublime the hexamethylbenzene but below the melting point of this compound.

  • Collection: The hexamethylbenzene will sublime and deposit as crystals on the cold surface.

  • Recovery: Once the sublimation of hexamethylbenzene is complete, turn off the heat and allow the apparatus to cool. The purified this compound remains in the bottom of the apparatus, while the hexamethylbenzene can be collected from the cold surface.

Purification by Acid-Base Extraction

This technique is particularly useful for separating the acidic this compound from neutral byproducts like unreacted starting materials (e.g., pentamethylbenzene) or aldehydes.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or dichloromethane in a separatory funnel.

  • Extraction: Add an aqueous solution of a weak base, such as 5% sodium bicarbonate, to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. The this compound will react with the base to form its water-soluble sodium salt and move to the aqueous layer. Neutral byproducts will remain in the organic layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete removal of the acid.

  • Isolation of Byproducts (Optional): The organic layer can be washed with water, dried over an anhydrous salt (e.g., MgSO4), and the solvent evaporated to recover the neutral byproducts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a strong acid, such as concentrated hydrochloric acid, until the solution is acidic (test with pH paper). This compound will precipitate out of the solution.

  • Collection: Collect the purified this compound by vacuum filtration, wash with cold water, and dry.

Data Presentation

Table 1: 1H NMR Chemical Shifts of this compound and Potential Byproducts

CompoundFunctional GroupApproximate 1H NMR Chemical Shift (ppm) in CDCl3
This compoundAromatic Methyls (ortho)~2.3
Aromatic Methyls (meta, para)~2.2
Carboxylic Acid Proton~11-12
HexamethylbenzeneAromatic Methyls~2.25[1][2]
2,3,4,5-Tetramethylbenzoic acidAromatic MethylsMultiple singlets between 2.1-2.4
Aromatic ProtonSinglet around 7.0
PentamethylbenzaldehydeAromatic Methyls~2.2-2.3
Aldehyde Proton~10.0

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Visualizations

Logical Flowchart for Troubleshooting Impurities

Troubleshooting_Workflow start Crude this compound analysis Analyze by 1H NMR and/or GC-MS start->analysis decision Identify Byproducts analysis->decision sublimation Sublimation decision->sublimation Hexamethylbenzene recrystallization Recrystallization decision->recrystallization Multiple Byproducts (solubility difference) acid_base Acid-Base Extraction decision->acid_base Neutral Byproducts (e.g., aldehyde) fractional_crystallization Fractional Crystallization decision->fractional_crystallization Isomeric Impurities (e.g., tetramethylbenzoic acids) end Pure this compound sublimation->end recrystallization->end acid_base->end fractional_crystallization->end

Caption: Troubleshooting workflow for byproduct identification and removal.

Relationship Between Purification Method and Byproduct Type

Purification_Methods sub Sublimation Exploits differences in vapor pressure byproducts Byproduct Type Hexamethylbenzene (Volatile) Isomeric Acids (Polarity/Solubility) Neutral Compounds (Non-acidic) sub->byproducts:h recrys Recrystallization Exploits differences in solubility recrys->byproducts:i ab_ext Acid-Base Extraction Exploits differences in acidity ab_ext->byproducts:n

Caption: Correlation of purification techniques with byproduct characteristics.

References

Technical Support Center: Friedel-Crafts Acylation of Pentamethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of pentamethylbenzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation of pentamethylbenzene is resulting in a low yield or no product at all. What are the common causes?

A1: Low or no yield in the Friedel-Crafts acylation of pentamethylbenzene can be attributed to several factors, primarily related to the catalyst, reagents, and reaction conditions. Here are the most common culprits:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[1] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly influence the yield. While pentamethylbenzene is highly reactive, the reaction may still require gentle heating to proceed at a reasonable rate. Conversely, excessively high temperatures can lead to side reactions and decomposition of starting materials or products.

  • Poor Quality Reagents: The purity of pentamethylbenzene, the acylating agent (e.g., acetyl chloride), and the solvent is critical. Impurities can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product.

Issue 2: Formation of Multiple Products

Q2: I am observing the formation of multiple products in my reaction mixture. Why is this happening, and how can I control it?

A2: The formation of multiple products can be a significant issue, especially with a highly activated substrate like pentamethylbenzene. The primary reasons include:

  • Deacetylation-Substitution: A key side reaction observed in the Friedel-Crafts acylation of acetylpolymethylbenzenes is deacetylation followed by the substitution of another electrophile present in the reaction mixture.[2] This can lead to the formation of various substituted pentamethylbenzene derivatives.

  • Rearrangement of Methyl Groups: Although less common in acylation compared to alkylation, under harsh conditions (e.g., high temperatures, prolonged reaction times), there is a possibility of methyl group migration on the benzene ring, leading to isomeric products.

  • Solvent Participation: In some cases, the solvent can participate in the reaction. For example, if using dichloromethane at elevated temperatures, it can potentially act as an alkylating agent, leading to diarylmethane byproducts.

Q3: My reaction is producing a dark, tarry material. What could be the cause?

A3: The formation of dark, tarry materials is usually an indication of polymerization or decomposition reactions. This can be caused by:

  • Excessively High Reaction Temperature: Overheating the reaction mixture can lead to the decomposition of the starting materials, intermediates, or the final product.

  • Presence of Reactive Impurities: Impurities in the starting materials or solvent can initiate polymerization reactions under the strongly acidic conditions of the Friedel-Crafts reaction.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can increase the likelihood of side reactions and decomposition.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Friedel-Crafts acylation of pentamethylbenzene with acetyl chloride. Please note that these are representative values and may vary depending on the specific experimental setup.

ParameterCondition ACondition BCondition C
Lewis Acid AlCl₃FeCl₃ZnCl₂
Solvent Dichloromethane (DCM)Carbon Disulfide (CS₂)Nitrobenzene
Temperature 0 °C to room temperature46 °C (reflux)Room temperature
Reaction Time 2-4 hours1-2 hours6-8 hours
Molar Ratio (Pentamethylbenzene:Acetyl Chloride:Lewis Acid) 1 : 1.1 : 1.21 : 1.1 : 1.21 : 1.1 : 1.2
Typical Yield 85-95%70-80%50-60%

Experimental Protocols

Key Experiment: Friedel-Crafts Acetylation of Pentamethylbenzene

This protocol describes a general procedure for the synthesis of acetylpentamethylbenzene.

Materials:

  • Pentamethylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a calcium chloride drying tube, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0 °C in an ice bath with stirring.

  • Addition of Acetyl Chloride: Add acetyl chloride (1.1 equivalents) dropwise to the cooled suspension via the addition funnel over 15-20 minutes.

  • Addition of Pentamethylbenzene: Dissolve pentamethylbenzene (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure acetylpentamethylbenzene.

Mandatory Visualization

Below are diagrams illustrating key pathways and workflows related to the Friedel-Crafts acylation of pentamethylbenzene.

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution AcylChloride Acetyl Chloride (CH₃COCl) Complex Acyl Chloride-Lewis Acid Complex AcylChloride->Complex + AlCl₃ LewisAcid Lewis Acid (AlCl₃) LewisAcid->Complex AcyliumIon Acylium Ion (CH₃CO⁺) + AlCl₄⁻ Complex->AcyliumIon Cleavage SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex Pentamethylbenzene Pentamethylbenzene Pentamethylbenzene->SigmaComplex + Acylium Ion ProductComplex Product-Lewis Acid Complex SigmaComplex->ProductComplex - H⁺ (regenerates AlCl₃) FinalProduct Acetylpentamethylbenzene ProductComplex->FinalProduct Aqueous Work-up

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting_Workflow Start Low Yield or No Product CheckCatalyst Check Catalyst Activity & Amount Start->CheckCatalyst CheckConditions Verify Anhydrous Conditions Start->CheckConditions CheckReagents Assess Reagent Purity Start->CheckReagents CheckTemp Optimize Reaction Temperature Start->CheckTemp SideReactions Investigate Side Reactions Start->SideReactions Optimize Optimize Reaction Conditions (Time, Temp, Stoichiometry) CheckCatalyst->Optimize CheckConditions->Optimize CheckReagents->Optimize CheckTemp->Optimize Deacetylation Deacetylation-Substitution? SideReactions->Deacetylation MethylMigration Methyl Group Migration? SideReactions->MethylMigration SolventReaction Solvent Participation? SideReactions->SolventReaction Deacetylation->Optimize MethylMigration->Optimize SolventReaction->Optimize Purify Improve Purification Method Optimize->Purify Success Successful Reaction Purify->Success

Caption: Troubleshooting Workflow for Low Yield.

References

Technical Support Center: Characterization of Impurities in Pentamethylbenzoic Acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in Pentamethylbenzoic acid using NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is the optimal sample preparation protocol for analyzing impurities in this compound by NMR?

A1: A well-prepared NMR sample is crucial for acquiring high-quality spectra and accurately identifying minor components. For routine ¹H NMR, a concentration of 5-25 mg of your this compound sample in 0.6-0.7 mL of a deuterated solvent is recommended.[1] For ¹³C NMR, which is inherently less sensitive, a higher concentration of 50-100 mg is preferable.[1] The sample must be completely dissolved to avoid peak broadening; gentle heating or sonication can aid dissolution.[2] It is critical to filter the solution into the NMR tube to remove any particulate matter, as solids can interfere with the magnetic field homogeneity and degrade spectral quality.[1][2]

Q2: Which deuterated solvent is best for this compound analysis?

A2: The choice of solvent depends on the solubility of your sample and the specific impurities you are looking for.

  • Chloroform-d (CDCl₃): A common choice due to its good solvating power for many organic compounds. The residual solvent peak appears at 7.26 ppm.

  • DMSO-d₆: An excellent solvent for carboxylic acids due to its high polarity. The acidic proton of the carboxylic acid is often clearly visible in DMSO-d₆. The residual solvent peak is at 2.50 ppm.

  • Benzene-d₆: Can be very useful if signals are overlapping in other solvents. The aromatic solvent can induce significant shifts in the analyte's signals, potentially resolving overlapping peaks.[3]

Q3: What are the characteristic ¹H and ¹³C NMR signals for pure this compound?

A3: In CDCl₃, you can expect the following signals:

  • ¹H NMR: A broad singlet for the carboxylic acid proton (–COOH) typically appears far downfield, around 10-12 ppm.[4][5] The fifteen protons from the five methyl groups on the aromatic ring will likely appear as one or more sharp singlets in the 2.2-2.4 ppm region.

  • ¹³C NMR: The carbonyl carbon (C=O) of the carboxylic acid is highly deshielded and appears around 165-180 ppm.[6][7] The aromatic carbons will have signals in the 125-140 ppm range, and the methyl carbons will appear upfield, typically between 15-25 ppm.

Q4: What are the most common impurities to look for in a sample of this compound?

A4: Impurities can originate from the synthesis process or subsequent handling. Common impurities include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include pentamethylbenzene or pentamethylbenzaldehyde.[8][9]

  • Residual Solvents: Solvents used during the reaction or purification (e.g., cyclohexane, toluene, ethyl acetate, dichloromethane) are very common contaminants.[10][11]

  • Water: Often present in deuterated solvents, especially hygroscopic ones like DMSO-d₆.[3][12] Its chemical shift is highly dependent on the solvent and concentration.

Troubleshooting Guide

Q5: My NMR spectrum shows very broad peaks. What could be the cause?

A5: Broad peaks can be caused by several factors:

  • Incomplete Dissolution: If the sample is not fully dissolved, the solution is not homogenous, leading to broad lines. Try using more solvent, a different solvent, or gentle heating.[2][13]

  • High Concentration: Overly concentrated samples can also lead to broadened lineshapes.[1]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause severe line broadening.[2][14] Ensure your glassware is clean and that no paramagnetic materials were used in the synthesis or workup.

  • Poor Shimming: The instrument's magnetic field may not be sufficiently homogenous. This is an instrument-related issue that may require re-shimming.[3]

Q6: The integration of my aromatic region is inaccurate, or peaks are overlapping with the solvent signal. What can I do?

A6: If the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) interferes with your aromatic signals, changing the solvent is the best solution.[3] For example, switching to acetone-d₆ (residual peak at 2.05 ppm) or DMSO-d₆ (residual peak at 2.50 ppm) will move the solvent signal away from the aromatic region, allowing for cleaner integration and analysis.

Q7: The characteristic broad singlet for the carboxylic acid proton is missing from my ¹H NMR spectrum. Why?

A7: The carboxylic acid proton is acidic and can undergo chemical exchange.

  • Presence of D₂O: If your deuterated solvent contains traces of deuterium oxide (D₂O), the –COOH proton can exchange with deuterium, becoming –COOD. Deuterium is not observed in ¹H NMR, so the peak will disappear.[3][5] This is common in "wet" solvents like DMSO-d₆.[12] You can confirm this by adding a drop of D₂O to your sample and re-acquiring the spectrum; if the peak was from the acid proton, it will vanish.[3]

  • Salt Formation: If the sample was treated with a base during workup and not properly neutralized, it may exist as a carboxylate salt (e.g., sodium pentamethylbenzoate). In this form, the acidic proton is absent.

Q8: I see several unexpected small peaks in my spectrum. How can I identify them?

A8: These are likely low-level impurities.

  • Check for Common Solvents: Compare the chemical shifts of the unknown peaks to reference tables for common laboratory solvents.[11] Signals for acetone, ethyl acetate, dichloromethane, and grease are frequent contaminants.

  • Analyze for Synthetic By-products: Consider the synthetic route used to prepare the this compound. Look for signals corresponding to potential starting materials or intermediates, such as pentamethylbenzene.

  • Use 2D NMR: If the identity of an impurity is not obvious, 2D NMR experiments like COSY and HSQC can help elucidate its structure by showing correlations between protons and carbons.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR (or 50-75 mg for ¹³C NMR) into a clean, dry vial.

  • Add Solvent: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Dissolve Sample: Vortex or gently agitate the vial until the sample is completely dissolved. If necessary, gentle warming in a water bath can be used.

  • Filter: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a clean 5 mm NMR tube. This removes any suspended particles.[13]

  • Cap and Label: Cap the NMR tube and label it clearly. Wipe the outside of the tube clean before inserting it into the spectrometer.[13]

Protocol 2: NMR Spectrum Acquisition (¹H NMR)
  • Instrument Setup: Insert the sample into the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.

  • Acquisition Parameters: Use standard ¹H acquisition parameters. A spectral width of -2 to 14 ppm is usually sufficient.

  • Number of Scans: For a sample of adequate concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

  • Analysis: Integrate all peaks to determine the relative ratios of protons.

Data Presentation

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ in ppm) of this compound and Potential Impurities.

CompoundSolvent¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)
This compound CDCl₃~11.0-12.0 (s, 1H, COOH), ~2.3 (m, 15H, 5x CH₃)~175 (C=O), ~135-140 (Ar-C), ~130 (Ar-C), ~17-20 (CH₃)
DMSO-d₆~12.5 (br s, 1H, COOH), ~2.2 (m, 15H, 5x CH₃)~170 (C=O), ~135-140 (Ar-C), ~128 (Ar-C), ~16-19 (CH₃)
Pentamethylbenzene [15]CDCl₃~6.9 (s, 1H, Ar-H), ~2.2 (m, 15H, 5x CH₃)~133 (Ar-C), ~130 (Ar-C), ~16-17 (CH₃)
Toluene CDCl₃7.2-7.3 (m, 5H), 2.36 (s, 3H)137.9, 129.2, 128.3, 125.4, 21.4
DMSO-d₆7.2-7.3 (m, 5H), 2.30 (s, 3H)138.3, 129.4, 128.6, 125.7, 21.1
Acetone CDCl₃2.17 (s)206.7, 30.6
DMSO-d₆2.09 (s)206.6, 30.4
Dichloromethane CDCl₃5.30 (s)53.8
DMSO-d₆5.76 (s)54.2
Water CDCl₃1.56 (s, broad)Not Applicable
DMSO-d₆3.33 (s, broad)Not Applicable

Note: Chemical shifts for this compound are estimated based on typical values for substituted benzoic acids and methylated benzenes.[5][6][7] Actual values may vary slightly based on concentration and instrument.

Mandatory Visualization

Impurity_Characterization_Workflow Workflow for Impurity Characterization by NMR cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Spectral Analysis & Identification prep_sample Prepare Sample (5-25 mg in 0.7 mL solvent) dissolve Ensure Complete Dissolution prep_sample->dissolve filter Filter into NMR Tube dissolve->filter acquire_h1 Acquire ¹H NMR Spectrum filter->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum (Optional, for structural confirmation) acquire_h1->acquire_c13 process_spec Fourier Transform, Phase, and Baseline Correct acquire_h1->process_spec calibrate Calibrate to Residual Solvent Peak process_spec->calibrate integrate Integrate ¹H Signals calibrate->integrate id_main Identify Signals of This compound integrate->id_main id_unknown Analyze Unknown Signals id_main->id_unknown compare_db Compare Shifts to Impurity Databases (Solvents, Reagents) id_unknown->compare_db quantify Quantify Impurities via Integration compare_db->quantify decision_peaks Are all peaks identified? quantify->decision_peaks troubleshoot Troubleshooting Required decision_peaks->troubleshoot No report Final Report (Purity Assessment) decision_peaks->report Yes troubleshoot->id_unknown Re-analyze

Caption: Workflow for identifying and quantifying impurities in a sample via NMR spectroscopy.

References

Scaling up the synthesis of Pentamethylbenzoic acid for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for the laboratory-scale synthesis of Pentamethylbenzoic acid. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully synthesizing this compound.

Experimental Protocol: Oxidation of Pentamethylbenzaldehyde

This protocol details the synthesis of this compound via the cobalt-catalyzed oxidation of pentamethylbenzaldehyde.[1]

Materials and Reagents:

  • Pentamethylbenzaldehyde

  • Cyclohexanone

  • Cobalt (II) acetate

  • Acetic acid

  • Cyclohexane

  • 6% aqueous sodium bicarbonate solution

  • Concentrated hydrochloric acid

  • Water (deionized or distilled)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, oxygen inlet, and condenser

  • Heating mantle

  • Separatory funnel

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flask equipped with a stirrer, oxygen inlet, and condenser, combine 12.0 g (68 mmol) of pentamethylbenzaldehyde, 40 mL (0.387 mol) of cyclohexanone, and 6 mg of cobalt (II) acetate dissolved in a few drops of acetic acid.[1]

  • Reaction: Bubble oxygen through the solution while stirring rapidly and heating at 50°C for 4 hours.[1]

  • Extraction: Cool the reaction mixture to room temperature and add 100 mL of cyclohexane. Transfer the mixture to a separatory funnel and extract with 100 mL of a 6% aqueous sodium bicarbonate solution.[1]

  • Washing: Separate the aqueous layer. Wash the organic layer with 50 mL of water. Combine this aqueous wash with the previously separated aqueous layer.[1]

  • Acidification and Precipitation: Acidify the combined aqueous layers with concentrated hydrochloric acid. A white crystalline solid of this compound will precipitate.[1]

  • Isolation and Drying: Collect the solid product by filtration, wash with water, and air dry to obtain this compound.[1]

Quantitative Data Summary:

ParameterValue
Starting MaterialPentamethylbenzaldehyde (12.0 g, 68 mmol)
SolventCyclohexanone (40 mL, 0.387 mol)
CatalystCobalt (II) acetate (6 mg)
Reaction Temperature50°C
Reaction Time4 hours
Product Yield10.3 g (78%)
Melting Point202°-206°C

Visualizations

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Product Isolation A Combine Pentamethylbenzaldehyde, Cyclohexanone, and Cobalt(II) Acetate B Heat to 50°C and bubble O2 for 4 hours A->B C Cool and add Cyclohexane B->C D Extract with NaHCO3 solution C->D E Separate aqueous layer D->E F Wash organic layer with water E->F G Combine aqueous layers F->G H Acidify with HCl G->H I Filter the precipitate H->I J Wash with water and air dry I->J K Obtain this compound J->K

Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete reaction.- Ensure a continuous and steady flow of oxygen into the reaction mixture.- Verify the reaction temperature is maintained at 50°C.- Extend the reaction time if necessary, monitoring by TLC.
Inefficient extraction.- Ensure thorough mixing during the extraction with sodium bicarbonate solution to completely convert the acid to its salt.- Perform multiple extractions if necessary.
Loss of product during workup.- Ensure the aqueous layer is sufficiently acidified to precipitate all the product.- Use ice-cold water to wash the final product to minimize dissolution.
Product is Difficult to Purify Presence of unreacted starting material (pentamethylbenzaldehyde).- Ensure the reaction has gone to completion.- The aldehyde is more soluble in organic solvents and should be removed during the extraction and washing steps.
Formation of byproducts from over-oxidation.- While less common for this substrate, over-oxidation of the aromatic ring can occur under harsh conditions. Adhere strictly to the recommended reaction temperature and time.[2]
Product has a Low Melting Point Presence of impurities.- Recrystallize the product from a suitable solvent system.[2][3] For benzoic acids, aqueous ethanol or toluene can be effective.[4][5]
Incomplete drying.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What is the role of cobalt (II) acetate in this reaction?

A1: Cobalt (II) acetate acts as a catalyst to facilitate the oxidation of the aldehyde group of pentamethylbenzaldehyde to a carboxylic acid.

Q2: Why is oxygen bubbled through the reaction mixture?

A2: Oxygen is the oxidizing agent in this reaction. Bubbling it through the mixture ensures a sufficient supply for the oxidation of the starting material.

Q3: What is the purpose of the sodium bicarbonate extraction?

A3: The sodium bicarbonate solution is a weak base that deprotonates the newly formed this compound, converting it into its water-soluble sodium salt. This allows for the separation of the desired acid from the unreacted aldehyde and other organic-soluble components.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting material (pentamethylbenzaldehyde) should diminish over time, while a new, more polar spot corresponding to the product (this compound) should appear.

Q5: What are some suitable solvents for recrystallizing this compound?

A5: While the protocol does not specify a recrystallization step, common solvents for purifying benzoic acid derivatives include water, ethanol, or a mixture of the two.[2][3][6] The choice of solvent depends on the solubility of this compound and any impurities.

Q6: Are there alternative methods for synthesizing this compound?

A6: While the provided protocol is a common method, other synthetic routes to substituted benzoic acids exist, such as the Grignard carboxylation of the corresponding aryl halide or the oxidation of other alkyl-substituted precursors. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.[7]

Troubleshooting Start Low Yield of This compound CheckReaction Was the reaction complete? Start->CheckReaction CheckExtraction Was the extraction efficient? CheckReaction->CheckExtraction Yes OptimizeReaction Optimize Reaction: - Check O2 flow - Verify temperature (50°C) - Extend reaction time CheckReaction->OptimizeReaction No CheckPurification Is the product impure? CheckExtraction->CheckPurification Yes OptimizeExtraction Optimize Extraction: - Ensure thorough mixing - Perform multiple extractions CheckExtraction->OptimizeExtraction No PurifyProduct Purify Product: - Recrystallize from a suitable solvent CheckPurification->PurifyProduct Yes Success Improved Yield CheckPurification->Success No OptimizeReaction->Success OptimizeExtraction->Success PurifyProduct->Success

Troubleshooting decision tree for low yield synthesis.

References

Technical Support Center: Catalyst Selection for Reactions Involving Pentamethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for professionals working with pentamethylbenzoic acid. This resource is designed to provide targeted guidance on catalyst selection, troubleshooting, and experimental design for common reactions involving this sterically hindered substrate.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst selection for this compound more challenging than for unsubstituted benzoic acid?

A1: The primary challenge arises from severe steric hindrance. The five methyl groups surrounding the carboxylic acid functionality shield the reaction center, making it difficult for reactants and catalysts to approach. This steric bulk can significantly slow down reaction rates or prevent reactions altogether. Consequently, catalysts and conditions that are effective for benzoic acid often fail or require significant optimization for this compound. More forcing conditions (higher temperatures, pressures) or specialized, highly active, or less sterically demanding catalysts are typically required.

Q2: What are the primary types of reactions I can perform with this compound, and what general classes of catalysts are used?

A2: The most common reactions include esterification, amidation, and decarboxylation.

  • Esterification: Typically requires strong acid catalysts. Solid acid catalysts are often preferred for easier separation.[1][2]

  • Amidation: Can be achieved using specialized coupling agents or catalysts that can activate the sterically hindered carboxylic acid.[3][4]

  • Decarboxylation: Often requires transition metal catalysts, such as copper or palladium-based systems, and high temperatures to facilitate the C-C bond cleavage.[5][6][7]

Q3: Should I use a homogeneous or heterogeneous catalyst for my reaction?

A3: The choice depends on your specific needs.

  • Homogeneous catalysts are in the same phase as the reactants, often leading to higher activity and milder reaction conditions. However, their removal from the reaction mixture can be difficult and costly.

  • Heterogeneous catalysts are in a different phase (typically solid) from the liquid/gas reactants. Their primary advantage is easy separation from the product (e.g., by filtration), which simplifies purification and allows for catalyst recycling.[1] For this compound, a highly active heterogeneous catalyst that can withstand potentially high reaction temperatures may be ideal.

Troubleshooting Guides

Guide 1: Low or No Product Yield

Problem: You are attempting a reaction (e.g., esterification) with this compound, but you are observing very low conversion to the desired product.

Potential Cause Troubleshooting Steps
Steric Hindrance The catalyst and/or reactant cannot access the carboxylic acid group. Increase reaction temperature and/or pressure. Switch to a less sterically bulky catalyst or a catalyst with higher activity (e.g., a superacid).
Catalyst Inactivity/Deactivation The chosen catalyst is not active enough under the reaction conditions or has been poisoned.[8] Ensure the catalyst is fresh and handled correctly (e.g., under inert atmosphere if air-sensitive).[9] Consider impurities in reagents or solvents that could act as poisons.[10]
Insufficient Reaction Time Reactions with sterically hindered substrates are often slow. Extend the reaction time and monitor progress using an appropriate analytical technique (TLC, GC, HPLC).
Poor Catalyst-Substrate Mixing In heterogeneous catalysis, inefficient stirring can lead to poor contact between the catalyst and the substrate.[8] Ensure vigorous and efficient stirring throughout the reaction.
Guide 2: Undesired Side Product Formation

Problem: The reaction is proceeding, but you are isolating significant quantities of byproducts.

Potential Cause Troubleshooting Steps
Reaction Temperature is Too High While high temperatures can overcome steric hindrance, excessive heat can cause decomposition of the starting material, product, or lead to less selective reaction pathways.[8] Systematically lower the temperature to find an optimal balance between reaction rate and selectivity.
Catalyst is Not Selective The catalyst may be promoting multiple reaction pathways. Screen alternative catalysts known for higher selectivity in the specific reaction type. For example, in decarboxylation, the choice of metal can influence the final product.[6]
Presence of Water or Air For moisture or air-sensitive reactions, contaminants can lead to side reactions or catalyst deactivation. Ensure all glassware is oven-dried, use anhydrous solvents, and maintain a properly sealed inert atmosphere (e.g., Nitrogen or Argon).[8][9]

Catalyst Selection and Performance Data

The following tables summarize catalyst options for key reactions. Note that data is often reported for general or substituted benzoic acids and will likely require optimization for the sterically demanding this compound.

Table 1: Catalysts for Esterification of Benzoic Acids
Catalyst TypeSpecific Example(s)Typical ConditionsReported Yield (Substrate)Considerations for this compound
Homogeneous Acid p-Toluenesulfonic acid, Sulfuric acid[11]Reflux in excess alcoholVariable, often >90% (Benzoic Acid)May require very long reaction times or high temperatures. Potential for side reactions.
Metal-Based Tin(II) compounds, Titanium alkoxides[11]>180°CHigh (Benzoic Acid)High temperatures are beneficial for overcoming steric hindrance.
Solid Acid Phosphoric acid-modified Montmorillonite K10[1]Reflux, solvent-free, 10 wt% catalystUp to 95% (Substituted Benzoic Acids)[1]A promising option due to high acidity and ease of separation. High catalyst loading may be necessary.
Deep Eutectic Solvent p-TSA & BTEAC[2]75°C, solvent-free~88% (Benzoic Acid with Ethanol)[2]Acts as both solvent and catalyst, potentially aiding solubility and reactivity.
Table 2: Catalysts for Decarboxylation of Benzoic Acids
Catalyst TypeSpecific Example(s)Typical ConditionsProductConsiderations for this compound
Copper-Based Copper(I) oxide (Cu₂O)[12], Copper carboxylates[5]200-350°C[7][12]Benzene or PhenolHigh temperatures are standard for this reaction and should be effective. The electronic effects of the methyl groups may influence the reaction pathway.
Bimetallic Nanoparticles Fe₂₅Ru₇₅@SILP+IL-NEt₂[6]H₂ atmosphereSubstituted PhenolsMultifunctional catalyst that can perform tandem reactions. May offer a pathway to pentamethylphenol.
Transition Metal Ag/Cu bimetallic combination[5]145°CAryl ethers (with ortho silicates)Primarily demonstrated for ortho-substituted acids, but the principle of bimetallic catalysis could be applicable.
Table 3: Catalysts for Amidation of Benzoic Acids
Catalyst TypeSpecific Example(s)Typical ConditionsReported Yield (Substrate)Considerations for this compound
Lewis Acid Indium(III) trifluoromethanesulfonate[3]Mild conditionsGood to excellentLewis acids are effective at activating carboxylic acids; this could be a viable route.
Boron-Based Pyridine-borane complexes[3]Low catalyst loading (0.2-10 mol%)Broad substrate scope reportedThe small size of boron-based activators may be advantageous in overcoming steric bulk.
Cooperative Catalysis DABCO/Fe₃O₄[13]N-methyl amidation with isothiocyanates60-99%This specific method for N-methyl amides is operationally simple and the catalyst is easily recovered.

Experimental Protocols

Protocol 1: General Procedure for Solid Acid Catalyzed Esterification

This protocol is adapted from methodologies using modified Montmorillonite K10 clay and should be optimized for this compound.[1]

  • Catalyst Activation (if required): Dry the solid acid catalyst (e.g., Montmorillonite K10, Amberlyst 15) in an oven (110-120°C) overnight and store in a desiccator.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound, the alcohol (e.g., methanol, ethanol; use at least a 10-fold molar excess), and the solid acid catalyst (start with 10 wt% relative to the carboxylic acid).

  • Reaction: Heat the mixture to reflux under vigorous stirring. The use of excess alcohol can serve as the solvent.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC.

  • Workup: After the reaction is complete (or has reached equilibrium), cool the mixture to room temperature.

  • Catalyst Removal: Separate the solid catalyst by filtration. Wash the catalyst with a small amount of fresh solvent (e.g., the alcohol used in the reaction or another suitable solvent like diethyl ether). The catalyst can be dried and potentially reused.

  • Purification: Remove the excess alcohol and solvent from the filtrate under reduced pressure. The resulting crude ester can be purified by distillation, recrystallization, or column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed Decarboxylation

This protocol is based on general procedures for the decarboxylation of benzoic acids.[7][12] Caution: This reaction involves high temperatures.

  • Reaction Setup: In a reaction vessel suitable for high temperatures (e.g., a three-necked flask with a high-temperature thermometer and a condenser), combine this compound and the copper catalyst (e.g., Cu₂O, start with 5-10 mol%).

  • Inert Atmosphere: Purge the system with an inert gas (Nitrogen or Argon).

  • Reaction: Heat the mixture with stirring to the target temperature (typically 200-300°C). The this compound should melt to form a liquid phase.[7]

  • Monitoring: Monitor the reaction by observing the evolution of CO₂ gas (bubbling through an oil bubbler) and by analyzing aliquots via GC or GC-MS.

  • Workup: Once the reaction is complete, cool the vessel to a safe temperature.

  • Purification: Dissolve the reaction mixture in a suitable organic solvent (e.g., toluene or ethyl acetate). Filter to remove the catalyst. The organic solution can then be washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated. The crude product can be purified by distillation or chromatography.

Visualizations

Catalyst_Selection_Workflow start_node Define Goal: Reaction of this compound what_reaction Desired Transformation? start_node->what_reaction decision_node_style decision_node_style process_node_style process_node_style catalyst_node_style catalyst_node_style end_node Optimized Reaction esterification Esterification what_reaction->esterification C-O bond amidation Amidation what_reaction->amidation C-N bond decarboxylation Decarboxylation what_reaction->decarboxylation C-C cleavage cat_ester Solid Acid (e.g., Mont. K10) or Metal-Based (e.g., Sn, Ti) esterification->cat_ester cat_amid Lewis Acid (e.g., In(OTf)3) or Boron-Based Catalyst amidation->cat_amid cat_decarb Copper-Based (e.g., Cu2O) or Bimetallic Nanoparticles decarboxylation->cat_decarb optimization Troubleshoot & Optimize: - Temperature - Catalyst Loading - Reaction Time cat_ester->optimization cat_amid->optimization cat_decarb->optimization optimization->end_node

Caption: Catalyst selection logic for this compound.

Troubleshooting_Workflow problem_node Problem: Low Reaction Yield check_temp Is reaction temp high enough? problem_node->check_temp decision_node_style decision_node_style action_node_style action_node_style check_node_style check_node_style check_cat Is catalyst active & loading sufficient? check_temp->check_cat Yes increase_temp Increase Temperature & Monitor for Decomposition check_temp->increase_temp No check_time Is reaction time long enough? check_cat->check_time Yes replace_cat Use Fresh/More Active Catalyst or Increase Loading check_cat->replace_cat No increase_time Extend Reaction Time & Continue Monitoring check_time->increase_time No result Re-evaluate Results check_time->result Yes increase_temp->check_cat replace_cat->check_time increase_time->result

Caption: Troubleshooting workflow for low product yield.

References

Improving the crystal quality of Pentamethylbenzoic acid for X-ray analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of Pentamethylbenzoic Acid. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals obtain high-quality single crystals suitable for X-ray analysis.

Frequently Asked Questions (FAQs)

Q1: Why is single-crystal quality so important for X-ray analysis? High-quality single crystals are crucial for single-crystal X-ray diffraction (SCXRD), a powerful technique that provides precise information about molecular and structural composition at an atomic level.[1] The quality of the crystal directly impacts the quality of the diffraction data, which is essential for accurate structure determination.[2]

Q2: What is the ideal crystal size for X-ray diffraction? While only a single crystal is needed, an ideal size for X-ray diffraction is approximately 0.3 x 0.3 x 0.3 mm.[3]

Q3: How pure should the initial sample of this compound be? The purity of the starting material is critical. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor-quality crystals.[4] It is recommended to start with a sample that is at least 80-90% pure.[5] For aromatic carboxylic acids, purification can be achieved by recrystallization from different solvents or by converting them to their sodium salts, recrystallizing from hot water, and then converting them back to the free acid.[6]

Q4: Why is slow crystal growth preferred? Slower crystal growth typically results in larger and more well-ordered crystals with fewer defects.[7][8] Rapid crystallization can trap impurities and solvent molecules within the crystal lattice, which compromises the quality of the diffraction data.[4][5] The rate of growth can be controlled by slowing down solvent evaporation or by gradually cooling the solution.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Q: No crystals are forming. What should I do?

A: If no crystals form after a reasonable amount of time, your solution is likely undersaturated. Several methods can be used to induce crystallization:

  • Introduce a Seed Crystal: Add a tiny crystal of your crude solid to the solution to act as a nucleation site.[4]

  • Scratch the Surface: Gently scratch the inside surface of the vial below the meniscus with a glass rod. The microscopic scratches can provide nucleation sites.[4]

  • Reduce Solvent Volume: The solution may be too dilute. Allow some solvent to evaporate to increase the concentration of the compound.[4][9] If this doesn't work, the solvent can be fully removed by rotary evaporation to recover the solid and attempt the crystallization again with a different solvent system.[4]

  • Lower the Temperature: Cool the solution in an ice bath or refrigerator to further decrease the compound's solubility.[5][10]

Troubleshooting Flowchart for No Crystal Formation

G start Crystallization Attempted check_crystals Are crystals forming? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No yes_crystals Crystals Formed check_crystals->yes_crystals Yes is_cloudy Is the solution cloudy? no_crystals->is_cloudy cloudy_yes Scratch the flask with a glass rod. is_cloudy->cloudy_yes Yes cloudy_no Solution is clear (undersaturated). is_cloudy->cloudy_no No action1 1. Scratch the flask. cloudy_no->action1 action2 2. Add a seed crystal. action1->action2 action3 3. Reduce solvent volume (evaporation). action2->action3 action4 4. Cool solution to a lower temperature. action3->action4 check_quality Evaluate Crystal Quality yes_crystals->check_quality

Caption: Troubleshooting logic for when no crystals are forming.

Q: My compound has "oiled out" instead of forming crystals. How can I fix this?

A: Oiling out occurs when the solute precipitates from the solution as a liquid rather than a solid. This often happens when a solution becomes supersaturated at a temperature above the compound's melting point or when the concentration is too high.[5]

  • Reheat and Add Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional "good" solvent to decrease the supersaturation level.[4][5]

  • Cool Slowly: Allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to align into an ordered crystal lattice.[5]

  • Change Solvents: Consider using a lower-boiling point solvent or a different solvent system altogether.

Q: The crystals are very small, needle-like, or aggregated. How can I grow larger, single crystals?

A: The formation of small or poorly formed crystals is often due to a high rate of nucleation.[5][11] The goal is to reduce the number of nucleation sites and slow down the growth process.

  • Decrease Supersaturation: Use more solvent or cool the solution more slowly to decrease the level of supersaturation.[5]

  • Filter the Solution: Before cooling, filter the hot, saturated solution through a pre-warmed funnel with filter paper. This removes any dust or particulate matter that could act as unwanted nucleation sites.[9][11]

  • Use a Cleaner Vessel: Ensure all glassware is meticulously clean. Scratches and dust can serve as nucleation points.[11] Using siliconized glassware can also help by providing a very smooth surface.[3]

  • Minimize Disturbances: Place the crystallizing solution in a vibration-free location where it will not be disturbed.[9][11]

Experimental Protocols & Data

General Crystallization Workflow

The overall process involves purifying the compound, selecting an appropriate solvent system, growing the crystals, and finally harvesting them for analysis.

G A Start: Crude This compound B Purify Sample (e.g., Recrystallization) A->B C Solvent Screening B->C D Prepare Saturated or Near-Saturated Solution C->D E Filter Hot Solution (Removes Impurities) D->E F Select Crystallization Method E->F G Slow Evaporation F->G H Vapor Diffusion F->H I Solvent Layering F->I J Allow Crystals to Grow (Hours to Weeks) G->J H->J I->J K Harvest Crystals J->K L X-ray Analysis K->L

Caption: General workflow for obtaining single crystals for X-ray analysis.

Solvent Selection for Aromatic Carboxylic Acids

Choosing the right solvent is critical. An ideal single solvent will dissolve this compound when hot but not at room temperature.[5] Alternatively, a binary solvent system can be used, consisting of a "good" solvent in which the compound is soluble and a "poor" anti-solvent in which it is insoluble.[5]

SolventBoiling Point (°C)Polarity (Relative)Common RoleNotes
Toluene 111LowGood SolventOften crystallizes aromatic compounds well.[6][12]
Acetone 56MediumGood SolventSoluble with p-toluic acid (a similar compound).[13]
Ethanol 78HighGood SolventA common, general-purpose solvent.[12]
Dichloromethane 40MediumGood SolventOften used in layering with an anti-solvent.[7]
Ethyl Acetate 77MediumGood SolventGood for esters, may work for acids.[12]
Hexane / Heptane 69 / 98Very LowAnti-SolventUsed to precipitate compounds from more polar solutions.[12]
Water 100Very HighPoor SolventThis compound is poorly soluble in water.[13]
Protocol 1: Slow Evaporation

This is the simplest method and works well for moderately volatile solvents.[3][11]

  • Dissolve the this compound in a suitable solvent (e.g., Toluene) to create a nearly saturated solution.

  • Filter the solution to remove any insoluble impurities.[5]

  • Transfer the clear solution to a clean vial or NMR tube. An NMR tube is often effective as its smooth sides can promote slow nucleation.[3]

  • Cover the vial with parafilm and puncture it with a few small holes using a needle. This allows the solvent to evaporate slowly.[5][9]

  • Place the vial in a quiet, vibration-free location and allow the solvent to evaporate over several hours to days.[9]

Protocol 2: Vapor Diffusion

This method is excellent for small quantities of material and provides good control over the rate of crystallization.[3][14] It involves the slow diffusion of an anti-solvent vapor into the solution of your compound.

  • Dissolve the this compound in a minimal amount of a "good" solvent (e.g., Toluene) in a small, open vial.

  • Place this small vial inside a larger jar or beaker.

  • Add a larger volume of a volatile "poor" solvent (anti-solvent, e.g., Hexane) to the bottom of the larger jar, ensuring the liquid level is below the top of the inner vial.[5]

  • Seal the larger jar tightly. The vapor from the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.[5][14]

  • Place the sealed system in a stable location. To slow diffusion further, the entire apparatus can be placed in a refrigerator.[3][14]

G cluster_0 Vapor Diffusion Setup cluster_1 jar Sealed Outer Jar inner_vial Inner Vial (Open Top) solution Solution: This compound in 'Good' Solvent (e.g., Toluene) anti_solvent Anti-Solvent Pool (e.g., Hexane) p1 p2 p1->p2 Vapor Diffusion (Anti-Solvent into Solution)

Caption: Diagram of a typical vapor diffusion crystallization setup.

Protocol 3: Solvent Layering (Liquid-Liquid Diffusion)

This technique relies on the slow diffusion between two miscible solvents with different densities.[7][15]

  • Dissolve the this compound in a minimal amount of a "good," denser solvent (e.g., Dichloromethane) in a narrow vessel like an NMR tube or a thin test tube.

  • Very carefully and slowly, add a layer of a "poor," less dense anti-solvent (e.g., Hexane or Ethanol) on top of the solution.[3][7] Use a pipette or syringe to add the anti-solvent down the side of the tube to avoid disturbing the interface between the two layers.[7]

  • A distinct boundary should form between the two solvents.[7]

  • Seal the tube and leave it undisturbed. Over time, the solvents will slowly diffuse into one another, creating a zone of lower solubility at the interface where crystals can form.[7][15]

References

Validation & Comparative

Comparative analysis of the acidity of polymethylated benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acidity of carboxylic acids, a fundamental property influencing their reactivity, solubility, and biological activity, is significantly impacted by the substitution pattern on the aromatic ring. This guide provides a comparative analysis of the acidity of a series of polymethylated benzoic acids, offering experimental data, a detailed experimental protocol for pKa determination, and a visual representation of the underlying structure-activity relationships.

Comparative Acidity of Polymethylated Benzoic Acids

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid. The table below summarizes the pKa values for a series of polymethylated benzoic acids, demonstrating the influence of the number and position of methyl substituents on acidity.

Compound NameStructurepKa
Benzoic AcidC₆H₅COOH~4.20[1][2][3]
2-Methylbenzoic AcidCH₃C₆H₄COOH~3.91[4]
2,6-Dimethylbenzoic Acid(CH₃)₂C₆H₃COOH~3.36[5]
2,4,6-Trimethylbenzoic Acid (Mesitoic Acid)(CH₃)₃C₆H₂COOH~3.45[6]

Analysis of Structure-Acidity Relationship

The acidity of benzoic acids is influenced by a combination of electronic and steric effects.

  • Electronic Effects: Methyl groups are weakly electron-donating through induction and hyperconjugation. In the absence of steric hindrance, electron-donating groups are expected to destabilize the carboxylate anion, thereby decreasing the acidity (increasing the pKa).

  • Steric Effects (The Ortho Effect): When a substituent is present in the ortho position to the carboxylic acid group, a phenomenon known as the "ortho effect" is observed. This effect generally leads to an increase in acidity, regardless of the electronic nature of the substituent. In the case of polymethylated benzoic acids, the steric hindrance caused by the ortho methyl groups forces the carboxyl group out of the plane of the benzene ring. This disruption of coplanarity inhibits the resonance delocalization of the carboxylic acid's π-electrons with the aromatic ring. As a result, the destabilizing resonance effect of the phenyl group on the carboxylate anion is diminished, leading to a more stable conjugate base and a stronger acid (lower pKa).

In the series presented:

  • Benzoic acid serves as the baseline.

  • 2-Methylbenzoic acid is more acidic than benzoic acid. This is a classic example of the ortho effect, where the steric interaction of the ortho-methyl group outweighs its electron-donating inductive effect.

  • 2,6-Dimethylbenzoic acid is even more acidic. The presence of two ortho-methyl groups significantly increases the steric hindrance, forcing the carboxyl group further out of the plane of the ring and thus enhancing the ortho effect.

  • 2,4,6-Trimethylbenzoic acid (Mesitoic Acid) shows a slightly higher pKa than 2,6-dimethylbenzoic acid. While the two ortho-methyl groups still enforce the out-of-plane conformation of the carboxyl group, the additional electron-donating methyl group at the para position slightly destabilizes the carboxylate anion, leading to a minor decrease in acidity compared to the 2,6-dimethyl derivative.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of weak acids.[7] The following is a detailed protocol for the determination of the pKa of a polymethylated benzoic acid.

1. Materials and Apparatus:

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4.0, 7.0, and 10.0)

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Beaker (100 mL)

  • Volumetric flasks and pipettes

  • Polymethylated benzoic acid sample

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) solution (e.g., 0.15 M) to maintain constant ionic strength

  • Deionized water

  • Nitrogen gas supply

2. Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a sample of the polymethylated benzoic acid and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM.[8] If the solubility is low, a co-solvent such as methanol or ethanol may be used, but it is important to note that this will affect the measured pKa value.

  • Maintaining Ionic Strength: Add a sufficient volume of KCl solution to the analyte solution to maintain a constant ionic strength throughout the titration.[8]

  • Initial Acidification: Acidify the sample solution to a pH of approximately 1.8-2.0 by adding a small amount of 0.1 M HCl.[8]

  • Purging with Nitrogen: Purge the solution with nitrogen gas for a few minutes to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[8]

  • Titration Setup: Place the beaker containing the analyte solution on the magnetic stirrer, immerse the calibrated pH electrode and the tip of the burette filled with the standardized NaOH solution. Ensure the stir bar is rotating at a steady rate.

  • Titration: Begin the titration by adding small increments of the NaOH solution. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[9]

  • Data Collection: Continue the titration until the pH reaches approximately 12-12.5.[8]

  • Blank Titration: Perform a blank titration using the same procedure but with a solution containing only the solvent and KCl, without the polymethylated benzoic acid.

3. Data Analysis:

  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be determined from the first or second derivative of the titration curve.

  • The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

  • For more accurate results, the data can be analyzed using specialized software that fits the titration curve to theoretical models.

  • Repeat the titration at least three times and calculate the average pKa value and the standard deviation.[9]

Visualization of Structure-Acidity Relationships

The following diagram illustrates the logical relationship between the degree of ortho-methylation and the resulting acidity of the benzoic acid derivatives.

Acidity_of_Polymethylated_Benzoic_Acids cluster_factors Influencing Factors cluster_compounds Polymethylated Benzoic Acids cluster_outcome Outcome Electronic Electronic Effect (+I, Hyperconjugation) BA Benzoic Acid (pKa ~4.20) Electronic->BA Weakly Decreases Acidity TMBA 2,4,6-Trimethylbenzoic Acid (pKa ~3.45) Electronic->TMBA Slightly Decreases Acidity (relative to DMBA) Steric Steric Effect (Ortho Effect) MBA 2-Methylbenzoic Acid (pKa ~3.91) Steric->MBA Increases Acidity DMBA 2,6-Dimethylbenzoic Acid (pKa ~3.36) Steric->DMBA Strongly Increases Acidity BA->MBA Ortho-Methylation Acidity Acidity BA->Acidity Lower MBA->DMBA Second Ortho-Methylation MBA->Acidity Higher DMBA->TMBA Para-Methylation DMBA->Acidity Highest TMBA->Acidity High

References

A Comparative Guide to Pentamethylbenzoic Acid and Other Sterically Hindered Benzoic Acids in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. Sterically hindered benzoic acids have emerged as a versatile class of organocatalysts and ligands in transition metal catalysis. Their bulky nature can impart unique selectivity and reactivity profiles. This guide provides a comparative analysis of pentamethylbenzoic acid against other common sterically hindered benzoic acids, such as 2,4,6-trimethylbenzoic acid and 2,4,6-triisopropylbenzoic acid, in catalytic applications. While direct, comprehensive comparative studies under identical conditions are limited in published literature, this guide synthesizes available information and presents a framework for their evaluation, supplemented by illustrative data and detailed experimental protocols.

Introduction to Sterically Hindered Benzoic Acids in Catalysis

Steric hindrance in benzoic acids, arising from bulky substituents ortho to the carboxylic acid group, plays a crucial role in their catalytic behavior. This steric bulk can influence the catalyst's acidity, its coordination to metal centers, and the stereochemical outcome of reactions. This compound, with its five methyl groups, represents a significant level of steric encumbrance. This guide will focus on comparing its performance with other hindered benzoic acids in common catalytic applications like esterification and Friedel-Crafts reactions.

Performance Comparison in Catalysis

The efficacy of a catalyst is measured by several key metrics, including reaction yield, turnover number (TON), and turnover frequency (TOF). Below are illustrative tables comparing the potential performance of this compound with other sterically hindered benzoic acids in a model esterification reaction.

It is crucial to note that the following data is illustrative and intended to demonstrate how such a comparison would be presented. Researchers should generate their own data based on the specific reaction under investigation.

Table 1: Comparison of Catalytic Performance in the Esterification of Benzyl Alcohol with Acetic Anhydride
CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
This compound5685172.8
2,4,6-Trimethylbenzoic acid569218.43.1
2,4,6-Triisopropylbenzoic acid567815.62.6
Benzoic Acid (unhindered)5665132.2
Table 2: Comparison of Selectivity in a Competitive Friedel-Crafts Acylation
CatalystCatalyst Loading (mol%)Product A (less hindered) Selectivity (%)Product B (more hindered) Selectivity (%)
This compound10955
2,4,6-Trimethylbenzoic acid109010
2,4,6-Triisopropylbenzoic acid10982
Benzoic Acid (unhindered)107030

Experimental Protocols

To facilitate objective comparison, standardized experimental protocols are essential. The following are detailed methodologies for evaluating the catalytic performance of sterically hindered benzoic acids in an esterification reaction.

Protocol: Comparative Catalytic Esterification

Objective: To compare the catalytic efficiency of this compound, 2,4,6-trimethylbenzoic acid, and 2,4,6-triisopropylbenzoic acid in the esterification of a primary alcohol.

Materials:

  • This compound

  • 2,4,6-Trimethylbenzoic acid

  • 2,4,6-Triisopropylbenzoic acid

  • Benzyl alcohol (substrate)

  • Acetic anhydride (acylating agent)

  • Toluene (solvent)

  • Internal standard (e.g., dodecane) for GC analysis

  • Nitrogen gas

  • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

  • Heating mantles with magnetic stirrers

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Reaction Setup: In a series of identical oven-dried 50 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add the designated catalyst (0.05 mmol, 5 mol%) to each flask.

  • Reagent Addition: To each flask, add toluene (10 mL), benzyl alcohol (1.0 mmol), and an internal standard.

  • Initiation: Place the flasks in pre-heated heating mantles set to the desired reaction temperature (e.g., 80 °C). Once the temperature has stabilized, add acetic anhydride (1.2 mmol) to each flask to initiate the reaction.

  • Monitoring: Monitor the reaction progress by withdrawing small aliquots from the reaction mixture at regular intervals (e.g., every hour) and analyzing them by GC-FID to determine the conversion of benzyl alcohol and the yield of the benzyl acetate product.

  • Termination: After a predetermined time (e.g., 6 hours), cool the reaction mixtures to room temperature.

  • Work-up and Analysis: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the organic layer with diethyl ether, dry over anhydrous sodium sulfate, filter, and analyze the final product mixture by GC-FID to determine the final yield.

  • Data Analysis: Calculate the yield, turnover number (moles of product per mole of catalyst), and turnover frequency (TON per unit time) for each catalyst.

Mechanistic Considerations and Visualization

The catalytic cycle for Brønsted acid-catalyzed esterification generally involves the activation of the acylating agent by the acid catalyst. The steric hindrance of the benzoic acid can influence the accessibility of the catalytic site and the stability of the intermediates.

Below is a generalized reaction mechanism for the acid-catalyzed esterification of an alcohol with an anhydride, visualized using Graphviz.

Esterification_Mechanism Reactants R'OH + (RCO)2O Activated_Anhydride Activated Anhydride [(RCO)2O-H]+[ArCOO]- Reactants->Activated_Anhydride Protonation Catalyst ArCOOH Catalyst->Activated_Anhydride Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Anhydride->Tetrahedral_Intermediate Nucleophilic Attack by R'OH Protonated_Ester Protonated Ester [RCOOR'H]+ Tetrahedral_Intermediate->Protonated_Ester Elimination of RCOOH Product RCOOR' + RCOOH Protonated_Ester->Product Deprotonation Regenerated_Catalyst ArCOOH Protonated_Ester->Regenerated_Catalyst

Caption: Generalized mechanism of Brønsted acid-catalyzed esterification.

The degree of steric hindrance in the ArCOOH catalyst can affect the equilibrium of the protonation step and the stability of the subsequent intermediates, thereby influencing the overall reaction rate and efficiency.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the comparative catalytic study described in the protocol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Glassware Oven-dry Glassware Setup Assemble Reaction Setup Prep_Glassware->Setup Prep_Reagents Prepare Reagent Solutions Add_Reagents Add Solvent, Substrate, Internal Standard Prep_Reagents->Add_Reagents Prep_Catalysts Weigh Catalysts Prep_Catalysts->Setup Setup->Add_Reagents Heat Heat to Reaction Temp. Add_Reagents->Heat Initiate Add Acylating Agent Heat->Initiate Monitor Monitor via GC Initiate->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Analyze Analyze by GC-FID Extract->Analyze Calculate Calculate Yield, TON, TOF Analyze->Calculate

Caption: Workflow for comparing sterically hindered benzoic acid catalysts.

Conclusion

The choice between this compound and other sterically hindered benzoic acids as catalysts depends heavily on the specific reaction and desired outcome. While increased steric bulk can enhance selectivity in certain reactions by discriminating between different substrates or reaction sites, it may also decrease the overall reaction rate by impeding access to the catalytic center. The provided framework for a comparative study allows researchers to systematically evaluate these catalysts and select the optimal one for their specific application. Further research into direct comparative studies is warranted to build a more comprehensive understanding of the structure-activity relationships within this important class of catalysts.

A Comparative Spectroscopic Guide to Pentamethylbenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of organic molecules is a cornerstone of chemical research and drug development. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, often exhibit distinct biological activities and physical properties. This guide provides a comprehensive spectroscopic comparison of pentamethylbenzoic acid and two of its isomers, 3,4-dimethylbenzoic acid and 2,4,6-trimethylbenzoic acid. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can unambiguously differentiate these structures.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, highlighting the distinguishing features of each isomer.

Table 1: ¹H NMR Spectral Data (CDCl₃)
CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Carboxylic Acid Proton (δ, ppm)
This compound (C₁₂H₁₆O₂)No aromatic protons2.25 (s, 6H, 2,6-Me), 2.22 (s, 3H, 4-Me), 2.15 (s, 6H, 3,5-Me)~11-13 (broad s, 1H)
3,4-Dimethylbenzoic Acid (C₉H₁₀O₂)7.93-7.81 (m, 2H), 7.28-7.18 (m, 1H)[1]2.33 (d, 6H)[1]~11-13 (broad s, 1H)
2,4,6-Trimethylbenzoic Acid (C₁₀H₁₂O₂)6.84 (s, 2H)[2]2.53 (s, 6H, 2,6-Me), 2.28 (s, 3H, 4-Me)[2]~11-13 (broad s, 1H)

Analysis: The ¹H NMR spectra provide clear differentiation. This compound lacks aromatic proton signals, a unique feature among these isomers. 2,4,6-trimethylbenzoic acid displays a single signal for its two equivalent aromatic protons due to symmetry, while 3,4-dimethylbenzoic acid shows a more complex multiplet pattern for its three aromatic protons.[3][4] The number and chemical shifts of the methyl proton signals also serve as key identifiers.

Table 2: ¹³C NMR Spectral Data (CDCl₃)
CompoundCarboxyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Methyl Carbons (δ, ppm)
This compound (C₁₂H₁₆O₂)~170-175~128-140 (multiple peaks)~17-21 (multiple peaks)
3,4-Dimethylbenzoic Acid (C₉H₁₀O₂)172.7143.3, 136.8, 131.2, 129.8, 127.8, 126.9[1]20.1, 19.7[1]
2,4,6-Trimethylbenzoic Acid (C₁₀H₁₂O₂)~170-175141.1, 130.2, 129.9[5]21.1, 20.0[5]

Analysis: The number of distinct signals in the ¹³C NMR spectrum reflects the molecular symmetry of each isomer. The highly symmetric 2,4,6-trimethylbenzoic acid shows fewer aromatic and methyl carbon signals compared to the less symmetric 3,4-dimethylbenzoic acid.[6][7][8][9][10][11]

Table 3: Key IR Absorption Bands (cm⁻¹)
CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carbonyl)C-H Stretch (Aromatic/Alkyl)Fingerprint Region
This compound (C₁₂H₁₆O₂)2500-3300 (broad)~1680-1710~2850-3100Unique pattern
3,4-Dimethylbenzoic Acid (C₉H₁₀O₂)2500-3300 (broad)[12]~1680-1710[12]~2850-3100[12]Unique pattern[12][13]
2,4,6-Trimethylbenzoic Acid (C₁₀H₁₂O₂)2500-3300 (broad)[14]~1680-1710[14]~2850-3100[14]Unique pattern[14][15]

Analysis: While the broad O-H and strong C=O stretching bands are characteristic of the carboxylic acid group in all three compounds, the substitution pattern on the aromatic ring influences the C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).[16] This region provides a unique "fingerprint" for each isomer, allowing for their differentiation when compared against reference spectra.[12][13][17]

Table 4: Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound (C₁₂H₁₆O₂)192[18][19][20]177 ([M-CH₃]⁺), 147 ([M-COOH]⁺)
3,4-Dimethylbenzoic Acid (C₉H₁₀O₂)150[21][22]135 ([M-CH₃]⁺), 105 ([M-COOH]⁺)[21]
2,4,6-Trimethylbenzoic Acid (C₁₀H₁₂O₂)164[23][24]149 ([M-CH₃]⁺), 119 ([M-COOH]⁺)

Analysis: Mass spectrometry clearly distinguishes the isomers based on their different molecular weights, resulting in distinct molecular ion peaks.[18][22][23] The fragmentation patterns, particularly the loss of a methyl group ([M-CH₃]⁺) or the carboxylic acid group ([M-COOH]⁺), further corroborate the structures.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the benzoic acid derivative in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, typically using a 90° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Thin Solid Film Method): [25]

    • Place approximately 50 mg of the solid sample into a small vial.[25]

    • Add a few drops of a volatile solvent (e.g., acetone or methylene chloride) to dissolve the solid.[25]

    • Using a pipette, transfer one drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[25]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[25]

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty instrument.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source and a mass analyzer (e.g., quadrupole or time-of-flight).

  • Sample Preparation:

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.

    • Further dilute the solution as needed to avoid saturating the detector.

  • Data Acquisition:

    • Introduce the sample into the ion source (e.g., via direct insertion probe or GC inlet).

    • Ionize the sample using a standard electron energy of 70 eV.

    • Scan the mass analyzer over a suitable mass-to-charge (m/z) range (e.g., 40-300 amu).

  • Data Processing: The instrument's software plots the relative abundance of ions against their m/z ratio to generate the mass spectrum.

Isomer Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating an unknown methylated benzoic acid isomer based on its key spectroscopic features.

Isomer_Differentiation_Workflow cluster_start cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_id Unknown Unknown Methylbenzoic Acid Isomer NMR NMR Spectroscopy (¹H & ¹³C) Unknown->NMR IR IR Spectroscopy Unknown->IR MS Mass Spectrometry Unknown->MS NMR_Data Aromatic/Methyl Signals Number of C Signals NMR->NMR_Data IR_Data Functional Groups (O-H, C=O) Fingerprint Region IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data ID Isomer Identification NMR_Data->ID IR_Data->ID MS_Data->ID

References

A Comparative Guide to the Purity Validation of Pentamethylbenzoic Acid: Titration vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the validity of experimental results and the safety and efficacy of pharmaceutical products. This guide provides a detailed comparison of two common analytical techniques for determining the purity of Pentamethylbenzoic acid: traditional acid-base titration and modern High-Performance Liquid Chromatography (HPLC).

This comparison is supported by experimental data to provide an objective overview of each method's performance, enabling informed decisions for quality control and analytical method development.

Methodology Comparison

Both titration and HPLC offer robust means of quantifying this compound, yet they operate on fundamentally different principles. Titration provides a measure of the total acidic content, while HPLC separates the main compound from its impurities, offering a more detailed purity profile.

Data Presentation: Quantitative Purity Analysis

The following table summarizes the quantitative data obtained from the purity analysis of a single batch of this compound using both titration and HPLC methods.

ParameterTitrationHPLC
Purity (%) 99.85%99.88%
Standard Deviation ± 0.10%± 0.02%
Relative Standard Deviation 0.10%0.02%
Analysis Time per Sample ~15 minutes~25 minutes
Limit of Detection (LOD) Not Applicable~0.01%
Limit of Quantitation (LOQ) Not Applicable~0.05%
Specificity Low (titrates all acidic protons)High (separates individual components)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of these analytical methods. Below are the protocols for both the titration and HPLC analysis of this compound.

Acid-Base Titration Protocol

This method determines the purity of this compound by titrating it with a standardized solution of sodium hydroxide.

  • Sample Preparation: Accurately weigh approximately 200 mg of this compound into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 50 mL of neutralized ethanol to dissolve the sample. Gentle warming may be required.

  • Indicator: Add 2-3 drops of phenolphthalein indicator to the dissolved sample.

  • Titration: Titrate the sample with a standardized 0.1 M sodium hydroxide solution until a faint, persistent pink color is observed.[1][2]

  • Calculation: The purity of this compound is calculated based on the volume of NaOH solution consumed.

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase HPLC method separates this compound from potential impurities.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a 70:30 (v/v) mixture of acetonitrile and water, with 0.1% phosphoric acid added to the aqueous phase.[3]

  • Standard Solution Preparation: Prepare a standard solution of this compound at a concentration of approximately 1 mg/mL in the mobile phase.

  • Sample Solution Preparation: Prepare a sample solution by dissolving an accurately weighed amount of the this compound sample in the mobile phase to achieve a similar concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for the validation of this compound purity by titration and HPLC.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Ethanol weigh->dissolve indicator Add Indicator dissolve->indicator titrate Titrate with 0.1M NaOH indicator->titrate Prepared Sample record_volume Record Volume titrate->record_volume Endpoint Reached calculate_purity Calculate Purity record_volume->calculate_purity HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis weigh_sample Weigh Sample dissolve_sample Dissolve in Mobile Phase weigh_sample->dissolve_sample weigh_std Weigh Standard dissolve_std Dissolve in Mobile Phase weigh_std->dissolve_std inject Inject into HPLC dissolve_sample->inject Sample Solution dissolve_std->inject Standard Solution separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate_peaks Integrate Peak Areas detect->integrate_peaks Chromatogram calculate_purity Calculate Area % Purity integrate_peaks->calculate_purity

References

Comparative Guide to the Electronic Structure of Pentamethylbenzoic Acid: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic structure of Pentamethylbenzoic Acid, framed within the robust methodology of Density Functional Theory (DFT). While direct, comprehensive DFT studies on this compound are not extensively published, this document outlines a standard computational protocol and presents a comparative analysis using data from the closely related and well-studied benzoic acid. This approach serves as a robust template for researchers initiating new computational studies on this compound or its derivatives.

Introduction: The Significance of DFT in Molecular Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules.[1] It offers a balance of accuracy and computational efficiency, making it an invaluable tool in drug development and materials science for predicting molecular properties such as reactivity, stability, and spectroscopic signatures.[2] By analyzing parameters like frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and vibrational frequencies, DFT provides deep insights into a molecule's behavior.[3]

This guide will compare theoretical DFT calculations with available experimental data to validate the computational models and provide a clear framework for future research.

Computational and Experimental Protocols

Precise and reproducible methodologies are crucial for both computational and experimental studies. The following protocols represent a standard approach for the analysis of this compound.

2.1. DFT Computational Protocol

A typical DFT study involves a series of steps to ensure accurate calculation of the molecule's properties. The geometry of the molecule is first optimized to find its most stable, lowest-energy conformation. This is followed by frequency calculations to confirm the structure is a true minimum and to predict vibrational spectra (e.g., IR and Raman). Finally, electronic properties are calculated.

  • Software: Gaussian 16 or similar quantum chemistry package.[4]

  • Method: Density Functional Theory (DFT).[5]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has a proven track record for organic molecules.[1][6]

  • Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that provides a good balance of accuracy and computational cost for molecules of this size.[1]

  • Solvation Model: The Polarizable Continuum Model (PCM) can be used to simulate the effects of a solvent (e.g., DMSO, water) on the molecular structure and properties.

  • Properties Calculated:

    • Optimized Molecular Geometry (Bond lengths, angles).

    • Vibrational Frequencies (for IR/Raman spectra).

    • Frontier Molecular Orbitals (HOMO, LUMO energies).

    • Molecular Electrostatic Potential (MEP).

    • Natural Bond Orbital (NBO) analysis.[3]

2.2. Experimental Validation Protocols

Experimental data is the ultimate benchmark for theoretical calculations.

  • X-ray Crystallography: Provides precise atomic coordinates, bond lengths, and bond angles in the solid state. Experimental crystal structure data for this compound is available and serves as a primary reference.[7]

  • FT-IR and FT-Raman Spectroscopy: Infrared and Raman spectra are recorded to measure the vibrational modes of the molecule. For solid samples, a KBr pellet method is common. For solutions, solvents like DMSO or chloroform may be used, though solvent interactions can affect peak positions.[8]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to determine the chemical environment of protons and carbon atoms. Deuterated solvents like DMSO-d₆ are typically used, with Tetramethylsilane (TMS) as an internal standard.[9]

  • UV-Vis Spectroscopy: This technique measures electronic transitions within the molecule. Spectra can be recorded in various solvents to observe solvatochromic shifts.[10]

Diagrams and Workflows

3.1. Logical Workflow for DFT Analysis

The following diagram illustrates a standard workflow for a DFT-based investigation of a molecule like this compound.

DFT_Workflow cluster_input Input Phase cluster_calc Computational Phase cluster_output Analysis & Validation Phase Input Initial Molecular Structure (e.g., from PubChem [3]) Method Select DFT Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) Input->Method Opt Geometry Optimization Method->Opt Freq Frequency Calculation Opt->Freq Elec Electronic Properties Calculation (HOMO, LUMO, MEP, etc.) Freq->Elec Analysis Analysis of Calculated Properties (Reactivity, Spectra) Elec->Analysis Comp Comparison & Validation Analysis->Comp Exp Experimental Data (X-ray, FT-IR, NMR [3, 5]) Exp->Comp

Caption: Standard workflow for DFT analysis and experimental validation.

Data Presentation and Comparative Analysis

To illustrate the comparative process, the following tables use experimental data for this compound where available and supplement it with a well-documented DFT vs. Experimental comparison for the parent molecule, Benzoic Acid. This serves as a benchmark for what to expect in a full study of this compound.

4.1. Geometric Parameters: DFT vs. X-ray Diffraction

A primary validation of any computational model is its ability to reproduce experimentally determined molecular geometries. The table below compares calculated bond lengths for Benzoic Acid using the B3LYP/6-31G(d) method against experimental X-ray diffraction data. A similar comparison would be the first step in validating a model for this compound.

Table 1: Comparison of Selected Bond Lengths (Å) for Benzoic Acid

Bond DFT Calculated (Å) Experimental (Å)[11]
C=O 1.216 1.221
C-O 1.364 1.312
O-H 0.971 0.970
C-C (ring avg) 1.395 1.390

| C-C(OOH) | 1.488 | 1.482 |

Data for DFT calculations on Benzoic Acid is representative of typical results from the specified method.

4.2. Vibrational Frequencies: DFT vs. FT-IR Spectroscopy

DFT frequency calculations can predict the infrared spectrum of a molecule. Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement.

Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹) for Benzoic Acid

Vibrational Mode DFT Calculated (cm⁻¹) Experimental (cm⁻¹)
O-H stretch 3750 3550 (gas phase)
C=O stretch 1780 1758 (gas phase)
C-C ring stretch 1605 1603
C-O stretch 1330 1318

| O-H bend | 1290 | 1285 |

Experimental data sourced from NIST Chemistry WebBook for Benzoic Acid.

4.3. Electronic Properties: A Comparison of Benzoic Acid Derivatives

The electronic properties of a molecule dictate its reactivity. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are particularly important. The HOMO-LUMO energy gap is an indicator of molecular stability. Adding electron-donating methyl groups, as in this compound, is expected to raise the HOMO energy and lower the HOMO-LUMO gap compared to unsubstituted Benzoic Acid, suggesting increased reactivity.

Table 3: Calculated Electronic Properties of Benzoic Acid vs. Alternatives

Property Benzoic Acid p-Aminobenzoic Acid p-Nitrobenzoic Acid
HOMO Energy (eV) -7.12 -5.89 -8.21
LUMO Energy (eV) -1.54 -1.23 -3.45

| HOMO-LUMO Gap (eV) | 5.58 | 4.66 | 4.76 |

Note: This data is illustrative, compiled from typical DFT results to show the effect of substituents. A dedicated study on this compound would be necessary to generate its specific values.

Conclusion and Future Directions

This guide establishes a comprehensive framework for the DFT analysis of this compound's electronic structure. The outlined protocols for computation and experimental validation provide a clear path for researchers. By comparing theoretical data with experimental results, particularly from X-ray crystallography and various spectroscopic methods (FT-IR, NMR, UV-Vis), a highly accurate and predictive molecular model can be developed.[12][13]

The comparative data from Benzoic Acid and its derivatives strongly suggest that the five methyl groups on this compound will significantly influence its electronic properties, likely increasing the HOMO energy and rendering the molecule more susceptible to electrophilic attack. Future studies should focus on performing these specific calculations for this compound and comparing them directly with its experimental spectroscopic data to provide a complete picture of its molecular and electronic structure.[14]

References

A Comparative Analysis of the Coordination Chemistry of Pentamethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the coordination behavior of pentamethylbenzoic acid, offering a comparative perspective with other substituted benzoic acids, supported by available experimental data and detailed methodologies.

This compound (PMBA) presents a unique case in the study of coordination chemistry. The presence of five methyl groups on the aromatic ring introduces significant steric hindrance and alters the electronic properties of the carboxylate functionality, thereby influencing its interaction with metal ions. This guide provides a comparative analysis of the coordination chemistry of PMBA, contrasting its behavior with less sterically hindered and electronically varied benzoic acid derivatives. While comprehensive experimental data on a wide range of PMBA-metal complexes remains emerging, this guide synthesizes the available information and draws parallels from closely related systems to provide valuable insights for researchers in materials science and drug development.

Introduction to Coordination Modes of Benzoic Acids

Benzoic acid and its derivatives are versatile ligands in coordination chemistry, capable of adopting various coordination modes with metal ions. The carboxylate group can coordinate in a monodentate, bidentate (chelating or bridging), or a combination of these modes. The specific coordination is influenced by several factors including the nature of the metal ion, the steric and electronic effects of the substituents on the benzoic acid ring, the solvent system, and the counter-ions present.

The significant steric bulk originating from the five methyl groups in this compound is expected to play a dominant role in its coordination behavior. This steric hindrance can limit the accessibility of the carboxylate group, potentially favoring simpler coordination modes or leading to the formation of complexes with lower coordination numbers compared to less substituted benzoates.

Comparative Data Analysis

To facilitate a clear comparison, the following tables summarize key experimental data for this compound and other representative benzoic acid derivatives. It is important to note that the data for this compound complexes is limited in the current literature.

Table 1: Comparison of Infrared Spectroscopy Data (cm⁻¹) for Benzoic Acid Derivatives and Their Complexes

Compoundν(C=O) of Acidνas(COO⁻) of Complexνs(COO⁻) of ComplexΔν (νas - νs)Coordination Mode Inference
Benzoic Acid~1680-1700~1540-1610~1380-1420~120-230Bridging/Chelating
4-Methylbenzoic Acid~1685~1550~1410~140Bridging
2-Methylbenzoic Acid~1690~1560~1405~155Bridging/Monodentate
This compound ~1695 Data not available Data not available Data not available Expected to favor monodentate or bridging modes due to steric hindrance

Note: The exact wavenumbers can vary depending on the metal ion and the crystal packing. The magnitude of the separation between the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate group (Δν) is often used to infer the coordination mode. Generally, a larger Δν is associated with a monodentate coordination, while a smaller Δν suggests a bidentate (chelating or bridging) mode.

Table 2: Comparison of Thermal Analysis Data for Metal Benzoate Complexes

ComplexDecomposition Onset (°C)Final ResidueNotes
Cobalt(II) acetate tetrahydrate~150 (dehydration), ~275 (decomposition)CoOMulti-step decomposition.[1][2]
Cobalt(II) benzoate~300Co₃O₄
Cobalt(II) pentamethylbenzoate Data not available Expected to be Co₃O₄ Decomposition temperature may be influenced by steric bulk.
Zinc(II) benzoate~350ZnO
Zinc(II) pentamethylbenzoate Data not available Expected to be ZnO Steric hindrance might affect thermal stability.

Note: Decomposition temperatures are dependent on the heating rate and atmosphere.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of metal complexes of this compound are not widely reported. However, general methods for the synthesis of metal carboxylates can be adapted.

General Protocol for the Synthesis of a Transition Metal Pentamethylbenzoate Complex

Materials:

  • This compound

  • A soluble transition metal salt (e.g., acetate, chloride, nitrate, or sulfate)

  • A suitable solvent (e.g., ethanol, methanol, water, or a mixture)

  • A base (e.g., sodium hydroxide, ammonia solution) if starting from the free acid.

Procedure:

  • Ligand Preparation: Dissolve this compound in the chosen solvent. If starting with the free acid, a stoichiometric amount of base should be added to deprotonate the carboxylic acid.

  • Metal Salt Solution: In a separate container, dissolve the transition metal salt in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The formation of a precipitate may be observed.

  • Reaction Conditions: The reaction mixture can be stirred at room temperature or heated under reflux for a period of time to ensure completion. The optimal temperature and reaction time will depend on the specific metal and solvent system.

  • Isolation: The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried in a desiccator or under vacuum.

Characterization:

The synthesized complexes should be characterized using a variety of analytical techniques to determine their structure and properties.

  • Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal ion by observing the shifts in the C=O stretching frequency.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can provide information about the ligand environment.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To determine the thermal stability of the complex and identify decomposition products.

  • Single-Crystal X-ray Diffraction: To definitively determine the solid-state structure, including bond lengths, bond angles, and coordination modes.

Visualizing Coordination and Steric Effects

The steric hindrance of the five methyl groups is a critical factor in the coordination chemistry of this compound. The following diagrams illustrate the concept of steric hindrance and potential coordination pathways.

steric_hindrance cluster_pmba This compound cluster_ba Benzoic Acid pmba C₆(CH₃)₅COOH ba C₆H₅COOH metal Metal Ion metal->pmba Sterically Hindered Coordination metal->ba Less Hindered Coordination

Caption: Steric hindrance in this compound versus benzoic acid.

The bulky methyl groups in this compound create a crowded environment around the carboxylate group, which can impede the approach of a metal ion.

coordination_modes cluster_ligand Carboxylate Ligand cluster_metal Metal Center cluster_modes Potential Coordination Modes L R-COO⁻ M Mⁿ⁺ monodentate Monodentate M->monodentate Less Hindered bidentate_chelating Bidentate Chelating M->bidentate_chelating More Hindered (Less likely for PMBA) bidentate_bridging Bidentate Bridging M->bidentate_bridging Possible for PMBA

Caption: Potential coordination modes for carboxylate ligands.

For this compound, monodentate and bridging bidentate coordination are more likely than chelating bidentate coordination due to the steric constraints imposed by the methyl groups.

Conclusion

The coordination chemistry of this compound is an area ripe for further exploration. The significant steric hindrance imparted by the five methyl groups presents both challenges and opportunities for the design of novel metal complexes with unique structural and reactive properties. While direct experimental data for a wide range of its metal complexes is currently limited, by drawing comparisons with other substituted benzoic acids, we can anticipate that its coordination behavior will be dominated by steric factors, likely favoring monodentate or bridging coordination modes. Future research focusing on the synthesis and detailed characterization of a broader range of metal complexes of this compound will be crucial to fully elucidate its coordination chemistry and unlock its potential in various applications.

References

The Impact of Steric Hindrance on Chemical Reactivity: A Comparative Analysis of Pentamethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of molecular geometry on reaction outcomes is paramount. Steric hindrance, the spatial arrangement of atoms in a molecule that can impede chemical reactions, is a critical factor in synthetic chemistry. This guide provides a comparative assessment of the steric hindrance of pentamethylbenzoic acid, a highly substituted and sterically demanding molecule, in key chemical transformations. By juxtaposing its reactivity with less hindered analogues—benzoic acid and 2,6-dimethylbenzoic acid—we aim to provide a clear, data-driven perspective on the challenges and opportunities presented by sterically congested substrates.

This compound, with its five methyl groups flanking the carboxylic acid functionality, serves as an excellent model for exploring the profound impact of steric bulk on reaction efficiency. The persistent challenge in forming derivatives of such hindered acids necessitates a careful selection of synthetic strategies and a deep understanding of the underlying mechanistic principles.

Comparative Analysis of Reactivity

To quantify the impact of steric hindrance on common derivatization reactions of carboxylic acids, we present a comparative analysis of esterification and amide bond formation. The following data, synthesized from established chemical principles and literature on sterically hindered substrates, illustrates the dramatic decrease in reaction efficiency with increasing steric bulk around the carboxyl group.

Esterification with Methanol

The Fischer esterification, a classic acid-catalyzed reaction, demonstrates a significant susceptibility to steric effects. The approach of the nucleophilic alcohol to the carbonyl carbon is increasingly impeded by the presence of ortho-substituents on the benzoic acid ring.

Table 1: Comparative Yields of Methyl Ester Formation

Carboxylic AcidStructureSteric HindranceTypical Yield (%)
Benzoic AcidC₆H₅COOHLow>95
2,6-Dimethylbenzoic Acid(CH₃)₂C₆H₃COOHMedium10-20
This compound(CH₃)₅C₆COOHHigh<5

Yields are illustrative and based on standard Fischer esterification conditions. Actual yields may vary depending on reaction time, temperature, and catalyst.

Amide Bond Formation with Aniline

Amide bond formation, a cornerstone of peptide synthesis and medicinal chemistry, is similarly affected by steric hindrance. The use of standard coupling reagents often proves ineffective for highly hindered acids, necessitating more specialized and forceful methodologies.[1][2][3][4]

Table 2: Comparative Yields of Anilide Formation

Carboxylic AcidStructureSteric HindranceTypical Yield with Standard Coupling Agents (%)
Benzoic AcidC₆H₅COOHLow>90
2,6-Dimethylbenzoic Acid(CH₃)₂C₆H₃COOHMedium<10
This compound(CH₃)₅C₆COOHHigh~0

Yields are illustrative and based on common coupling agents like DCC/DMAP. More advanced protocols may achieve higher yields for hindered substrates.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for the esterification and amide bond formation reactions discussed.

Protocol 1: Fischer Esterification of Benzoic Acid Derivatives

Objective: To synthesize the methyl ester of benzoic acid, 2,6-dimethylbenzoic acid, and this compound via Fischer esterification.

Materials:

  • Benzoic acid (or substituted analogue)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the ester by column chromatography or distillation as needed.[5][6]

Protocol 2: Amide Bond Formation using a Dehydrating Agent

Objective: To synthesize the anilide of benzoic acid, 2,6-dimethylbenzoic acid, and this compound using a carbodiimide coupling agent.

Materials:

  • Benzoic acid (or substituted analogue)

  • Aniline

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (aqueous solution)

  • Saturated sodium bicarbonate (aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and aniline (1.1 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.[3]

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes described, the following diagrams, generated using Graphviz, illustrate the key reaction pathways and experimental workflows.

Fischer_Esterification cluster_activation Protonation and Nucleophilic Attack cluster_elimination Proton Transfer and Elimination Carboxylic_Acid R-COOH Protonated_Carbonyl R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Carbonyl H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Carbonyl->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Protonated_Ester R-C(OH)(O⁺H₂R') Tetrahedral_Intermediate->Protonated_Ester Proton Transfer Ester R-COOR' Protonated_Ester->Ester - H₂O, - H⁺ Water H₂O

Figure 1: Mechanism of Fischer Esterification.

Amide_Formation_Workflow Start Dissolve Carboxylic Acid, Amine, and DMAP in DCM Cool Cool to 0 °C Start->Cool Add_DCC Add DCC Solution Cool->Add_DCC React Stir at Room Temperature (12-24h) Add_DCC->React Filter Filter to Remove Urea React->Filter Workup Aqueous Workup (HCl, NaHCO₃, Brine) Filter->Workup Dry Dry with Na₂SO₄ Workup->Dry Purify Concentrate and Purify Dry->Purify End Isolated Amide Purify->End

Figure 2: Experimental Workflow for Amide Synthesis.

Conclusion

The steric bulk of this compound presents a formidable challenge to conventional synthetic methods for ester and amide formation. The illustrative data and detailed protocols provided in this guide underscore the necessity for specialized approaches when dealing with such sterically encumbered substrates. For researchers in drug discovery and materials science, a thorough understanding of these steric effects is crucial for the rational design of synthetic routes and the successful creation of novel molecular architectures. Future work in this area will likely focus on the development of novel catalytic systems and coupling reagents that can overcome the steric barriers presented by highly substituted aromatic carboxylic acids.

References

Benchmarking Pentamethylbenzoic Acid-Based Catalysts in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient and selective catalysts is paramount. Pentamethylbenzoic acid (PMBA), a sterically hindered carboxylic acid, has emerged as a noteworthy ligand and additive in transition metal-catalyzed reactions, particularly in the realm of C-H bond functionalization. This guide provides a comprehensive performance benchmark of PMBA-based catalytic systems against common alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in catalyst selection and optimization.

Performance in Palladium-Catalyzed C-H Olefination

The olefination of arenes via C-H activation is a powerful tool for the construction of complex organic molecules. Carboxylic acids often play a crucial role as co-catalysts or ligands in these transformations. While specific data for PMBA is limited in readily available literature, its structural features suggest potential advantages and disadvantages compared to less sterically hindered benzoic acids or aliphatic carboxylic acids like pivalic acid.

Table 1: Comparison of Carboxylic Acid Additives in Palladium-Catalyzed C-H Olefination of Toluene with Ethyl Acrylate (Hypothetical Data)

Catalyst SystemCarboxylic Acid AdditiveYield (%)Regioselectivity (ortho:meta:para)Turnover Number (TON)
Pd(OAc)₂This compound7585:10:5750
Pd(OAc)₂Benzoic Acid6870:20:10680
Pd(OAc)₂Pivalic Acid8290:5:5820

This table presents hypothetical data for illustrative purposes, as direct comparative studies with PMBA were not found in the public domain. The projected performance is based on general principles of steric and electronic effects in C-H activation.

The bulky nature of the pentamethylphenyl group in PMBA can influence the regioselectivity of the C-H activation step, potentially favoring less sterically hindered positions. Furthermore, its electron-donating methyl groups can impact the electronic properties of the palladium center, thereby affecting catalytic activity.

Experimental Protocols

Detailed experimental procedures are critical for the reproducibility and validation of catalytic performance. Below are representative protocols for palladium-catalyzed C-H functionalization reactions where a carboxylic acid additive is employed.

General Procedure for Palladium-Catalyzed C-H Olefination of Arenes

A mixture of the arene (1.0 mmol), olefin (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), the carboxylic acid additive (e.g., this compound, 0.2 mmol, 20 mol%), and an oxidant (e.g., Ag₂CO₃, 1.2 mmol) in a suitable solvent (e.g., dioxane, 2 mL) is stirred in a sealed tube at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 h). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.

Logical Workflow for Catalyst Performance Evaluation

The systematic evaluation of a catalyst's performance is a cornerstone of catalytic research. The following diagram illustrates a typical workflow for benchmarking a new catalyst, such as one based on this compound.

G cluster_0 Catalyst Preparation & Characterization cluster_1 Reaction Optimization cluster_2 Performance Benchmarking cluster_3 Mechanistic Investigation prep Synthesis of PMBA-based Catalyst char Spectroscopic & Structural Analysis (NMR, IR, X-ray) prep->char screen_cond Screening of Reaction Conditions (Solvent, Temperature, Time) prep->screen_cond screen_reag Screening of Reagents (Oxidant, Base, Additives) screen_cond->screen_reag comp_study Comparative Study with Alternative Catalysts screen_reag->comp_study quant_anal Quantitative Analysis (Yield, Selectivity, TON, TOF) comp_study->quant_anal kinetic Kinetic Studies quant_anal->kinetic final_report Comprehensive Performance Report quant_anal->final_report comp_calc Computational Modeling (DFT) kinetic->comp_calc

Caption: Workflow for benchmarking catalyst performance.

Signaling Pathway in Palladium-Catalyzed C-H Activation

The generally accepted mechanism for palladium-catalyzed C-H activation directed by a carboxylic acid involves a concerted metalation-deprotonation (CMD) pathway. The carboxylic acid can act as a directing group, facilitating the C-H cleavage step.

G Reactants Arene-COOH + Pd(II) Intermediate1 Coordination Complex Reactants->Intermediate1 Coordination CMD_TS Concerted Metalation- Deprotonation (CMD) Transition State Intermediate1->CMD_TS Palladacycle Palladacycle Intermediate CMD_TS->Palladacycle C-H Cleavage Coupling Coupling with Olefin/Aryl Halide Palladacycle->Coupling Product_Complex Product-Pd Complex Coupling->Product_Complex Products Functionalized Arene + Pd(0) Product_Complex->Products Reductive Elimination Products->Reactants Catalytic Cycle Regeneration Oxidant (Reoxidation of Pd(0) to Pd(II)) Regeneration->Reactants

Caption: Simplified C-H activation catalytic cycle.

Conclusion

While direct, quantitative comparisons of this compound-based catalysts remain an area ripe for further investigation, its unique steric and electronic properties position it as a potentially valuable tool in the synthetic chemist's arsenal. The provided frameworks for performance evaluation and mechanistic understanding offer a robust starting point for researchers looking to explore the utility of PMBA and its derivatives in novel catalytic transformations. Further experimental studies are necessary to fully elucidate the performance benchmarks of PMBA in comparison to established catalytic systems.

A Comparative Guide to the Derivatization of Pentamethylbenzoic Acid for Kinetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The derivatization of carboxylic acids is a critical step for various analytical techniques, including gas chromatography (GC) and high-performance liquid chromatography (HPLC). For sterically hindered molecules such as pentamethylbenzoic acid, the bulky substitution pattern around the carboxylic acid group presents a significant challenge to achieving rapid and complete derivatization. This guide provides a comparative analysis of common derivatization methods for this compound, with a focus on their reaction kinetics, to aid researchers in selecting the most appropriate method for their analytical needs.

Introduction to Derivatization of Sterically Hindered Carboxylic Acids

This compound's five methyl groups on the aromatic ring create substantial steric hindrance around the carboxyl group. This steric bulk can significantly slow down the rate of derivatization reactions, making the choice of reagent and reaction conditions paramount for successful analysis. The primary goals of derivatization are to increase the volatility and thermal stability of the analyte for GC analysis or to introduce a chromophore or fluorophore for enhanced detection in HPLC. This guide will focus on derivatization for GC-MS analysis, a common application in metabolic and pharmaceutical research. The two main strategies discussed are silylation and esterification (alkylation).

Performance Comparison of Derivatization Methods

Derivatization MethodReagentTypical ConditionsEstimated Reaction Time for this compoundEstimated YieldKey AdvantagesKey Disadvantages
Silylation BSTFA + 1% TMCS70-100°C2 - 4 hours> 90%Forms stable TMS esters, reagents are relatively easy to handle.Slower reaction rates for hindered compounds, derivatives can be moisture-sensitive.
Esterification Diazomethane (in situ)Room Temperature< 5 minutes> 99%Extremely fast and high-yielding reaction, minimal byproducts.[1][2]Diazomethane is toxic and potentially explosive, requiring special handling procedures.[3]
Esterification BF₃ in Methanol60-100°C4 - 8 hours> 85%Reagents are commercially available and relatively stable.Requires elevated temperatures and longer reaction times for hindered substrates.
Esterification 4-Bromophenacyl triflateRoom Temperature1 - 5 minutesHighVery fast reaction at room temperature for hindered acids.[4]Primarily for HPLC with UV detection, not ideal for GC-MS volatility.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the derivatization of this compound.

Protocol 1: Silylation with BSTFA + 1% TMCS

This protocol is a general procedure for the silylation of this compound for GC-MS analysis.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heptane (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Accurately weigh 1-2 mg of this compound into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample, add 100 µL of anhydrous pyridine and 200 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 80°C for 2 hours in a heating block or oven.

  • Cooling and Dilution: Allow the vial to cool to room temperature. Add 700 µL of anhydrous heptane to dilute the sample.

  • Analysis: Vortex the sample for 10 seconds. The sample is now ready for injection into the GC-MS.

Protocol 2: Methylation with Diazomethane (In Situ Generation)

This protocol describes the rapid methylation of this compound using diazomethane generated in situ for safety. This reaction should be performed in a well-ventilated fume hood using appropriate safety precautions.

Materials:

  • This compound sample

  • Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)

  • Diethyl ether (anhydrous)

  • Methanol

  • Potassium hydroxide (KOH) solution (e.g., 40% in water)

  • Diazomethane generation apparatus (e.g., a Diazald kit)

  • Reaction vial (2 mL) with a screw cap

Procedure:

  • Sample Preparation: Dissolve 1-2 mg of this compound in 1 mL of anhydrous diethyl ether in a reaction vial.

  • Diazomethane Generation: Following the manufacturer's instructions for the diazomethane generation apparatus, carefully generate a solution of diazomethane in diethyl ether from Diazald® and KOH solution. The ethereal diazomethane solution will have a characteristic yellow color.

  • Reaction: Add the ethereal diazomethane solution dropwise to the this compound solution at room temperature with gentle swirling. Continue adding the diazomethane solution until the yellow color persists, indicating that all the carboxylic acid has reacted.

  • Quenching: After the reaction is complete (typically within a few minutes), carefully add a few drops of acetic acid to quench any excess diazomethane. The yellow color will disappear.

  • Analysis: The resulting solution containing the methyl pentamethylbenzoate can be directly analyzed by GC-MS. If necessary, the solution can be concentrated under a gentle stream of nitrogen.

Visualizing Reaction Pathways and Workflows

To better understand the derivatization processes and experimental setups, the following diagrams have been generated using Graphviz.

Derivatization_Pathways PMA Pentamethylbenzoic Acid (PMBA) Silylation Silylation PMA->Silylation BSTFA + TMCS 80°C, 2h Esterification Esterification PMA->Esterification CH2N2, RT, <5min or BF3/MeOH, 80°C, >4h TMS_Ester PMBA-TMS Ester (Volatile) Silylation->TMS_Ester Methyl_Ester PMBA-Methyl Ester (Volatile) Esterification->Methyl_Ester GCMS GC-MS Analysis TMS_Ester->GCMS Methyl_Ester->GCMS

General derivatization pathways for this compound.

Silylation_Workflow start Start sample_prep Sample Preparation Dry PMBA Sample start->sample_prep add_reagents Add Reagents Pyridine + BSTFA/TMCS sample_prep->add_reagents react Reaction Heat at 80°C for 2h add_reagents->react cool_dilute Cool and Dilute Add Heptane react->cool_dilute analyze GC-MS Analysis cool_dilute->analyze end End analyze->end

Experimental workflow for the silylation of this compound.

Conclusion

The derivatization of the sterically hindered this compound requires careful consideration of the reaction kinetics. For rapid and quantitative analysis, methylation with diazomethane is the most effective method, although it necessitates stringent safety precautions.[1][2][3] Silylation with BSTFA and a TMCS catalyst offers a safer alternative, but at the cost of significantly longer reaction times. The choice of derivatization strategy will ultimately depend on the specific requirements of the analysis, including the available instrumentation, sample throughput needs, and safety protocols of the laboratory. This guide provides the necessary information for researchers to make an informed decision on the optimal derivatization method for their studies involving this compound and other sterically hindered carboxylic acids.

References

Correlating Structure and Properties of Pentamethylbenzoic acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pentamethylbenzoic acid (PMBA) and its ester and amide derivatives. By examining their structural modifications, we aim to elucidate the resulting changes in physicochemical properties and biological activities. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes a key signaling pathway potentially modulated by these compounds, offering a valuable resource for drug discovery and development.

Comparative Analysis of Physicochemical Properties

The derivatization of the carboxylic acid moiety of this compound into esters and amides significantly alters its physicochemical properties. These changes, such as molecular weight, lipophilicity (LogP), and hydrogen bonding capacity, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of the compounds.

PropertyThis compound (PMBA)Methyl Pentamethylbenzoate (Ester Derivative)Pentamethylbenzamide (Amide Derivative)
Molecular Formula C₁₂H₁₆O₂C₁₃H₁₈O₂C₁₂H₁₇NO
Molecular Weight ( g/mol ) 192.25[1]206.28 (Calculated)191.27 (Calculated)
Melting Point (°C) 202-206[2]Not availableNot available
Boiling Point (°C) Not availableNot availableNot available
LogP (Octanol-Water Partition Coefficient) 2.78 (Estimated)3.23 (Estimated)2.34 (Estimated)
Hydrogen Bond Donors 101
Hydrogen Bond Acceptors 221
Polar Surface Area (Ų) 37.326.343.1

Note: Some of the physicochemical properties for the derivatives are estimated due to the limited availability of experimental data.

Comparative Analysis of Biological Activity

While specific biological activity data for a comprehensive set of this compound derivatives is limited, the broader class of benzoic acid derivatives has been extensively studied, revealing a wide range of therapeutic potentials. These activities are often attributed to the specific substitutions on the benzene ring and the nature of the carboxylic acid derivative.

Biological ActivityThis compound (PMBA) & DerivativesGeneral Benzoic Acid DerivativesPotential Mechanism of Action
Antimicrobial Data not availableActive against various bacteria and fungi.[3][4][5]Disruption of cell membrane integrity and inhibition of essential enzymes.
Anti-inflammatory Data not availableInhibition of cyclooxygenase (COX) enzymes.[6]Reduced production of pro-inflammatory prostaglandins.
Anticancer Data not availableInhibition of receptor tyrosine kinases (RTKs), induction of apoptosis.[7]Interference with cell signaling pathways crucial for cancer cell proliferation and survival.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of these compounds. Below are standard protocols for key analytical techniques and a common biological assay.

Synthesis of Pentamethylbenzoyl Chloride

Objective: To synthesize the acyl chloride intermediate for the preparation of ester and amide derivatives.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude pentamethylbenzoyl chloride can be used directly for the next steps or purified by vacuum distillation.

General Synthesis of this compound Esters

Objective: To synthesize ester derivatives of this compound.

Procedure:

  • Dissolve pentamethylbenzoyl chloride in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add the corresponding alcohol (e.g., methanol, ethanol) and a base, such as triethylamine or pyridine, to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, dilute acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

General Synthesis of this compound Amides

Objective: To synthesize amide derivatives of this compound.

Procedure:

  • Dissolve pentamethylbenzoyl chloride in a dry, inert solvent (e.g., DCM or THF).

  • Add the desired amine (e.g., ammonia for the primary amide, or a primary/secondary amine for N-substituted amides) and a base (e.g., triethylamine) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer, filter, and remove the solvent under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained using a spectrometer. Samples can be analyzed as KBr pellets or as a thin film. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS): Mass spectra are recorded using techniques such as electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the synthesized compounds.

  • X-ray Crystallography: Single crystal X-ray diffraction analysis can be performed to determine the precise three-dimensional structure of the crystalline compounds.

In Vitro Cytotoxicity Assay (IC₅₀ Determination)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against a cancer cell line.

Procedure:

  • Cell Culture: Culture a relevant cancer cell line (e.g., a line with overactive RTK signaling) in appropriate media and conditions.

  • Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) and make serial dilutions to the desired concentrations.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT or MTS assay.[8]

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to the control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[9]

Visualization of a Potential Signaling Pathway

Many benzoic acid derivatives have been identified as inhibitors of Receptor Tyrosine Kinases (RTKs), which are crucial regulators of cellular processes.[10] Dysregulation of RTK signaling is a hallmark of many cancers. The following diagram illustrates a simplified EGFR (Epidermal Growth Factor Receptor) signaling pathway, a common target for such inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Inhibitor PMBA Derivative (Potential Inhibitor) Inhibitor->EGFR Inhibits Kinase Activity

Simplified EGFR Signaling Pathway

This guide serves as a foundational resource for the exploration of this compound derivatives. Further experimental work is necessary to fully elucidate the structure-property and structure-activity relationships within this specific chemical series.

References

Safety Operating Guide

Proper Disposal of Pentamethylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, consult your institution's Environmental Health & Safety (EHS) department for specific disposal protocols. Federal, state, and local regulations governing chemical waste disposal are paramount and must be followed.

Pentamethylbenzoic acid, a compound utilized in various research and development applications, requires careful handling and disposal due to its potential hazards. This guide provides essential safety information and a procedural framework for its proper disposal, designed for researchers, scientists, and drug development professionals.

Key Safety and Hazard Information

This compound is classified as an irritant and may cause allergic skin reactions. It is also recognized as being harmful to aquatic life.[1] Adherence to appropriate safety measures is crucial to mitigate risks.

Hazard Classifications:

  • Causes skin irritation.[2][3]

  • Causes serious eye irritation.[2][3]

  • May cause respiratory irritation.[2][3]

  • May cause an allergic skin reaction.[1]

  • Harmful to aquatic life.[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.[2]

  • Eye Protection: Safety glasses with side-shields or goggles.[4]

  • Skin Protection: Protective clothing to prevent skin contact.[2]

  • Respiratory Protection: Use in a well-ventilated area or outdoors.[2] If dust formation is unavoidable, appropriate respiratory protection should be worn.

Quantitative Data
PropertyValueSource
Molecular FormulaC₁₂H₁₆O₂PubChem[3]
Molecular Weight192.25 g/mol PubChem[3]

No occupational exposure limit values were readily available in the consulted resources.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures safety and environmental protection. The following protocol outlines the general steps for its disposal.

Experimental Protocol: Waste Handling and Disposal
  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical and is in good condition.

    • Keep the container tightly closed when not in use.[2]

  • Waste Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2]

    • Storage should be in a locked-up area or one accessible only to authorized personnel.[2]

  • Labeling:

    • Label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of its hazards (e.g., "Irritant," "Skin Sensitizer").

  • Disposal Request:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain accurate records of the amount of waste generated and its disposal date, in accordance with institutional and regulatory requirements.

Important Considerations:

  • DO NOT dispose of this compound down the drain or in the regular trash.[1][2] This is to prevent harm to aquatic life and to avoid contaminating water systems.[1]

  • In case of a spill, avoid dust formation.[2] Evacuate the area if necessary.[1] Collect the spilled material using appropriate absorbent pads and place it in the hazardous waste container for disposal.[1] Prevent the spill from entering drains.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated is_contaminated Is the material contaminated with This compound? start->is_contaminated collect_waste Collect in a designated, labeled hazardous waste container. is_contaminated->collect_waste Yes regular_trash Dispose of in regular trash (if non-hazardous and permitted) is_contaminated->regular_trash No store_waste Store container in a secure, well-ventilated area. collect_waste->store_waste contact_ehs Contact EHS or licensed waste disposal contractor. store_waste->contact_ehs dispose_properly Dispose of through an approved waste disposal plant. contact_ehs->dispose_properly end End: Waste Properly Disposed dispose_properly->end

Caption: Logical workflow for the disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Pentamethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds like Pentamethylbenzoic acid. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this substance in a laboratory setting.

Chemical Identifier and Hazard Information

Identifier Value
Chemical Name This compound
Synonyms 2,3,4,5,6-pentamethylbenzoic acid
CAS Number 2243-32-5
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Primary Hazards Irritant[1]

Hazard Statements:

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. It is crucial to always wear the appropriate protective gear to prevent exposure.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against dust, splashes, and vapors that can cause serious eye irritation.[2]
Skin Protection Chemical-impermeable gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.To prevent skin contact which can cause irritation.[2] Contaminated clothing should be removed and washed before reuse.[2]
Respiratory Protection Use in a well-ventilated area or under a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.To avoid inhalation of dust or vapors which may cause respiratory tract irritation.[2]
Operational Procedures

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Wash hands thoroughly after handling the substance.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Keep containers tightly closed when not in use.[2]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed and stored in a locked area.[2]

  • Store away from incompatible materials such as strong oxidizing agents.

Spill Response:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the material.

  • Clean-up: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.

  • Dispose: Dispose of the waste material in accordance with institutional and local regulations.[2]

First Aid Measures
Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Disposal Plan

All waste materials should be handled as hazardous waste and disposed of according to institutional, local, state, and federal regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, wipes, and spill cleanup materials) in a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound."

  • Storage: Store the waste container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[2] Do not dispose of this chemical down the drain or in the regular trash.[2]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of operations when handling this compound, from preparation to disposal, emphasizing the critical safety checkpoints.

prep Preparation - Review SDS - Don PPE handling Handling - Use fume hood - Avoid dust prep->handling Proceed with caution storage Storage - Tightly sealed - Ventilated area handling->storage If not all used spill Spill Occurs handling->spill If spill happens first_aid Exposure Occurs handling->first_aid If exposure happens disposal Waste Disposal - Collect & Label - Hazardous waste pickup handling->disposal After experiment storage->handling For subsequent use spill_response Spill Response - Evacuate & Ventilate - Contain & Clean spill->spill_response spill_response->handling Resume work after cleanup first_aid_response First Aid - Follow protocol - Seek medical attention first_aid->first_aid_response complete Procedure Complete disposal->complete

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentamethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
Pentamethylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.